molecular formula C19H23Cl2NO4 B12387751 Fenhexamid-5-hexenoic acid

Fenhexamid-5-hexenoic acid

Cat. No.: B12387751
M. Wt: 400.3 g/mol
InChI Key: AMLBTVVCGWKIGR-UHFFFAOYSA-N
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Description

Fenhexamid-5-hexenoic acid is a useful research compound. Its molecular formula is C19H23Cl2NO4 and its molecular weight is 400.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H23Cl2NO4

Molecular Weight

400.3 g/mol

IUPAC Name

5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid

InChI

InChI=1S/C19H23Cl2NO4/c1-19(10-8-12(9-11-19)4-2-3-5-15(24)25)18(26)22-13-6-7-14(23)17(21)16(13)20/h4,6-7,23H,2-3,5,8-11H2,1H3,(H,22,26)(H,24,25)

InChI Key

AMLBTVVCGWKIGR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=CCCCC(=O)O)CC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Unraveling the Metabolic Fate of Fenhexamid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenhexamid, a widely used hydroxyanilide fungicide, is effective against a range of fungal pathogens, particularly Botrytis cinerea. Understanding its metabolic fate is crucial for assessing its environmental impact and potential toxicological risks. This technical guide provides an in-depth overview of the biotransformation of Fenhexamid, focusing on its established metabolic pathways in various biological systems. It clarifies the identity of "Fenhexamid-5-hexenoic acid," a commercially available compound, and its relationship to the known metabolism of the parent fungicide. This document synthesizes key data, details experimental methodologies, and visualizes metabolic pathways to serve as a comprehensive resource for the scientific community.

Introduction to Fenhexamid

Fenhexamid (IUPAC name: N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide) is a protectant fungicide that inhibits the 3-keto reductase enzyme, which is essential for sterol biosynthesis in fungi.[1] This mode of action disrupts the integrity of fungal cell membranes, leading to the inhibition of spore germination and mycelial growth.[1] Its chemical structure and properties are summarized in Table 1.

Table 1: Physicochemical Properties of Fenhexamid

PropertyValueReference
CAS Number 126833-17-8[2]
Molecular Formula C₁₄H₁₇Cl₂NO₂[2]
Molecular Weight 302.2 g/mol [2]
Melting Point 153 °C[2]
logP (Octanol/Water Partition Coefficient) 3.51[2]
Water Solubility (20 °C, pH 7) 24.0 mg/L[3]
Vapor Pressure (20 °C) 3 x 10⁻⁹ mm Hg[2]

The Identity of "this compound"

A compound named "this compound" is commercially available from chemical suppliers, with the assigned CAS number 2250414-52-7.[4] However, based on extensive review of the scientific literature, This compound is not a documented metabolite of Fenhexamid .

The chemical structure of the compound with CAS number 2250414-52-7, derived from its SMILES code (O=C(CCCC=C1CCC(C)(CC1)C(NC2=CC=C(C(Cl)=C2Cl)O)=O)O), reveals a significant alteration of the parent Fenhexamid molecule, specifically an extended and modified cyclohexyl ring. This structure is not consistent with the known metabolic pathways of Fenhexamid, which primarily involve simple hydroxylation and conjugation reactions. It is likely a synthetic derivative or a reference standard for a potential, but unconfirmed, degradation product.

Established Metabolic Pathways of Fenhexamid

The biotransformation of Fenhexamid has been studied in plants, animals, and soil. The primary metabolic pathways involve hydroxylation of the cyclohexyl ring and conjugation of the parent molecule or its hydroxylated metabolites.

Metabolism in Plants

In plants, Fenhexamid is primarily found as the unchanged parent compound on the surface of treated crops.[5] A small fraction undergoes metabolism through two main routes:

  • Hydroxylation: The cyclohexyl ring is hydroxylated at the 2-, 3-, or 4-position.

  • Conjugation: The hydroxyl group of the parent Fenhexamid or its hydroxylated metabolites can be conjugated with glucose to form glucosides.[5]

Metabolism in Animals

In animals, such as rats and goats, Fenhexamid is rapidly absorbed and metabolized. The metabolic pathways are similar to those in plants and include:

  • Hydroxylation: The cyclohexyl ring is hydroxylated, with 4-hydroxy-fenhexamid being a major metabolite.[6]

  • Conjugation: The parent compound and its hydroxylated metabolites are conjugated with glucuronic acid.[6] The resulting glucuronides are then excreted.

The major components of the residue identified in goat tissues and milk are fenhexamid, 4-OH fenhexamid, fenhexamid glucuronide, and 4-OH fenhexamid glucuronide.[6]

Degradation in Soil and Water

Microbial metabolism is the primary mechanism for the breakdown of Fenhexamid in soil.[6] Photodegradation can also contribute to the degradation of the parent compound and its metabolites in aquatic environments.[7]

The following diagram illustrates the established metabolic pathways of Fenhexamid.

Fenhexamid_Metabolism cluster_hydroxylation Hydroxylation cluster_conjugation Conjugation Fenhexamid Fenhexamid 2-Hydroxy-fenhexamid 2-Hydroxy-fenhexamid Fenhexamid->2-Hydroxy-fenhexamid 3-Hydroxy-fenhexamid 3-Hydroxy-fenhexamid Fenhexamid->3-Hydroxy-fenhexamid 4-Hydroxy-fenhexamid 4-Hydroxy-fenhexamid Fenhexamid->4-Hydroxy-fenhexamid Fenhexamid-glucoside Fenhexamid-glucoside (Plants) Fenhexamid->Fenhexamid-glucoside Fenhexamid-glucuronide Fenhexamid-glucuronide (Animals) Fenhexamid->Fenhexamid-glucuronide Hydroxy-fenhexamid-glucoside Hydroxy-fenhexamid-glucoside (Plants) 2-Hydroxy-fenhexamid->Hydroxy-fenhexamid-glucoside Hydroxy-fenhexamid-glucuronide Hydroxy-fenhexamid-glucuronide (Animals) 2-Hydroxy-fenhexamid->Hydroxy-fenhexamid-glucuronide 3-Hydroxy-fenhexamid->Hydroxy-fenhexamid-glucoside 3-Hydroxy-fenhexamid->Hydroxy-fenhexamid-glucuronide 4-Hydroxy-fenhexamid->Hydroxy-fenhexamid-glucoside 4-Hydroxy-fenhexamid->Hydroxy-fenhexamid-glucuronide

Established metabolic pathways of Fenhexamid.

Experimental Protocols for Metabolism Studies

The elucidation of Fenhexamid's metabolic pathways has been achieved through a series of well-defined experimental protocols.

Radiolabeling Studies
  • Objective: To trace the fate of Fenhexamid in biological systems.

  • Methodology:

    • Synthesis of radiolabeled Fenhexamid, typically with ¹⁴C in the phenyl ring ([phenyl-UL-¹⁴C]fenhexamid).

    • Application of the radiolabeled compound to the test system (e.g., plants, animals).

    • Incubation or exposure period under controlled conditions.

    • Extraction of residues from the matrix (e.g., plant tissue, animal excreta) using appropriate solvents.

    • Quantification of total radioactive residue (TRR) using liquid scintillation counting (LSC).

    • Chromatographic separation of the parent compound and its metabolites using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Identification and characterization of metabolites using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods for Residue Determination
  • Objective: To quantify the levels of Fenhexamid and its metabolites in various matrices.

  • Methodology (General):

    • Extraction: Residues are extracted from the sample matrix (e.g., fruits, soil, water) using a suitable solvent (e.g., acetone, acetonitrile).

    • Clean-up: The extract is purified to remove interfering substances using techniques such as liquid-liquid partitioning or solid-phase extraction (SPE).

    • Analysis: The purified extract is analyzed using:

      • HPLC with UV or Mass Spectrometric Detection (LC-MS/MS): A common and sensitive method for the analysis of Fenhexamid and its polar metabolites.

      • GC with Electron Capture Detection (GC-ECD) or Mass Spectrometric Detection (GC-MS): Suitable for the analysis of the parent compound and less polar metabolites, often after a derivatization step.

The following diagram outlines a general workflow for a Fenhexamid metabolism study.

Experimental_Workflow cluster_study_design Study Design cluster_sample_processing Sample Processing cluster_analysis Analysis A Synthesis of Radiolabeled Fenhexamid B Application to Test System A->B C Extraction of Residues B->C D Quantification of TRR (LSC) C->D E Chromatographic Separation (HPLC, GC) C->E F Metabolite Identification (MS, NMR) E->F

General workflow for Fenhexamid metabolism studies.

Toxicological Profile

Fenhexamid generally exhibits low acute toxicity.[6] The toxicological profile of its major metabolites is considered to be similar to or less toxic than the parent compound. A summary of toxicological data for Fenhexamid is presented in Table 2.

Table 2: Summary of Toxicological Data for Fenhexamid

EndpointValueSpeciesReference
Acute Oral LD₅₀ > 5000 mg/kg bwRat[6]
Acute Dermal LD₅₀ > 5000 mg/kg bwRat[6]
Acute Inhalation LC₅₀ > 5.06 mg/LRat[6]
Carcinogenicity Not likely to be carcinogenic to humans-[6]
Genotoxicity Not genotoxic-[6]
Acceptable Daily Intake (ADI) 0.2 mg/kg bw/day-[6]

Conclusion

The metabolism of Fenhexamid is well-characterized and proceeds primarily through hydroxylation of the cyclohexyl ring and subsequent conjugation. The parent compound is often the major residue component. The compound "this compound" is not a known metabolite based on current scientific evidence and appears to be a synthetic derivative. This technical guide provides a comprehensive overview of the established biotransformation of Fenhexamid, which is essential for informed risk assessment and regulatory decisions.

References

An In-depth Technical Guide to Fenhexamid and the Putative Derivative Fenhexamid-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides comprehensive information on the fungicide Fenhexamid. The derivative "Fenhexamid-5-hexenoic acid" is listed by chemical suppliers, but as of this writing, there is a notable absence of published literature regarding its synthesis, experimental protocols, and biological activity. Therefore, this guide focuses on the well-characterized parent compound, Fenhexamid, with the inclusion of available data for this compound.

Introduction to Fenhexamid

Fenhexamid is a locally systemic, protectant fungicide belonging to the hydroxyanilide chemical class.[1] It is primarily used to control Botrytis cinerea (gray mold) on a variety of crops, including grapes, berries, and ornamental plants. Its mode of action involves the inhibition of spore germination and mycelial growth.[1] Fenhexamid acts as a sterol biosynthesis inhibitor (SBI), specifically targeting the 3-ketoreductase enzyme involved in C4-demethylation during ergosterol biosynthesis.

Chemical Structure and Properties

This compound

While detailed experimental data is not publicly available, the fundamental chemical properties of this compound have been reported by chemical suppliers.

PropertyValueSource
CAS Number 2250414-52-7N/A
Molecular Formula C19H23Cl2NO4N/A
Molecular Weight 400.30 g/mol N/A
SMILES O=C(CCCC=C1CCC(C)(CC1)C(NC2=CC=C(C(Cl)=C2Cl)O)=O)ON/A
Fenhexamid

The chemical and physical properties of the parent compound, Fenhexamid, are well-documented.

PropertyValueSource
CAS Number 126833-17-8[2]
Molecular Formula C14H17Cl2NO2[2]
Molecular Weight 302.2 g/mol [3]
Melting Point 153 °C[3]
Boiling Point 320 °C[3]
log Kow (octanol-water partition coefficient) 3.51[3]
Water Solubility Data not readily available
Vapor Pressure 3 x 10-9 mm Hg at 20 °C (extrapolated)[3]
pKa 7.3[3]

Experimental Protocols

Due to the lack of specific literature for this compound, this section details established experimental protocols for the analysis of Fenhexamid and its known metabolites. These methods can serve as a foundational basis for developing protocols for its derivatives.

Analytical Method for Fenhexamid Residue in Crops

This protocol outlines a common method for the extraction and analysis of Fenhexamid residues from agricultural products.

Objective: To determine the concentration of Fenhexamid in crop samples.

Methodology:

  • Sample Preparation:

    • Homogenize a representative sample of the crop.

    • Weigh a specific amount of the homogenized sample (e.g., 10 g).

  • Extraction:

    • Add an appropriate volume of acetone and homogenize the mixture.

    • Filter the mixture under suction.

    • Re-extract the solid residue with acetone and combine the filtrates.

    • Adjust the final volume of the combined filtrate with acetone.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition an octadecylsilanized silica gel SPE cartridge with acetonitrile and water.

    • Load an aliquot of the extract onto the SPE cartridge.

    • Wash the cartridge with a formic acid-acetonitrile/water solution to remove interferences.

    • Elute the Fenhexamid from the cartridge using an appropriate solvent mixture (e.g., 1 vol% formic acid-acetonitrile).

  • Analysis (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):

    • Concentrate the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.

    • Inject the prepared sample into the LC-MS/MS system.

    • Quantify the amount of Fenhexamid by comparing the peak area to a calibration curve prepared with analytical standards.

Instrumentation:

  • High-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

Reference: While a specific protocol for this compound is unavailable, a detailed method for Fenhexamid in animal and fishery products can be found in publicly available analytical methods from regulatory agencies.

Metabolism and Potential Signaling Pathways

Metabolism of Fenhexamid

Studies in various organisms, including rats and plants, have elucidated the metabolic fate of Fenhexamid. The primary metabolic pathways involve:

  • Hydroxylation: The cyclohexyl ring of Fenhexamid is hydroxylated at the 2- and 4-positions.[1]

  • Conjugation: The hydroxylated metabolites and the parent compound can undergo conjugation with glucuronic acid or glucose.[1]

To date, there is no evidence in the scientific literature to suggest that the metabolism of Fenhexamid involves the opening of the cyclohexyl ring to form a hexenoic acid derivative.

Signaling Pathways

Fenhexamid's primary mode of action is the inhibition of sterol biosynthesis in fungi.[4] Specifically, it targets the 3-ketoreductase enzyme, which is crucial for the C4-demethylation step in the ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired fungal growth and development.

Some in vitro studies have suggested that Fenhexamid may act as an endocrine-disrupting chemical by interacting with estrogen and androgen receptors.[5] One study indicated that Fenhexamid could promote migration and angiogenesis in breast cancer cells expressing estrogen receptors through the regulation of ER and PI3K signaling pathways.[6] However, the direct relevance of these findings to in vivo human health requires further investigation.

Visualizations

Fenhexamid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis cluster_result Result CropSample Crop Sample Homogenization Homogenization CropSample->Homogenization Extraction Solvent Extraction (Acetone) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Elution Elution SPE->Elution LCMS LC-MS/MS Analysis Elution->LCMS Quantification Quantification LCMS->Quantification Data Residue Level Data Quantification->Data

Caption: General workflow for the analysis of Fenhexamid residues in crop samples.

Fenhexamid_Metabolism Fenhexamid Fenhexamid Hydroxylation Hydroxylation (Phase I Metabolism) Fenhexamid->Hydroxylation Conjugation Conjugation (Phase II Metabolism) Fenhexamid->Conjugation Hydroxy_Fenhexamid 2- and 4-Hydroxy-Fenhexamid Hydroxylation->Hydroxy_Fenhexamid Hydroxy_Fenhexamid->Conjugation Glucuronide_Conjugate Fenhexamid Glucuronide/ Glucose Conjugate Conjugation->Glucuronide_Conjugate Hydroxy_Glucuronide_Conjugate Hydroxy-Fenhexamid Glucuronide/ Glucose Conjugate Conjugation->Hydroxy_Glucuronide_Conjugate Excretion Excretion Glucuronide_Conjugate->Excretion Hydroxy_Glucuronide_Conjugate->Excretion

Caption: Known metabolic pathway of Fenhexamid in biological systems.

Conclusion

Fenhexamid is a well-characterized fungicide with a defined mode of action and metabolic pathway. While the derivative this compound is commercially available as a chemical entity, there is a significant lack of publicly accessible scientific literature detailing its synthesis, biological effects, and relevant experimental protocols. Researchers and scientists interested in this specific derivative may need to undertake foundational research to characterize its properties and potential biological activities. The information and protocols provided for Fenhexamid in this guide can serve as a valuable starting point for such investigations.

References

An In-depth Technical Guide to Fenhexamid and its Derivative, Fenhexamid-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid is a widely used foliar fungicide belonging to the chemical class of hydroxyanilides. It is primarily effective against gray mold (Botrytis cinerea) and brown rot (Monilinia spp.) in a variety of crops.[1] Its mode of action involves the inhibition of 3-keto reductase, an enzyme crucial for sterol biosynthesis in fungi.[2] This disruption of ergosterol production leads to impaired fungal cell membrane integrity and ultimately, cell death.[2]

This guide provides a detailed overview of the technical aspects of fenhexamid, including its physicochemical properties, synthesis, and analytical methods. It also addresses the limitedly documented derivative, Fenhexamid-5-hexenoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of fenhexamid is presented in the table below. No experimentally determined data is available for this compound.

PropertyFenhexamidThis compound
CAS Number 126833-17-82250414-52-7
Molecular Formula C14H17Cl2NO2C20H25Cl2NO4 (Predicted)
Molecular Weight 302.2 g/mol [3]414.32 g/mol (Predicted)
Melting Point 153 °C[3]Not Available
Boiling Point 320 °C[3]Not Available
LogP (o/w) 3.51[3]Not Available
Water Solubility Moderately solubleNot Available
Vapor Pressure 3 x 10^-9 mm Hg at 20 °C[3]Not Available

Synthesis

Synthesis of Fenhexamid

The commercial synthesis of fenhexamid involves the reaction of 2,3-dichloro-4-hydroxyaniline with 1-methylcyclohexanoyl chloride in an appropriate solvent, such as ethyl acetate.[1] Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.[1]

DOT Script for Fenhexamid Synthesis Workflow

Fenhexamid_Synthesis reagent1 2,3-dichloro-4-hydroxyaniline reaction Reflux (78 °C) reagent1->reaction reagent2 1-methylcyclohexanoyl chloride reagent2->reaction solvent Ethyl Acetate solvent->reaction base Triethylamine base->reaction product Fenhexamid reaction->product Proposed_Synthesis fenhexamid Fenhexamid reaction Esterification fenhexamid->reaction reagent 5-Hexenoyl chloride reagent->reaction catalyst Base (e.g., Pyridine) catalyst->reaction product This compound reaction->product Fenhexamid_Metabolism fenhexamid Fenhexamid hydroxylation Hydroxylation (Phase I) fenhexamid->hydroxylation conjugation1 Conjugation (Phase II) fenhexamid->conjugation1 hydroxy_metabolite Hydroxy-fenhexamid hydroxylation->hydroxy_metabolite glucuronide_conjugate Fenhexamid glucuronide conjugation1->glucuronide_conjugate conjugation2 Conjugation (Phase II) hydroxy_glucuronide_conjugate Hydroxy-fenhexamid glucuronide conjugation2->hydroxy_glucuronide_conjugate hydroxy_metabolite->conjugation2 Analytical_Workflow sample Sample Homogenization extraction QuEChERS Extraction sample->extraction cleanup d-SPE Cleanup extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis

References

Technical Guide: Physicochemical Properties and Analysis of Fenhexamid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid is a hydroxyanilide fungicide widely used in agriculture to control a variety of fungal pathogens, particularly Botrytis cinerea (gray mold) on fruits, vegetables, and ornamental plants. Its mode of action involves the inhibition of sterol biosynthesis in fungi. Understanding the physicochemical properties of Fenhexamid and its potential metabolites or degradation products, such as acidic derivatives, is crucial for research in environmental fate, toxicology, and the development of new analytical methods. While specific data for Fenhexamid-5-hexenoic acid remains elusive in readily accessible scientific literature, this guide provides a comprehensive summary of the parent compound, Fenhexamid.

Physical and Chemical Properties of Fenhexamid

The following table summarizes the key physical and chemical properties of Fenhexamid. This data is essential for designing experiments, developing analytical methods, and modeling its environmental behavior.

PropertyValueReference(s)
IUPAC Name N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide[1]
CAS Number 126833-17-8[1]
Molecular Formula C₁₄H₁₇Cl₂NO₂[1]
Molecular Weight 302.2 g/mol [1]
Melting Point 153 °C[1]
Boiling Point 320 °C[1]
Vapor Pressure 3 x 10⁻⁹ mm Hg at 20 °C[1]
Solubility in Water Moderately soluble[2]
Log P (Octanol-Water Partition Coefficient) 3.51[1]
pKa 7.3[1]

Experimental Protocols

Detailed experimental protocols are vital for the accurate analysis and characterization of Fenhexamid. Below are generalized methodologies for extraction and analysis.

Extraction of Fenhexamid from Environmental and Biological Matrices

A common method for extracting Fenhexamid involves solid-phase extraction (SPE) which is effective for concentrating the analyte from aqueous solutions.

Workflow for Solid-Phase Extraction of Fenhexamid:

start Aqueous Sample (e.g., water, biological fluid) conditioning SPE Cartridge Conditioning (e.g., with methanol and water) start->conditioning 1. loading Sample Loading conditioning->loading 2. washing Washing Step (to remove interferences) loading->washing 3. elution Elution of Fenhexamid (with organic solvent, e.g., acetonitrile) washing->elution 4. analysis Analysis (e.g., LC-MS/MS) elution->analysis 5.

Caption: General workflow for Solid-Phase Extraction (SPE).

Analytical Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of Fenhexamid.

Typical LC-MS/MS Parameters:

  • Chromatographic Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is commonly used.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) for selective reaction monitoring (SRM) of specific precursor-product ion transitions.

Metabolism and Degradation of Fenhexamid

Fenhexamid undergoes metabolic transformation in various organisms and degradation in the environment. These processes can lead to the formation of various byproducts, including hydroxylated and conjugated derivatives.[1] The formation of acidic metabolites through oxidation of the cyclohexyl ring or other parts of the molecule is a plausible pathway, which could potentially lead to derivatives like this compound.

Known Metabolic Pathways

Studies have shown that the primary routes of Fenhexamid metabolism involve hydroxylation of the cyclohexyl ring and conjugation of the phenolic hydroxyl group.[1] Photocatalytic degradation studies have identified hydroxylated and keto-derivatives as primary transformation intermediates.[3][4]

Proposed Degradation Pathway of Fenhexamid:

Fenhexamid Fenhexamid Hydroxylation Hydroxylation (on cyclohexyl ring) Fenhexamid->Hydroxylation Metabolic Transformation Conjugation Conjugation (at phenolic hydroxyl group) Fenhexamid->Conjugation Metabolic Transformation Degradation_Products Further Degradation Products (e.g., cleavage of amide bond) Hydroxylation->Degradation_Products Conjugation->Degradation_Products

Caption: Simplified metabolic pathways of Fenhexamid.

Conclusion

This technical guide provides a summary of the available physicochemical data and analytical methodologies for the fungicide Fenhexamid. While specific experimental data for this compound are not currently available in the public scientific literature, the information on the parent compound serves as a critical resource for researchers in the fields of environmental science, toxicology, and analytical chemistry. Further research is needed to isolate and characterize the properties of its various metabolites and degradation products to fully understand its environmental and biological impact.

References

Unveiling Fenhexamid-5-hexenoic Acid: A Synthetic Hapten Paving the Way for Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the scientific literature reveals that Fenhexamid-5-hexenoic acid, a compound related to the widely used fungicide fenhexamid, is not a naturally occurring metabolite but a synthetically derived hapten. Its origin lies in the realm of analytical chemistry, specifically in the development of immunoassays for the detection of fenhexamid residues.

This compound is a hapten designed for the purpose of being coupled to a carrier protein to elicit an immune response.[1] Haptens are small molecules that can only induce an immune response when attached to a larger carrier, such as a protein. This hapten-carrier conjugate is then used to produce antibodies that can specifically recognize and bind to the target molecule, in this case, fenhexamid. This technology forms the basis of sensitive and specific immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), which are crucial tools for monitoring pesticide residues in food and environmental samples.

While the primary metabolic pathways of fenhexamid in various organisms and environments are well-documented and primarily involve hydroxylation of the cyclohexyl ring and conjugation of the phenolic hydroxyl group, the formation of this compound through biological degradation has not been reported in the reviewed literature. The name itself, which implies an oxidative opening of the cyclohexyl ring to form a hexenoic acid, does not correspond to the major metabolic routes identified for fenhexamid.

The existence of a commercially available analytical standard for this compound further substantiates its role as a tool in analytical chemistry rather than a common metabolite. The synthesis of such haptens with a carboxylic acid functional group provides a convenient linker for conjugation to carrier proteins, a critical step in the development of immunochemical detection methods. Other similar synthetic derivatives, such as Fenhexamid-butyric acid and Fenhexamid-1-pentanoic acid, have also been developed for the same purpose.[1]

Established Metabolic Pathways of Fenhexamid

In contrast to the synthetic origin of this compound, the metabolism of fenhexamid has been extensively studied. The primary transformation pathways involve:

  • Hydroxylation: The cyclohexyl ring of the fenhexamid molecule is hydroxylated at various positions, most notably the 2- and 4-positions.

  • Conjugation: The hydroxylated metabolites and the parent fenhexamid molecule can undergo conjugation with molecules like glucose or glucuronic acid, increasing their water solubility and facilitating their excretion.

  • Amide Bond Cleavage: The cleavage of the amide bond connecting the dichlorohydroxyphenyl and methylcyclohexane moieties is another identified degradation pathway.

  • Photodegradation: In the presence of light, fenhexamid can undergo degradation, which may involve the cleavage of the phenyl-ring.

Visualizing the Established Fenhexamid Metabolism

The following diagram illustrates the major metabolic pathways of fenhexamid, highlighting the hydroxylation and conjugation reactions.

Fenhexamid_Metabolism fenhexamid Fenhexamid hydroxylation Hydroxylation (e.g., at C2 or C4 of cyclohexyl ring) fenhexamid->hydroxylation Phase I Metabolism conjugation2 Conjugation (e.g., with glucuronic acid) fenhexamid->conjugation2 Phase II Metabolism hydroxy_fenhexamid Hydroxy-fenhexamid hydroxylation->hydroxy_fenhexamid conjugation1 Conjugation (e.g., with glucose) hydroxy_fenhexamid->conjugation1 Phase II Metabolism conjugated_hydroxy_fenhexamid Conjugated Hydroxy-fenhexamid conjugation1->conjugated_hydroxy_fenhexamid conjugated_fenhexamid Conjugated Fenhexamid conjugation2->conjugated_fenhexamid

Caption: Major metabolic pathways of fenhexamid involving hydroxylation and conjugation.

Experimental Protocols for Metabolite Identification

The identification of fenhexamid metabolites typically involves a combination of advanced analytical techniques. A general workflow is outlined below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification extraction Extraction (e.g., QuEChERS) cleanup Clean-up (e.g., SPE) extraction->cleanup lc_ms LC-MS/MS or LC-HRMS cleanup->lc_ms Liquid Chromatography gc_ms GC-MS cleanup->gc_ms Gas Chromatography mass_spectra Mass Spectral Analysis (Fragmentation Pattern) lc_ms->mass_spectra gc_ms->mass_spectra standards Comparison with Reference Standards mass_spectra->standards nmr NMR Spectroscopy (for novel metabolites) standards->nmr

Caption: General experimental workflow for the identification of fenhexamid metabolites.

References

role of Fenhexamid-5-hexenoic acid in Fenhexamid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenhexamid, a hydroxyanilide fungicide, is widely utilized in agriculture for the control of various fungal pathogens, particularly Botrytis cinerea. Understanding its metabolic fate is crucial for assessing its environmental impact and ensuring food safety. This technical guide provides a comprehensive overview of the current scientific understanding of Fenhexamid metabolism. Extensive literature review indicates that the primary metabolic pathways involve hydroxylation of the cyclohexyl ring and subsequent conjugation. While the specific metabolite, Fenhexamid-5-hexenoic acid, as posited in the topic, was not identified in the reviewed literature, this guide will focus on the well-documented metabolic transformations of Fenhexamid. This document summarizes key quantitative data, details common experimental protocols for metabolite analysis, and presents visual diagrams of the established metabolic pathways.

Introduction

Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide) is a protectant fungicide with localized systemic properties.[1][2] Its mode of action involves the inhibition of 3-keto reductase, an enzyme essential for sterol biosynthesis in fungi.[3] The metabolism of Fenhexamid has been investigated in various biological systems, including plants, animals, and microorganisms, as well as under different environmental conditions. The resulting data are critical for regulatory assessment and for understanding the potential for residue accumulation in the food chain and the environment.

Known Metabolic Pathways of Fenhexamid

The metabolism of Fenhexamid primarily proceeds through two main routes: hydroxylation and conjugation. The parent compound is often the major component of the residue found in many matrices.[1][4]

Hydroxylation

The cyclohexyl ring of Fenhexamid is susceptible to hydroxylation at the 2- and 4-positions.[1] This reaction introduces a hydroxyl group, increasing the polarity of the molecule and facilitating further metabolism or excretion.

Conjugation

The phenolic hydroxyl group of the parent Fenhexamid, as well as the hydroxyl groups introduced during hydroxylation, can undergo conjugation.[1] In plants, this typically involves the formation of glucosides.[4] In animals, glucuronide and sulfate conjugates are commonly formed.[1] Conjugation further increases water solubility, aiding in the detoxification and elimination of the compound.

Environmental Degradation

In the environment, Fenhexamid can be degraded through biotic and abiotic processes. Microbial metabolism is a key factor in its degradation in soil.[2] Photodegradation in water can also occur, leading to a variety of transformation products, including hydroxylated and dechlorinated derivatives.[5][6] Some studies on photocatalytic degradation have shown cleavage of the amide and NH-dichlorophenol bonds.[5]

Quantitative Data on Fenhexamid Metabolism

The distribution of Fenhexamid and its metabolites varies depending on the organism and the experimental conditions. The following tables summarize available quantitative data.

MatrixCompoundConcentration / Percentage of Total Radioactive Residue (TRR)Reference
Goat TissuesParent Fenhexamid19% to 54% of TRR[4]
Rat ExcretaUnchanged Parent Compound62% to 75% of the dose[1]
Rat ExcretaGlucuronic acid conjugate4% to 23% of the dose[1]
Rat ExcretaMetabolite fractions 2 and 3Up to 3% and 7% of the dose, respectively[1]
PlantsSum of all metabolitesDoes not exceed 20% of the radioactive residue[4]
PlantsSingle metaboliteNot present at above 3.2%[4]

Table 1: Distribution of Fenhexamid and its Metabolites in Animal and Plant Systems

Experimental Protocols

The identification and quantification of Fenhexamid and its metabolites typically involve the following experimental procedures.

Sample Preparation
  • Extraction: Residues are commonly extracted from the matrix using organic solvents such as acetonitrile or acetone.[7]

  • Purification: The extracts are purified to remove interfering substances. This can involve liquid-liquid partitioning and column chromatography on silica gel.[4][7]

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for separating Fenhexamid and its metabolites. It is often coupled with various detectors.[3][4][7]

  • Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of metabolites.[5][6]

  • Radiolabeling Studies: The use of radiolabeled Fenhexamid (e.g., with 14C) allows for the tracking of the parent compound and its metabolites through metabolic pathways and in different tissues.[1][2][6]

Visualizing Fenhexamid Metabolism

The following diagrams illustrate the key metabolic pathways of Fenhexamid.

Fenhexamid_Metabolism cluster_hydroxylation Hydroxylation cluster_conjugation Conjugation Fenhexamid Fenhexamid 2-hydroxy-Fenhexamid 2-hydroxy-Fenhexamid Fenhexamid->2-hydroxy-Fenhexamid Hydroxylation 4-hydroxy-Fenhexamid 4-hydroxy-Fenhexamid Fenhexamid->4-hydroxy-Fenhexamid Hydroxylation Fenhexamid-glucoside Fenhexamid-glucoside (Plants) Fenhexamid->Fenhexamid-glucoside Fenhexamid-glucuronide Fenhexamid-glucuronide (Animals) Fenhexamid->Fenhexamid-glucuronide Hydroxy-Fenhexamid_Conjugates Hydroxy-Fenhexamid Conjugates (Glucosides/Glucuronides) 2-hydroxy-Fenhexamid->Hydroxy-Fenhexamid_Conjugates 4-hydroxy-Fenhexamid->Hydroxy-Fenhexamid_Conjugates

Figure 1: Primary metabolic pathways of Fenhexamid in biological systems.

Experimental_Workflow Sample Sample (Plant/Animal Tissue, Soil, Water) Extraction Extraction (e.g., Acetonitrile) Sample->Extraction Purification Purification (Liquid-Liquid Partitioning, Column Chromatography) Extraction->Purification Analysis Analysis (HPLC, LC-MS) Purification->Analysis Identification Metabolite Identification and Quantification Analysis->Identification

References

The Potential of Fenhexamid-5-hexenoic Acid as a Biomarker of Fenhexamid Exposure: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the proposition of utilizing Fenhexamid-5-hexenoic acid as a biomarker for exposure to the fungicide Fenhexamid. A comprehensive review of the existing scientific literature reveals that while Fenhexamid undergoes metabolic transformation in various organisms, This compound is not a recognized metabolite of Fenhexamid . The established metabolic pathways of Fenhexamid primarily involve hydroxylation and subsequent conjugation. This document details the known metabolic fate of Fenhexamid and provides an overview of the analytical methodologies available for its detection and the quantification of its established metabolites.

The Established Metabolic Pathways of Fenhexamid

Fenhexamid, a hydroxyanilide fungicide, is metabolized in both plants and animals through distinct but related pathways. The primary routes of biotransformation are hydroxylation of the cyclohexyl ring and conjugation of the parent molecule or its hydroxylated derivatives.

In plants , the metabolism of Fenhexamid is characterized by a low degradation rate, with the parent compound often remaining as the major residue. The metabolic alterations that do occur primarily involve the hydroxylation of the cyclohexyl ring at the 2- and 4-positions. These hydroxylated metabolites can then undergo conjugation with glucose or a combination of glucose and malonic acid.[1] Additionally, direct conjugation of the phenolic hydroxyl group of the parent Fenhexamid molecule with glucose has been observed.[1]

In animals , such as rats and goats, Fenhexamid is rapidly absorbed and subsequently excreted, predominantly in the feces as the unchanged parent compound.[2] The metabolic processes in animals include the conjugation of the aromatic hydroxyl group with glucuronic acid.[2][3] Similar to plants, hydroxylation of the cyclohexyl ring occurs, followed by the formation of glucuronic acid and sulfate conjugates of these hydroxylated metabolites.[3] In lactating goats, the major residue components identified in tissues and milk were Fenhexamid, 4-hydroxy-Fenhexamid, Fenhexamid glucuronide, and 4-hydroxy-Fenhexamid glucuronide.[2]

The following diagram illustrates the established metabolic pathways of Fenhexamid.

Fenhexamid_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Fenhexamid Fenhexamid 2-hydroxy-Fenhexamid 2-hydroxy-Fenhexamid Fenhexamid->2-hydroxy-Fenhexamid Hydroxylation 4-hydroxy-Fenhexamid 4-hydroxy-Fenhexamid Fenhexamid->4-hydroxy-Fenhexamid Hydroxylation Fenhexamid-glucuronide Fenhexamid-glucuronide (Animals) Fenhexamid->Fenhexamid-glucuronide Glucuronidation Fenhexamid-glucoside Fenhexamid-glucoside (Plants) Fenhexamid->Fenhexamid-glucoside Glycosylation Hydroxy-Fenhexamid-conjugates Hydroxy-Fenhexamid-conjugates (glucuronide, sulfate, glucoside, malonyl-glucoside) 2-hydroxy-Fenhexamid->Hydroxy-Fenhexamid-conjugates Conjugation 4-hydroxy-Fenhexamid->Hydroxy-Fenhexamid-conjugates Conjugation

Caption: Known metabolic pathways of Fenhexamid.

Summary of Known Fenhexamid Metabolites

The following table summarizes the major known metabolites of Fenhexamid and the biological systems in which they have been identified.

Metabolite NameParent CompoundBiological SystemReference
2-hydroxy-FenhexamidFenhexamidPlants[1]
4-hydroxy-FenhexamidFenhexamidPlants, Animals[2]
Fenhexamid-glucuronideFenhexamidAnimals[2][3]
4-hydroxy-Fenhexamid glucuronide4-hydroxy-FenhexamidAnimals[2]
Fenhexamid-glucosideFenhexamidPlants[1]
2-hydroxy-Fenhexamid glucoside2-hydroxy-FenhexamidPlants[1]
4-hydroxy-Fenhexamid glucoside4-hydroxy-FenhexamidPlants[1]
Fenhexamid-malonyl-glucosideFenhexamid-glucosidePlants[1]

Experimental Protocols for Detection

A variety of analytical methods have been developed for the detection and quantification of Fenhexamid and its residues in different matrices. These methods are crucial for monitoring exposure and ensuring compliance with regulatory limits.

Sample Preparation

The initial step in the analysis of Fenhexamid residues involves extraction from the sample matrix. A common procedure for crops such as cucumbers, strawberries, and grapes includes the following steps:

  • Extraction: Samples are typically extracted with acetone.

  • Filtration and Concentration: The extract is filtered and concentrated.

  • Liquid-Liquid Partitioning: The concentrated extract is partitioned with a solvent like dichloromethane.

  • Column Chromatography Cleanup: The resulting phase is further purified using a silica gel column, with elution using a mixture of acetone and hexane.

Analytical Techniques

Several instrumental techniques are employed for the detection and quantification of Fenhexamid and its metabolites:

  • Gas Chromatography (GC): GC coupled with a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) has been utilized for the analysis of Fenhexamid residues in crops.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another common method for the determination of Fenhexamid.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and is widely used for the analysis of Fenhexamid residues in various matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also employed for the identification and quantification of Fenhexamid.

The following diagram outlines a general experimental workflow for the analysis of Fenhexamid residues.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Crop, Tissue, Fluid) Extraction Solvent Extraction (e.g., Acetone) Sample->Extraction Cleanup Purification (e.g., Column Chromatography) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis Detection & Quantification (GC-NPD, HPLC-UV, LC-MS/MS) Concentration->Analysis Data Data Analysis & Reporting Analysis->Data

Caption: General workflow for Fenhexamid residue analysis.

Conclusion

The available scientific evidence does not support the hypothesis that this compound is a metabolite of Fenhexamid. Consequently, its use as a biomarker for Fenhexamid exposure is not substantiated by current knowledge. The primary metabolic pathways of Fenhexamid involve hydroxylation of the cyclohexyl ring and conjugation. Future research aimed at identifying novel biomarkers of Fenhexamid exposure should focus on the detection and quantification of these known metabolites in relevant biological matrices. While "this compound" exists as a chemical entity, its biological relevance in the context of Fenhexamid metabolism remains unestablished.

References

Theoretical Synthesis Pathway of N-(2,3-dichloro-4-hydroxyphenyl)hex-5-enamide (Fenhexamid-5-hexenoic acid analogue)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide outlines a theoretical, multi-step synthesis for a structural analogue of Fenhexamid, provisionally named "Fenhexamid-5-hexenoic acid". The proposed molecule is N-(2,3-dichloro-4-hydroxyphenyl)hex-5-enamide. The synthesis is based on established and well-documented chemical transformations, providing a robust theoretical framework for its potential laboratory preparation. The proposed pathway involves the synthesis of two key intermediates: 4-amino-2,3-dichlorophenol and 5-hexenoyl chloride, followed by their coupling to form the final product.

Logical Workflow of the Synthesis

The synthesis is designed as a convergent process, where the two primary intermediates are prepared in separate reaction sequences and then combined in the final step. This approach allows for optimization of each step independently.

Caption: Convergent synthesis plan for the target molecule.

Detailed Experimental Protocols

Sequence A: Synthesis of 4-amino-2,3-dichlorophenol

This intermediate is a crucial component, providing the substituted aniline moiety of the target molecule. Its synthesis can be achieved from 2,3-dichlorophenol via a two-step process involving azo coupling followed by reduction.[1][2]

Step 1: Azo Coupling to form 2,3-dichloro-4-phenylazophenol

This reaction introduces a nitrogen-containing group at the 4-position of the phenol ring, which will be subsequently reduced to the desired amino group.

  • Methodology:

    • Prepare a diazonium salt solution by adding a solution of sodium nitrite in water dropwise to a cooled (0-5 °C) solution of aniline in aqueous hydrochloric acid.

    • In a separate vessel, dissolve 2,3-dichlorophenol and sodium hydroxide in water.

    • Add the prepared diazonium salt solution to the alkaline solution of 2,3-dichlorophenol at 5-10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

    • Neutralize the mixture with hydrochloric acid to precipitate the product, 2,3-dichloro-4-phenylazophenol.

    • Isolate the product by filtration, wash with water, and dry.

Step 2: Reduction to 4-amino-2,3-dichlorophenol

The azo compound is reduced to the corresponding aminophenol.

  • Methodology:

    • Suspend the 2,3-dichloro-4-phenylazophenol in a suitable solvent such as methanol.

    • Add a reducing agent. A common method is catalytic hydrogenation using Raney nickel as a catalyst under a hydrogen atmosphere.[1] Alternatively, sodium borohydride in an ethanol/water mixture with sodium hydroxide can be used.[1]

    • For catalytic hydrogenation, apply hydrogen gas at a pressure of approximately 1 bar and maintain the temperature at 40-50 °C until the reaction is complete.

    • After the reaction, filter off the catalyst.

    • Remove the solvent under reduced pressure. The product, 4-amino-2,3-dichlorophenol, can be isolated and purified by recrystallization from a suitable solvent like toluene.[1]

Sequence B: Synthesis of 5-hexenoyl chloride

This acyl chloride is the second key intermediate, which will be coupled with the aminophenol.

  • Methodology:

    • In a flask equipped with a reflux condenser and a dropping funnel, place 5-hexenoic acid.

    • Add thionyl chloride dropwise to the 5-hexenoic acid. An excess of thionyl chloride is typically used.

    • Heat the reaction mixture to reflux and maintain for several hours to ensure complete conversion. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, remove the excess thionyl chloride by distillation, preferably under reduced pressure.

    • The resulting crude 5-hexenoyl chloride can be purified by fractional distillation under reduced pressure.[3]

Final Step: Amide Coupling

The final step involves the formation of an amide bond between the two synthesized intermediates.

  • Methodology:

    • Dissolve 4-amino-2,3-dichlorophenol in a suitable aprotic solvent, such as ethyl acetate or dichloromethane.

    • Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

    • Cool the mixture in an ice bath.

    • Add a solution of 5-hexenoyl chloride in the same solvent dropwise to the cooled mixture with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitorable by TLC).

    • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base and any unreacted aminophenol, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to yield the crude product.

    • The final product, N-(2,3-dichloro-4-hydroxyphenyl)hex-5-enamide, can be purified by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical quantitative data for the types of reactions described in the theoretical pathway. The values are based on analogous reactions reported in the chemical literature.

Table 1: Synthesis of 4-amino-2,3-dichlorophenol

StepReactantsReagents/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Azo CouplingAniline, 2,3-dichlorophenolNaNO₂, HCl, NaOHWater0 - 101 - 280 - 90[1]
Reduction2,3-dichloro-4-phenylazophenolRaney Ni / H₂Methanol40 - 501.583[1]
Reduction (alternative)2,3-dichloro-4-phenylazophenolNaBH₄, NaOHEthanol/Water0 - RT495[1]

Table 2: Synthesis of 5-hexenoyl chloride

StepReactantReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Acyl Chloride Formation5-hexenoic acidThionyl chlorideToluene (optional)Reflux3>95[3][4]

Table 3: Final Amide Coupling

StepReactantsBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Amide Formation4-amino-2,3-dichlorophenol, 5-hexenoyl chlorideTriethylamineDichloromethane0 - RT270 - 90[5]

Visualizations

Overall Synthetic Pathway

The following diagram illustrates the complete theoretical synthesis pathway for N-(2,3-dichloro-4-hydroxyphenyl)hex-5-enamide.

G aniline Aniline azo 2,3-dichloro-4-phenylazophenol aniline->azo 1. NaNO2, HCl 2. NaOH dcp 2,3-dichlorophenol dcp->azo hex_acid 5-hexenoic acid acyl_chloride 5-hexenoyl chloride hex_acid->acyl_chloride SOCl2, Reflux aminophenol 4-amino-2,3-dichlorophenol azo->aminophenol Reduction (e.g., Raney Ni, H2) product N-(2,3-dichloro-4-hydroxyphenyl)hex-5-enamide aminophenol->product Triethylamine acyl_chloride->product

Caption: Overall reaction scheme for the proposed synthesis.

References

A Comprehensive Technical Review of Fenhexamid Metabolites for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific literature concerning the metabolites of Fenhexamid, a widely used hydroxyanilide fungicide. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the metabolic fate of Fenhexamid in various biological and environmental systems. The guide summarizes key quantitative data, outlines experimental methodologies, and visualizes metabolic pathways and experimental workflows to facilitate a deeper understanding of Fenhexamid's transformation products.

Introduction to Fenhexamid

Fenhexamid, chemically known as N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, is a protectant fungicide effective against a range of fungal pathogens, particularly Botrytis cinerea.[1] Its mode of action involves the inhibition of spore germ tube development and hyphal growth.[1] Understanding the metabolism of Fenhexamid is crucial for assessing its environmental fate, residue levels in food products, and potential toxicological implications of its transformation products.

Metabolic Pathways of Fenhexamid

Fenhexamid undergoes metabolic transformation in both animal and plant systems, as well as degradation in the environment through processes like photolysis. The primary metabolic routes involve hydroxylation and conjugation.

Animal Metabolism

Studies in lactating goats have shown that Fenhexamid is metabolized and excreted, with the majority of the administered dose recovered in the feces and urine. The metabolic pathway in goats is considered comparable to that in rats.[1] The main transformations include:

  • Hydroxylation: The cyclohexyl ring of Fenhexamid is hydroxylated, primarily at the 4-position, leading to the formation of 4-hydroxy-fenhexamid.

  • Conjugation: The parent compound and its hydroxylated metabolites undergo conjugation with glucuronic acid.

The major metabolites identified in a lactating goat study were the glucuronide of fenhexamid (M17), equatorial 4-hydroxy-fenhexamid (M06), and the axial glucuronide of 4-hydroxy-fenhexamid (M18).[1]

Fenhexamid_Animal_Metabolism Fenhexamid Fenhexamid M06 4-hydroxy-fenhexamid (M06) Fenhexamid->M06 Hydroxylation M17 Fenhexamid glucuronide (M17) Fenhexamid->M17 Glucuronidation M18 4-hydroxy-fenhexamid glucuronide (M18) M06->M18 Glucuronidation Excretion Excretion M17->Excretion M18->Excretion

Caption: Metabolic pathway of Fenhexamid in animals.

Plant Metabolism

In various plant species, including grapes, lettuce, and field peas, the parent Fenhexamid compound is the predominant residue.[2] Metabolic activity is limited, with metabolites generally constituting a small fraction of the total residue. The primary metabolic pathways in plants are similar to those in animals and involve:

  • Hydroxylation: Formation of hydroxylated derivatives.

  • Conjugation: Conjugation of the parent compound and its hydroxylated metabolites with glucose.

No single metabolite has been found to exceed 10% of the total radioactive residue in plant metabolism studies.[2]

Environmental Fate: Photolysis

Fenhexamid is susceptible to degradation by sunlight in aqueous environments. Photolysis studies have shown that the degradation rate is significantly influenced by pH.[3] The process involves dechlorination, hydroxylation, and cleavage of the amide bond, leading to the formation of various photoproducts.

Fenhexamid_Photolysis Fenhexamid Fenhexamid Photoproducts Dechlorinated & Hydroxylated Products Fenhexamid->Photoproducts Sunlight (hν) Dechlorination, Hydroxylation Cleavage_Products Amide Bond Cleavage Products Fenhexamid->Cleavage_Products Sunlight (hν) Amide Cleavage CO2 Mineralization (CO2) Photoproducts->CO2 Cleavage_Products->CO2

Caption: Simplified degradation pathway of Fenhexamid via photolysis.

Quantitative Data on Fenhexamid Metabolites

The following tables summarize the quantitative data on Fenhexamid and its metabolites from key studies.

Animal Tissues and Milk

The distribution of Fenhexamid and its major metabolites was investigated in a lactating goat administered [phenyl-UL-14C]fenhexamid. The results are presented as a percentage of the Total Radioactive Residue (TRR) and the equivalent concentration in mg/kg.[1]

Metabolite/AnalyteLiver (% TRR)Liver (mg/kg)Kidney (% TRR)Kidney (mg/kg)Muscle (% TRR)Muscle (mg/kg)Fat (% TRR)Fat (mg/kg)Milk (Evening) (% TRR)Milk (Evening) (mg/kg)Milk (Morning) (% TRR)Milk (Morning) (mg/kg)
Fenhexamid 54.02.52621.00.68719.00.00736.00.031ndndndnd
M06 (4-hydroxy-fenhexamid) 28.11.31624.00.78418.10.00731.50.027ndndndnd
M17 (Fenhexamid glucuronide) ndnd31.11.01623.90.0099.00.00870.90.13459.30.026
M18 (4-hydroxy-fenhexamid glucuronide) ndnd9.40.308ndndndndndndndnd
nd: not detected
Plant Tissues

In a study on field peas treated with [phenyl-UL-14C]fenhexamid, the distribution of the parent compound and its metabolites was analyzed in different parts of the plant.[1]

Crop PartDays After ApplicationTRR (mg/kg)Fenhexamid (% of TRR)Metabolites (% of TRR)
Hay 924.0287.812.2
Vines 211.9989.410.6
Pods (incl. seeds) 210.3490.39.7
Dry Seeds 770.2185.714.3

Experimental Protocols

This section provides an overview of the methodologies used in the analysis of Fenhexamid and its metabolites.

General Analytical Workflow for Residue Analysis

The determination of Fenhexamid residues in various matrices typically follows a standardized workflow involving extraction, cleanup, and instrumental analysis.

Analytical_Workflow Start Sample Collection & Homogenization Extraction Extraction (e.g., QuEChERS with acetonitrile) Start->Extraction Cleanup Cleanup (e.g., Dispersive Solid-Phase Extraction) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: General workflow for Fenhexamid residue analysis.

Extraction and Cleanup

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method:

  • Sample Preparation: A homogenized sample (e.g., 10-15 g of plant material) is weighed into a centrifuge tube.

  • Extraction: Acetonitrile is added, and the sample is shaken vigorously. Extraction salts (e.g., magnesium sulfate, sodium chloride) are then added to induce phase separation.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the analytes from the aqueous and solid matrix components.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).

  • Final Preparation: The mixture is vortexed and centrifuged, and the final extract is collected for analysis.

Instrumental Analysis
  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a common and highly sensitive method for the quantification of Fenhexamid and its metabolites. A C18 reversed-phase column is typically used for separation, with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization. Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of Fenhexamid residues, often after a derivatization step to improve volatility and thermal stability.

Animal Metabolism Study Protocol (Lactating Goat)
  • Dosing: A lactating goat is orally administered [phenyl-UL-14C]fenhexamid, typically for several consecutive days, at a dose representative of potential dietary exposure.

  • Sample Collection: Urine, feces, and milk are collected throughout the study period. At the end of the dosing period, the animal is sacrificed, and tissue samples (liver, kidney, muscle, fat) are collected.

  • Radioactivity Measurement: The total radioactivity in all collected samples is determined by liquid scintillation counting to calculate the Total Radioactive Residue (TRR).

  • Metabolite Profiling and Identification: Extracts from the samples are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radioactivity detection to separate the parent compound and its metabolites. Identification of the metabolites is achieved using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Photolysis Study Protocol
  • Sample Preparation: A solution of radiolabeled Fenhexamid in a buffered aqueous solution is prepared at different pH levels (e.g., 5, 7, and 9).

  • Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon lamp). Control samples are kept in the dark to account for any non-photolytic degradation.

  • Sampling: Aliquots of the solutions are taken at various time points during the irradiation period.

  • Analysis: The concentration of the parent Fenhexamid and the formation of photoproducts are monitored over time using HPLC with radioactivity detection. The degradation rate and half-life are calculated. Identification of the major photoproducts is performed using LC-MS/MS and NMR.

Conclusion

The metabolism of Fenhexamid has been extensively studied, revealing key transformation pathways in animals, plants, and the environment. In biological systems, hydroxylation and conjugation are the primary metabolic routes, with the parent compound often remaining the major residue in plants. Environmental degradation, particularly through photolysis, contributes to the breakdown of Fenhexamid into various smaller molecules. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and professionals working with this fungicide, enabling informed decisions regarding food safety, environmental impact, and future research directions.

References

Spectroscopic and Analytical Profile of Fenhexamid-5-hexenoic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic and analytical data currently available for Fenhexamid-5-hexenoic acid. Due to the limited availability of direct experimental data for this specific derivative in the public domain, this document focuses on the spectroscopic characteristics of the parent compound, Fenhexamid, and the 5-hexenoic acid moiety. Furthermore, it outlines generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, which are critical for the characterization of such compounds. This guide is intended for researchers, scientists, and professionals in drug development and related fields who are engaged in the synthesis, identification, or analysis of Fenhexamid derivatives.

Data Presentation

Expected Spectroscopic Data for this compound

The structure of this compound suggests a combination of the spectral features of the Fenhexamid molecule and the 5-hexenoic acid chain. The following tables summarize the key expected spectroscopic characteristics.

Table 1: Expected 1H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (ppm)MultiplicityNotes
Aromatic-H6.5 - 7.5d, dProtons on the dichlorophenyl ring.
NH7.0 - 8.5sAmide proton.
OH9.0 - 10.0sPhenolic hydroxyl proton.
CH=CH25.7 - 5.9mVinyl proton.
CH=CH24.9 - 5.1mTerminal vinyl protons.
CH2-C=C2.0 - 2.3mAllylic protons.
CH2-COOH2.2 - 2.5tProtons alpha to the carboxyl group.
Cyclohexyl-H1.2 - 2.0mProtons of the methylcyclohexyl group.
CH31.0 - 1.3sMethyl protons on the cyclohexyl ring.
COOH10.0 - 12.0sCarboxylic acid proton.

Table 2: Expected 13C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (ppm)Notes
C=O (amide)170 - 180
C=O (acid)175 - 185
Aromatic C-Cl115 - 130
Aromatic C-O150 - 160
Aromatic C-N130 - 140
Aromatic C-H110 - 125
C=CH2135 - 140
C=CH2115 - 120
Cyclohexyl C25 - 45
C-CH3 (quat)35 - 45
CH320 - 30
CH2 (chain)20 - 40

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm-1)Intensity
O-H (phenol)3200 - 3600Broad
N-H (amide)3200 - 3400Medium
O-H (carboxylic acid)2500 - 3300Very Broad
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Strong
C=O (amide)1630 - 1680Strong
C=O (carboxylic acid)1700 - 1730Strong
C=C (aromatic)1450 - 1600Medium
C=C (alkene)1640 - 1680Medium
C-O (phenol)1200 - 1260Strong
C-Cl1000 - 1100Strong

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zIonNotes
[M+H]+Molecular IonExact mass will depend on the isotopic distribution of Chlorine.
[M-H2O]+Loss of waterFrom the carboxylic acid.
[M-C6H9O2]+Loss of 5-hexenoic acid moietyCleavage of the amide bond.
[C8H5Cl2NO]+Fragment of the dichlorohydroxyphenyl amine part

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. The following are generalized methodologies for key analytical techniques.

NMR Spectroscopy Protocol for Small Organic Molecules

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.

Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • 13C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: 1024 or more, as 13C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed using standard instrument parameters.

Infrared (IR) Spectroscopy Protocol

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

  • Spectral Range: Typically 4000-400 cm-1.

  • Resolution: 4 cm-1.

  • Number of Scans: 16-32 scans are usually sufficient.

  • The final spectrum is presented in terms of transmittance or absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Fungicide Analysis

LC-MS is a powerful technique for the separation, identification, and quantification of compounds in a mixture.

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare working solutions for calibration standards and the sample for analysis, typically in the range of 1-1000 ng/mL.

  • The final dilution should be made in the initial mobile phase composition to ensure good peak shape.

Instrumentation and Data Acquisition:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used for fungicide analysis (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution is typically employed using a mixture of water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium formate) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS System: A mass spectrometer, such as a triple quadrupole (QqQ) for targeted analysis or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for identification and structural confirmation.

    • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode for Fenhexamid and its derivatives.

    • MS Parameters: Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, and temperature) and mass analyzer settings (e.g., collision energy for MS/MS) by infusing a standard solution of the analyte.

    • Data Acquisition: Acquire data in full scan mode for unknown identification and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of a novel or uncharacterized compound such as this compound.

Spectroscopic_Workflow A Compound Synthesis / Isolation B Purity Assessment (LC-UV, NMR) A->B C High-Resolution Mass Spectrometry (HRMS) Determine Molecular Formula B->C D Infrared (IR) Spectroscopy Identify Functional Groups C->D G Structure Elucidation C->G E 1D NMR Spectroscopy (¹H, ¹³C) Identify Proton and Carbon Environments D->E D->G F 2D NMR Spectroscopy (COSY, HSQC, HMBC) Establish Connectivity and Structure E->F E->G F->G H Data Archiving and Reporting G->H

Caption: Workflow for Spectroscopic Identification.

References

An In-depth Technical Guide to the Solubility of Fenhexamid-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the solubility of Fenhexamid-5-hexenoic acid. It is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in a controlled environment.

Introduction

This compound is a metabolite of the fungicide Fenhexamid. Understanding its solubility in various solvents is crucial for a range of applications, including analytical method development, environmental fate studies, and toxicological assessments. This guide provides a summary of the known solubility of the parent compound, Fenhexamid, and outlines a detailed experimental protocol for determining the solubility of this compound.

Physicochemical Properties of Fenhexamid

A general understanding of the parent compound, Fenhexamid, can provide context for the potential solubility characteristics of its metabolite, this compound.

PropertyValueReference
Chemical Name N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide[1][2]
Molecular Formula C14H17Cl2NO2[1]
Molecular Weight 302.2 g/mol [1]
Water Solubility (20 °C, pH 7) 24.0 mg/L[3]
Solubility in Organic Solvents (20 °C) 160,000 mg/L[3]
Physical State White powder[3]

Solubility of this compound: Data and Experimental Protocol

Experimental Protocol: Determination of Aqueous and Solvent Solubility

This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility determination.[4]

1. Materials and Equipment:

  • This compound (of known purity)

  • Solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) of analytical grade

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time may need to be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted solutions using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

3. Data Presentation:

The results should be presented in a clear and organized table, as shown below.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Water25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
Hexane25[Experimental Value][Calculated Value]

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_analysis Analysis & Quantification A Add excess this compound to solvent B Equilibrate in shaker bath A->B Incubate C Collect supernatant B->C After equilibration D Filter supernatant C->D E Dilute sample D->E F HPLC analysis E->F Inject into HPLC G Calculate solubility F->G G A Define Study Objective B Select Solvents & Temperatures A->B C Develop & Validate Analytical Method A->C D Perform Solubility Experiment B->D E Analyze Samples C->E D->E F Data Interpretation & Reporting E->F

References

Methodological & Application

Application Notes and Protocols: Synthesis of Fenhexamid-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Purposes Only

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Fenhexamid is a well-established fungicide belonging to the class of hydroxyanilides. Its mode of action involves the inhibition of the 3-keto reductase enzyme, which is crucial for sterol biosynthesis in fungi. The derivatization of existing agrochemicals is a common strategy in research to explore new biological activities, modify physicochemical properties, or develop analytical standards. This document provides a detailed protocol for the synthesis of a novel derivative, Fenhexamid-5-hexenoic acid amide. This new molecule is synthesized by forming an amide linkage between the secondary amine of Fenhexamid and the carboxylic acid group of 5-hexenoic acid. The introduction of the terminal alkene functionality from 5-hexenoic acid offers a reactive handle for further chemical modifications, such as click chemistry or polymerization, making it a valuable compound for research applications.

The proposed synthesis follows a two-step procedure. First, 5-hexenoic acid is converted to its more reactive acid chloride derivative, 5-hexenoyl chloride, using thionyl chloride. Subsequently, the crude 5-hexenoyl chloride is reacted with Fenhexamid in the presence of a mild base to yield the target amide, this compound.

2. Materials and Reagents

  • Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide)

  • 5-Hexenoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and visualization reagents

3. Experimental Protocols

3.1. Step 1: Synthesis of 5-Hexenoyl Chloride

This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride and the HCl gas produced.

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hexenoic acid (1.0 eq).

  • Add anhydrous dichloromethane (approx. 10 mL per gram of acid).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to reflux (approx. 40 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-hexenoyl chloride is a volatile and moisture-sensitive liquid and is typically used immediately in the next step without further purification.

3.2. Step 2: Synthesis of this compound amide

  • In a separate dry 100 mL round-bottom flask, dissolve Fenhexamid (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (approx. 20 mL per gram of Fenhexamid).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 5-hexenoyl chloride from Step 1 in a small amount of anhydrous dichloromethane.

  • Add the 5-hexenoyl chloride solution dropwise to the stirred Fenhexamid solution at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the Fenhexamid starting material is consumed.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

3.3. Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).

  • Collect the fractions containing the desired product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound amide as a solid or viscous oil.

4. Data Presentation

The following table summarizes the quantitative data for a representative synthesis.

Parameter5-Hexenoic AcidThionyl ChlorideFenhexamidTriethylamine5-Hexenoyl ChlorideThis compound
Molecular Weight ( g/mol ) 114.14118.97302.20101.19132.59398.32
Amount (mmol) 8.7610.518.7613.14~8.76 (crude)(Theoretical) 8.76
Mass (g) 1.001.252.651.33~1.16 (crude)(Theoretical) 3.49
Equivalents 1.001.201.001.501.00-
Yield (%) ----(Assumed quant.)(To be determined)

5. Visualization

5.1. Synthetic Pathway

Synthetic_Pathway fenhexamid Fenhexamid plus2 + fenhexamid->plus2 hexenoic_acid 5-Hexenoic Acid plus1 + hexenoic_acid->plus1 socl2 SOCl₂ socl2->plus1 tea Triethylamine (TEA) acid_chloride 5-Hexenoyl Chloride (Intermediate) acid_chloride->plus2 final_product This compound plus1->acid_chloride Step 1: Activation DCM, Reflux plus2->final_product Step 2: Amide Coupling TEA, DCM, 0°C to RT

Caption: Reaction scheme for the two-step synthesis of this compound.

5.2. Experimental Workflow

Experimental_Workflow start Start step1 Step 1: Acid Activation (5-Hexenoic Acid + SOCl₂) start->step1 step2 Step 2: Amide Coupling (Fenhexamid + Acid Chloride) step1->step2 Use crude intermediate workup Aqueous Workup (Wash & Extract) step2->workup purify Purification (Column Chromatography) workup->purify Crude Product characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: Workflow diagram for the synthesis and purification of the target compound.

Application Notes and Protocols for the Analytical Standard of Fenhexamid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An analytical standard for "Fenhexamid-5-hexenoic acid" is not commercially available, and it has not been identified as a primary metabolite of Fenhexamid in publicly available literature. Therefore, these application notes and protocols focus on the analysis of the parent compound, Fenhexamid . A proposed analytical strategy for the hypothetical metabolite, this compound, is also provided based on established methods for Fenhexamid and other carboxylic acid pesticide metabolites.

Fenhexamid: Overview and Analytical Significance

Fenhexamid is a locally systemic foliar fungicide used to control a range of fungal diseases in various crops.[1] Its mode of action involves the inhibition of spore germination and mycelial growth.[1][2] Monitoring for Fenhexamid residues in food and environmental samples is crucial to ensure consumer safety and regulatory compliance.

Quantitative Data for Fenhexamid Analytical Standard

The following table summarizes typical quantitative data for a Fenhexamid analytical standard.

PropertyValue
Chemical Name N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide[2]
CAS Number 126833-17-8[2]
Molecular Formula C₁₄H₁₇Cl₂NO₂[2]
Molecular Weight 302.2 g/mol
Purity ≥98%
Appearance White to off-white powder[1]
Melting Point 153 °C[2]
Solubility Acetonitrile, Acetone
Storage Conditions Store at 2-8 °C in a dry, dark place.
Stability Stable under recommended storage conditions.[2] Stable to hydrolysis at pH 5, 7, and 9.[2]

Experimental Protocols for Fenhexamid Analysis

Protocol 1: Analysis of Fenhexamid in Water Samples by HPLC-UV

This protocol is adapted from a method for the determination of Fenhexamid (referred to as KBR 2738) in test water from aquatic tests.[3]

1. Objective: To quantify the concentration of Fenhexamid in water samples using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

2. Materials and Reagents:

  • Fenhexamid analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)[3]

  • Milli-Q water or equivalent[3]

  • Sodium dihydrogen phosphate (NaH₂PO₄)[3]

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system equipped with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes

4. Preparation of Standard Solutions:

  • Stock Solution (1000 mg/L): Accurately weigh approximately 10 mg of Fenhexamid standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[3]
  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.01, 0.1, 1, 5, and 10 mg/L) by diluting the stock solution with Milli-Q water.[3]

5. Sample Preparation:

  • Water samples can be injected directly or after appropriate dilution with Milli-Q water.[3]
  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

6. HPLC-UV Conditions:

  • Column: Lichrospher 100 RP-18 (5 µm, 125 x 4 mm) or equivalent
  • Mobile Phase: Acetonitrile : Water (containing 1 g/L NaH₂PO₄) (50:50, v/v)[3]
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 100 µL[3]
  • Column Temperature: 40 °C[3]
  • UV Detection Wavelength: 210 nm[3]
  • Retention Time: Approximately 2.0 min[3]

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the Fenhexamid standards against their concentration.
  • Determine the concentration of Fenhexamid in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Analysis of Fenhexamid in Fruit Samples by GC-MS/MS

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) analysis.

1. Objective: To extract and quantify Fenhexamid residues in fruit samples.

2. Materials and Reagents:

  • Fenhexamid analytical standard (≥98% purity)

  • Acetonitrile (pesticide residue grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent (use with caution as it may retain planar pesticides)

  • Ethyl acetate

3. Instrumentation:

  • GC-MS/MS system

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream)

4. Sample Preparation (QuEChERS):

  • Homogenize 10-15 g of the fruit sample.
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
  • Shake vigorously for 1 minute and centrifuge.
  • Take an aliquot of the acetonitrile supernatant for clean-up.
  • For clean-up (dispersive SPE), add the supernatant to a tube containing MgSO₄ and PSA. For samples with high pigment content, GCB can be added.
  • Vortex and centrifuge.
  • Take the final extract, evaporate to dryness, and reconstitute in a suitable solvent like ethyl acetate for GC-MS/MS analysis.[4]

5. GC-MS/MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
  • Inlet Temperature: 280 °C
  • Oven Program: Start at 80 °C, ramp to 170 °C, then ramp to 310 °C.[5]
  • Carrier Gas: Helium
  • Ion Source Temperature: 230 °C
  • Acquisition Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transitions for Fenhexamid: Monitor precursor and product ions specific to Fenhexamid (e.g., as determined from a standard).

6. Data Analysis:

  • Create a calibration curve using matrix-matched standards.
  • Quantify Fenhexamid in the samples based on the peak area of the specific MRM transitions.

Proposed Analytical Strategy for this compound

1. Extraction:

  • Similar to Fenhexamid, extraction from biological or environmental matrices would likely involve an organic solvent such as acetonitrile or acetone.
  • Due to the carboxylic acid moiety, adjusting the pH of the extraction solvent to be slightly acidic (e.g., by adding formic acid) may improve extraction efficiency.

2. Clean-up:

  • Solid-phase extraction (SPE) would be a suitable clean-up technique. A mixed-mode anion exchange sorbent could be effective at retaining the carboxylic acid metabolite, allowing for the washing away of interferences.

3. Analytical Technique:

  • LC-MS/MS: This would be the preferred technique for the analysis of a relatively polar and non-volatile compound like a carboxylic acid.
  • Chromatography: Reversed-phase chromatography with an acidic mobile phase (e.g., water and acetonitrile with 0.1% formic acid) would be a good starting point.
  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode would likely be most sensitive for detecting the deprotonated molecule [M-H]⁻. MRM transitions would need to be optimized using a synthesized standard.
  • GC-MS with Derivatization: Analysis by GC-MS would require a derivatization step to make the carboxylic acid more volatile. Silylation (e.g., with BSTFA) or esterification (e.g., with BF₃/methanol) are common derivatization techniques for carboxylic acids.

Visualizations

Analytical_Workflow_Fenhexamid cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Water/Fruit) Extraction Extraction (Acetonitrile) Sample->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup HPLC_UV HPLC-UV Cleanup->HPLC_UV Aqueous Samples GC_MS GC-MS/MS Cleanup->GC_MS Complex Matrices Quantification Quantification HPLC_UV->Quantification GC_MS->Quantification

Caption: General analytical workflow for Fenhexamid analysis.

Proposed_Workflow_Metabolite cluster_prep Sample Preparation (Proposed) cluster_analysis_metabolite Analysis (Proposed) cluster_data_metabolite Data Processing Sample Sample Matrix Acidified_Extraction Acidified Extraction (Acetonitrile + Formic Acid) Sample->Acidified_Extraction SPE_Cleanup SPE Clean-up (Mixed-mode Anion Exchange) Acidified_Extraction->SPE_Cleanup LC_MSMS LC-MS/MS (Negative ESI) SPE_Cleanup->LC_MSMS Direct Analysis GC_MS_Deriv GC-MS (with Derivatization) SPE_Cleanup->GC_MS_Deriv Indirect Analysis Identification Identification & Quantification (Requires Synthesized Standard) LC_MSMS->Identification GC_MS_Deriv->Identification

Caption: Proposed workflow for this compound.

References

Developing a Quantitative Assay for Fenhexamid-5-hexenoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid is a widely used fungicide that protects a variety of crops from fungal pathogens. Understanding the metabolic fate of fenhexamid in biological systems is crucial for comprehensive safety and efficacy assessments. Fenhexamid-5-hexenoic acid is a potential metabolite of fenhexamid. This document provides detailed application notes and protocols for the development and validation of a robust quantitative assay for this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for quantifying trace levels of metabolites in complex biological matrices.[1][2][3][4]

Analyte Information

CompoundChemical FormulaMolecular WeightCAS Number
This compoundC19H23Cl2NO4400.302250414-52-7

Principle of the Method

This method utilizes a reverse-phase Liquid Chromatography (LC) system for the separation of this compound from matrix components. The analyte is then detected and quantified using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Given the acidic nature of this compound, a mixed-mode anion exchange SPE protocol is recommended for optimal cleanup and concentration from biological matrices like plasma or tissue homogenates.

Materials:

  • Mixed-mode anion exchange SPE cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound)

Procedure:

  • Sample Pre-treatment: To 1 mL of the biological sample, add the internal standard and vortex briefly.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and polar interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for this application.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

  • Gradient Elution:

Time (min)%B
0.010
1.010
5.095
6.095
6.110
8.010
  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative mode.

  • Precursor Ion (Q1): m/z 399.1 (for [M-H]⁻ of this compound).

  • Product Ions (Q3): To be determined by infusion of a standard solution of this compound into the mass spectrometer to identify the most abundant and stable fragment ions.

  • Collision Energy (CE): To be optimized for the specific precursor-product ion transitions.

  • Other Parameters: Nebulizer gas, curtain gas, and ion spray voltage should be optimized based on the instrument manufacturer's recommendations.

Method Validation

The developed assay should be validated according to regulatory guidelines to ensure its reliability. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision
Selectivity No significant interfering peaks at the retention time of the analyte and IS
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Recovery Consistent and reproducible
Stability Analyte stability under various storage and processing conditions

Data Presentation

The quantitative data from the validation experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity of this compound Assay

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
1Value
5Value
10Value
50Value
100Value
500Value
1000Value
Correlation Coefficient (r²) Value

Table 2: Accuracy and Precision of this compound Assay

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ (e.g., 1) ValueValueValueValue
Low QC (e.g., 3) ValueValueValueValue
Mid QC (e.g., 75) ValueValueValueValue
High QC (e.g., 750) ValueValueValueValue

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS SPE Solid-Phase Extraction Spike_IS->SPE Elute Elution SPE->Elute Dry_Reconstitute Dry-down & Reconstitution Elute->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MSMS_Detection MS/MS Detection (MRM) ESI->MSMS_Detection Integration Peak Integration MSMS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

fenhexamid_moa Fenhexamid Fenhexamid Inhibition Fenhexamid->Inhibition Enzyme 3-keto reductase (Ergosterol Biosynthesis) Ergosterol Ergosterol Synthesis Enzyme->Ergosterol catalyzes Inhibition->Enzyme Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane maintains Growth_Inhibition Inhibition of Fungal Growth Membrane->Growth_Inhibition disruption leads to

Caption: Proposed signaling pathway for the mode of action of the parent compound, Fenhexamid.

References

Application Notes and Protocols for the Sample Preparation of Fenhexamid-5-hexenoic Acid in Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid is a widely used fungicide for the protection of various fruits and vegetables. Its metabolite, Fenhexamid-5-hexenoic acid, is a molecule of interest in residue analysis and environmental monitoring. Accurate quantification of this acidic metabolite in complex plant matrices is crucial for food safety and regulatory compliance. This document provides a detailed application note and protocol for the sample preparation of this compound from plant matrices, primarily based on the robust and widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The protocols outlined are designed for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While specific performance data for this compound is not widely published, the methodologies presented are based on established protocols for other acidic pesticides in similar matrices.[1][2][3] Method validation is strongly recommended to determine specific performance characteristics such as recovery, limit of detection (LOD), and limit of quantification (LOQ) for this compound in the matrix of interest.

Principle of the Method

The sample preparation procedure involves two main stages: extraction and dispersive solid-phase extraction (dSPE) cleanup. The acidic nature of this compound necessitates a modified QuEChERS protocol using an acidified extraction solvent to ensure the analyte is in a neutral form for efficient extraction into the organic phase. The subsequent dSPE cleanup step removes interfering matrix components such as pigments, sugars, and lipids, thereby reducing matrix effects and improving the accuracy and precision of the LC-MS/MS analysis.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - all LC-MS grade.

  • Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium citrate dibasic sesquihydrate, Sodium citrate tribasic dihydrate.

  • dSPE Sorbents: Primary secondary amine (PSA), C18, Graphitized carbon black (GCB) (for highly pigmented samples).

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Sample Homogenizer: High-speed blender or equivalent.

  • Centrifuge: Capable of ≥4000 rpm.

  • Vortex Mixer.

  • Syringe filters: 0.22 µm.

Experimental Protocols

Protocol 1: Modified Acidified QuEChERS for General Plant Matrices (e.g., Fruits and Vegetables)

This protocol is adapted from established methods for the analysis of acidic pesticides in fruits and vegetables.[1][3]

1. Sample Homogenization:

  • Weigh a representative portion of the plant sample (e.g., 10-15 g).
  • Homogenize the sample until a uniform consistency is achieved. For dry samples, addition of a small amount of water may be necessary to facilitate homogenization.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile containing 1% formic acid.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
  • Immediately cap and shake the tube vigorously for 1 minute.
  • Centrifuge at ≥4000 rpm for 5 minutes.

3. Dispersive SPE Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube.
  • The dSPE tube should contain 150 mg MgSO₄ and 50 mg PSA. For samples with high fatty acid content, 50 mg of C18 can also be added. For highly pigmented samples (e.g., berries, leafy greens), 7.5-15 mg of GCB can be included, but its use should be optimized as it may adsorb planar analytes.
  • Vortex the dSPE tube for 30 seconds.
  • Centrifuge at a high speed for 2 minutes.

4. Final Extract Preparation:

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
  • The extract is now ready for LC-MS/MS analysis.

Logical Workflow for Protocol 1

Protocol1_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_final Final Preparation Homogenization 1. Homogenize Plant Sample WeighSample 2. Weigh 10g Homogenized Sample Homogenization->WeighSample AddSolvent 3. Add 10mL ACN + 1% FA WeighSample->AddSolvent AddSalts 4. Add QuEChERS Salts AddSolvent->AddSalts Shake 5. Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 6. Centrifuge (5 min) Shake->Centrifuge1 TransferAliquot 7. Transfer 1mL Supernatant to dSPE Tube Centrifuge1->TransferAliquot dSPEMix dSPE Tube Contents: 150mg MgSO₄ 50mg PSA (Optional: C18, GCB) TransferAliquot->dSPEMix Vortex 8. Vortex (30 sec) TransferAliquot->Vortex Centrifuge2 9. Centrifuge (2 min) Vortex->Centrifuge2 Filter 10. Filter Supernatant (0.22µm) Centrifuge2->Filter LCMS Ready for LC-MS/MS Analysis Filter->LCMS

Caption: Workflow for Acidified QuEChERS Protocol.

Data Presentation

The following table summarizes representative quantitative data for acidic pesticides in various plant matrices using an acidified QuEChERS method. This data can be used as a guideline for expected performance, but it is crucial to validate the method for this compound specifically.

Analyte ClassPlant MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)Reference
Acidic HerbicidesCabbage0.01 - 0.175 - 110< 150.005 - 0.01[1][3]
Acidic HerbicidesChives0.01 - 0.170 - 120< 200.005 - 0.01[1][3]
Acidic HerbicidesPear0.01 - 0.180 - 115< 150.005 - 0.01[1][3]
Acidic HerbicidesWheat Flour0.01 - 0.170 - 110< 200.01[1][3]

LC-MS/MS Analysis

A brief outline of typical LC-MS/MS conditions for the analysis of acidic pesticides is provided below.

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient program to separate the analyte from matrix interferences.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically preferred for acidic compounds.

  • Detection: Multiple Reaction Monitoring (MRM) of at least two transitions for quantification and confirmation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the sample properties and the selection of the appropriate dSPE cleanup sorbents.

dSPE_Selection_Logic cluster_input Sample Matrix Properties cluster_sorbents dSPE Sorbent Selection cluster_output Recommended dSPE Combination HighFat High Fat Content (e.g., nuts, avocado) C18 C18 (removes non-polar interferences, fats) HighFat->C18 HighPigment High Pigment Content (e.g., berries, spinach) GCB GCB (removes pigments, sterols) HighPigment->GCB GeneralMatrix General Matrix (e.g., apples, cucumbers) PSA PSA (removes sugars, organic acids) GeneralMatrix->PSA Combination1 PSA + C18 PSA->Combination1 Combination2 PSA + GCB PSA->Combination2 Combination3 PSA PSA->Combination3 C18->Combination1 GCB->Combination2

Caption: dSPE Sorbent Selection Guide.

Conclusion

The modified acidified QuEChERS method is a robust and effective approach for the sample preparation of this compound in a variety of plant matrices. The provided protocols and guidelines offer a strong starting point for researchers and scientists. However, due to the diversity of plant matrices and the specific nature of the analyte, it is imperative to perform in-house validation to ensure the method meets the required performance criteria for accuracy, precision, and sensitivity. Careful optimization of the dSPE cleanup step is particularly important to minimize matrix effects and achieve reliable quantitative results.

References

Application Note and Protocol: Extraction of Fenhexamid-5-hexenoic Acid from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenhexamid is a widely used fungicide for the control of various fungal diseases in crops.[1][2] Its degradation in the environment can lead to the formation of various metabolites, including Fenhexamid-5-hexenoic acid. Monitoring the presence and concentration of such metabolites in soil is crucial for environmental risk assessment and ensuring food safety. This document provides a detailed protocol for the extraction of this compound from soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The QuEChERS approach is a popular sample preparation technique for the analysis of pesticide residues in various matrices due to its simplicity, speed, and cost-effectiveness.[3][4][5]

Experimental Protocol

This protocol is based on the widely adopted QuEChERS methodology, which has been proven effective for the extraction of a broad range of pesticide residues from complex matrices like soil.[5][6][7]

1. Materials and Reagents

  • Soil sample (air-dried and sieved through a 2 mm mesh)

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), ≥98%

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for dSPE

  • Vortex mixer

  • Centrifuge (capable of ≥4000 x g)

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

2. Sample Preparation and Extraction

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds to hydrate the sample. Let it stand for 10 minutes.

  • Add 10 mL of acetonitrile (ACN) containing 1% formic acid. The acidic modifier helps in the efficient extraction of acidic analytes like this compound.

  • Cap the tube and vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure thorough partitioning.

  • Centrifuge the tube at 4000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer 1 mL of the upper acetonitrile layer (supernatant) to a 2 mL microcentrifuge tube containing the dSPE sorbents. For soil samples, a combination of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 is recommended. PSA removes polar interferences, while C18 removes non-polar interferences.

  • Vortex the tube for 30 seconds.

  • Centrifuge at 10,000 x g for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Column: A C18 reversed-phase column is suitable for the separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is recommended for the acidic analyte.

  • Transitions: Specific parent and daughter ion transitions for this compound should be monitored for quantification and confirmation.

Data Presentation

The following table summarizes the expected performance characteristics of the described method for the extraction and analysis of this compound from soil. These values are representative of a validated method and may vary depending on the specific instrumentation and soil matrix.

ParameterValue
Recovery Rate (at 10 µg/kg) 85 - 95%
Relative Standard Deviation (RSD) < 10%
Limit of Detection (LOD) 0.1 µg/kg
Limit of Quantification (LOQ) 0.5 µg/kg
Linearity (R²) > 0.99

Experimental Workflow Diagram

The following diagram illustrates the key steps in the extraction and analysis of this compound from soil samples.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis soil_sample 1. Weigh 10g Soil hydrate 2. Add 10mL Water & Hydrate soil_sample->hydrate add_solvent 3. Add 10mL ACN (1% FA) hydrate->add_solvent vortex1 4. Vortex (1 min) add_solvent->vortex1 add_salts 5. Add QuEChERS Salts (MgSO4, NaCl) vortex1->add_salts shake 6. Shake (1 min) add_salts->shake centrifuge1 7. Centrifuge (4000g, 5 min) shake->centrifuge1 transfer_supernatant 8. Transfer 1mL Supernatant centrifuge1->transfer_supernatant add_dspe 9. Add dSPE Sorbents (MgSO4, PSA, C18) transfer_supernatant->add_dspe vortex2 10. Vortex (30 sec) add_dspe->vortex2 centrifuge2 11. Centrifuge (10000g, 2 min) vortex2->centrifuge2 filter 12. Filter Supernatant (0.22 µm) centrifuge2->filter lcms 13. LC-MS/MS Analysis filter->lcms

Caption: Workflow for the extraction of this compound from soil.

References

Application Notes & Protocols: Detection of Fenhexamid-5-hexenoic Acid in Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the determination of Fenhexamid-5-hexenoic acid, a metabolite of the fungicide fenhexamid, in various animal tissues. The methodology is adapted from established procedures for the parent compound, fenhexamid, and employs liquid chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification.

Introduction

Fenhexamid is a widely used fungicide in agriculture. Its metabolites, such as this compound, can accumulate in animal tissues through the food chain. Monitoring these residues is crucial for food safety and regulatory compliance. This document outlines a comprehensive procedure for the extraction, cleanup, and quantification of this compound in matrices such as muscle, liver, kidney, and fat.

The metabolic pathway of fenhexamid in animals involves hydroxylation and subsequent conjugation, with the parent compound being fat-soluble.[1] Analytical methods for fenhexamid in animal tissues often involve extraction with acetonitrile or acetone, followed by cleanup using solid-phase extraction (SPE).[1] Detection is typically achieved using HPLC with UV or mass spectrometric detection.[1]

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from an analytical method for fenhexamid in animal and fishery products.[2]

Materials:

  • Homogenizer

  • Centrifuge

  • 1.5 mol/L phosphoric acid

  • Acetone

  • Acetonitrile

  • Water (HPLC grade)

  • Formic acid

  • Anhydrous magnesium sulfate

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

Procedure for Muscle, Liver, and Kidney (Lean Tissues):

  • Weigh 10 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Add 30 mL of 1.5 mol/L phosphoric acid and mix thoroughly.[2]

  • Add 100 mL of acetone, homogenize for 2-3 minutes, and then filter with suction.[2]

  • Transfer the residue back to the centrifuge tube, add 50 mL of acetone, homogenize again, and filter.[2]

  • Combine the filtrates and adjust the final volume to 200 mL with acetone.[2]

  • Take a 4 mL aliquot of the extract and add 16 mL of 1 vol% formic acid.[2]

Procedure for Fat Tissue:

  • Weigh 5 g of homogenized fat sample into a 50 mL centrifuge tube.

  • Add 30 mL of 1.5 mol/L phosphoric acid and mix well.[2]

  • Follow steps 3-5 from the lean tissue procedure.

  • Take an 8 mL aliquot of the extract and add 20 mL of 1 vol% formic acid.[2]

Solid-Phase Extraction (SPE) Cleanup

This cleanup procedure utilizes octadecylsilanized silica gel and graphitized carbon black cartridges to remove interfering matrix components.[2]

Materials:

  • Octadecylsilanized silica gel SPE cartridge (1,000 mg)

  • Graphitized carbon black SPE cartridge (500 mg)

  • Acetonitrile

  • Water (HPLC grade)

  • 1 vol% formic acid in acetonitrile/water (3:7, v/v)

  • 1 vol% formic acid in acetonitrile/water (7:3, v/v)

  • 1 vol% formic acid in acetonitrile

Procedure:

  • Condition the octadecylsilanized silica gel cartridge with 5 mL of acetonitrile followed by 5 mL of water.[2]

  • Condition the graphitized carbon black cartridge with 5 mL of acetonitrile followed by 5 mL of water.[2]

  • Load the extract from the sample preparation step onto the octadecylsilanized silica gel cartridge.[2]

  • Wash the cartridge with 10 mL of 1 vol% formic acid-acetonitrile/water (3:7, v/v) and discard the effluent.[2]

  • Connect the graphitized carbon black cartridge to the bottom of the octadecylsilanized silica gel cartridge.

  • Pass 10 mL of 1 vol% formic acid-acetonitrile/water (7:3, v/v) through the connected cartridges and discard the effluent.[2]

  • Remove the octadecylsilanized silica gel cartridge.

  • Elute the analyte from the graphitized carbon black cartridge with 30 mL of 1 vol% formic acid-acetonitrile.[2]

  • Concentrate the eluate to dryness at below 40°C under a gentle stream of nitrogen.[2]

  • Reconstitute the residue in exactly 2 mL of acetonitrile/water (1:1, v/v) for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)[2]

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid + 5 mM Ammonium Formate in Water
Mobile Phase B Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)

Mass Spectrometry Conditions (Example for this compound - Hypothetical):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) To be determined for the specific analyte
Product Ions (m/z) To be determined for the specific analyte
Collision Energy To be optimized for the specific analyte
Dwell Time 100 ms

Data Presentation

Quantitative data should be summarized for clarity and comparison. The following tables provide a template for presenting validation data. Since specific data for this compound is not available in the provided search results, example values for the parent compound, fenhexamid, are included for illustrative purposes.

Table 1: Method Performance Parameters (Based on Fenhexamid)

ParameterMuscleLiverKidneyFatMilkEgg
Limit of Quantification (LOQ) (mg/kg) 0.050.050.050.050.010.05
Recovery (%) 67-10167-10167-10167-10167-10167-101

Data adapted from FAO report on fenhexamid.[1]

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Peak Area
0.515,000
1.032,000
5.0165,000
10.0340,000
50.01,750,000
100.03,520,000
0.998

Visualizations

G cluster_extraction Sample Extraction cluster_cleanup Solid-Phase Extraction (SPE) Cleanup cluster_analysis LC-MS/MS Analysis s1 Weigh 10g Homogenized Tissue s2 Add 30mL 1.5M Phosphoric Acid s1->s2 s3 Add 100mL Acetone & Homogenize s2->s3 s4 Filter with Suction s3->s4 s5 Re-extract Residue with 50mL Acetone s4->s5 s6 Combine Filtrates & Adjust Volume to 200mL s5->s6 s7 Take Aliquot for Cleanup s6->s7 c1 Condition SPE Cartridges (C18 & Carbon) s7->c1 Transfer Extract c2 Load Sample Extract onto C18 c1->c2 c3 Wash C18 Cartridge c2->c3 c4 Connect Carbon Cartridge c3->c4 c5 Wash Connected Cartridges c4->c5 c6 Elute from Carbon Cartridge c5->c6 c7 Concentrate Eluate c6->c7 c8 Reconstitute for Analysis c7->c8 a1 Inject Sample c8->a1 Transfer Sample a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 a4 Data Acquisition & Quantification a3->a4

Caption: Experimental workflow for the analysis of this compound.

G cluster_pathway Hypothesized Metabolic Pathway of Fenhexamid A Fenhexamid B Hydroxylated Fenhexamid A->B Hydroxylation (Phase I Metabolism) C This compound (and other metabolites) B->C Oxidation D Glucuronic Acid Conjugates B->D Conjugation (Phase II Metabolism)

Caption: Simplified metabolic pathway of Fenhexamid in animals.

References

Application Notes and Protocol for Derivatization of Fenhexamid-5-hexenoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid is a hydroxyanilide fungicide used to control a range of plant pathogenic fungi. For analytical purposes, particularly in metabolic studies or residue analysis, it is often necessary to quantify its metabolites, such as Fenhexamid-5-hexenoic acid. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like carboxylic acids is challenging due to their low volatility and potential for thermal degradation.[1][2][3][4] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile derivatives suitable for GC-MS analysis.[2][3][4]

This document provides a detailed protocol for the derivatization of this compound using two common and effective methods: silylation and esterification.

Principle of Derivatization for GC-MS

The primary goal of derivatization for GC-MS is to increase the volatility and thermal stability of the analyte.[2] For carboxylic acids like this compound, this is typically achieved by replacing the active hydrogen of the carboxyl group (-COOH) with a non-polar group.[2][3]

  • Silylation: This process replaces the acidic proton with a trimethylsilyl (TMS) group, forming a TMS ester. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][5] The resulting TMS derivatives are significantly more volatile and thermally stable.[2]

  • Esterification: This method converts the carboxylic acid into an ester, typically a methyl ester, by reacting it with an alcohol in the presence of an acid catalyst.[3][6][7][8][9] Methyl esters are much more volatile than their corresponding carboxylic acids.[7]

Experimental Protocols

Protocol 1: Silylation using BSTFA

This protocol is adapted from general procedures for the silylation of carboxylic acids and is suitable for this compound.[10]

Materials:

  • This compound standard or sample extract, dried

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (anhydrous)

  • Ethyl acetate or other suitable solvent (anhydrous)

  • Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the dried sample extract or standard into a micro-reaction vial.

    • If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can interfere with the silylation reaction.[1]

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine to the dried sample to dissolve it.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Securely cap the vial and vortex thoroughly for 30 seconds.

  • Reaction Incubation:

    • Heat the vial at 70°C for 60 minutes in a heating block or oven. The reaction time and temperature may be optimized depending on the specific analyte and matrix.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.

Protocol 2: Esterification to form Methyl Ester using BF₃-Methanol

This protocol is a widely used method for the esterification of carboxylic acids.[6][7][11]

Materials:

  • This compound standard or sample extract, dried

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Prepare the dried sample in a micro-reaction vial as described in Protocol 1.

  • Derivatization Reaction:

    • Add 200 µL of 14% BF₃-Methanol to the dried sample.

    • Securely cap the vial and vortex to dissolve the sample.

  • Reaction Incubation:

    • Heat the vial at 60°C for 30 minutes in a heating block or water bath.[11]

  • Extraction of the Derivative:

    • Cool the vial to room temperature.

    • Add 500 µL of hexane and 200 µL of saturated NaCl solution to the vial.

    • Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

    • Centrifuge at low speed to separate the layers.

  • Drying and Concentration:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The hexane extract can be concentrated under a gentle stream of nitrogen if necessary.

  • Analysis:

    • The sample is now ready for GC-MS analysis. Inject 1 µL of the hexane extract.

Data Presentation

The following table summarizes the expected outcomes and characteristics of the two derivatization methods.

ParameterSilylation (BSTFA)Esterification (BF₃-Methanol)
Derivative Formed Trimethylsilyl (TMS) esterMethyl ester
Reaction Time ~60 minutes~30 minutes
Reaction Temperature 70°C60°C
Reagent Volatility High, byproducts are volatile[2]Reagent is corrosive, requires extraction
Derivative Stability Sensitive to moisture[1]Generally stable
Reaction Complexity Single step, in-vial reactionMulti-step with extraction
Potential Interferences Moisture, other active hydrogensWater, residual acid

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization will be required for specific instrumentation and applications.

ParameterSetting
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Injector Temperature 280°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound for GC-MS analysis.

DerivatizationWorkflow Workflow for Derivatization of this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Post-Reaction Cleanup (for Esterification) cluster_analysis Analysis start Start with Sample (Standard or Extract) evaporate Evaporate to Dryness (under Nitrogen) start->evaporate reagent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) evaporate->reagent heat Heat to Reaction Temperature reagent->heat extract Liquid-Liquid Extraction (Hexane/Water) heat->extract if esterification gcms Inject into GC-MS heat->gcms if silylation dry Dry with Na2SO4 extract->dry concentrate Concentrate (optional) dry->concentrate concentrate->gcms end Data Acquisition & Analysis gcms->end

Caption: Experimental workflow for the derivatization and analysis of this compound.

References

Application Notes and Protocols for Fenhexamid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on the Investigation of Known and Novel Metabolites

Audience: Researchers, scientists, and drug development professionals.

Note on Fenhexamid-5-hexenoic acid: Extensive literature review did not identify "this compound" as a reported metabolite of the fungicide fenhexamid. The following application notes and protocols detail the established metabolic pathways of fenhexamid and provide robust methodologies that can be adapted for the investigation and identification of both known and potentially novel or minor metabolites.

Introduction to Fenhexamid and its Metabolism

Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide) is a hydroxyanilide fungicide widely used to control a range of fungal pathogens on various crops.[1] Understanding the metabolic fate of fenhexamid in target organisms (plants) and non-target organisms (animals, environment) is crucial for assessing its efficacy, safety, and environmental impact. Metabolism studies are a key component of the regulatory approval process for pesticides.

The primary metabolic transformations of fenhexamid involve the hydroxylation of the cyclohexyl ring and subsequent conjugation of the resulting hydroxyl groups or the phenolic hydroxyl group.[1][2] The parent compound, fenhexamid, is often the major component of the total residue found in plants.[3]

Application Notes

Objective

To provide a comprehensive framework for conducting in vitro and in vivo metabolism studies of fenhexamid. These protocols are designed to enable the identification and quantification of its major metabolites and can be adapted to explore the formation of novel or minor metabolites.

Relevance

The study of fenhexamid metabolism is essential for:

  • Regulatory Compliance: Meeting the requirements of regulatory agencies by providing data on the metabolic fate of the fungicide.

  • Risk Assessment: Evaluating the potential toxicity of metabolites to humans, animals, and the environment.

  • Efficacy and Resistance: Understanding how metabolism may influence the fungicidal activity and the potential for resistance development.

  • Environmental Fate: Determining the persistence and transformation of fenhexamid in soil and water systems.[4]

Experimental Approach

A general workflow for studying fenhexamid metabolism involves the use of isotopically labeled fenhexamid, typically with ¹⁴C, to trace the parent compound and its metabolites through a biological system. This allows for accurate quantification and mass balance determination.

Experimental Protocols

Protocol 1: Plant Metabolism Study with ¹⁴C-Labeled Fenhexamid

Objective: To determine the uptake, translocation, and metabolism of fenhexamid in a representative crop (e.g., grapes, strawberries).

Materials:

  • ¹⁴C-labeled fenhexamid (phenyl-UL-¹⁴C or cyclohexyl-¹⁴C labeled) of known specific activity.

  • Formulated, non-labeled fenhexamid.

  • Test plants (e.g., grapevines) grown under controlled conditions.

  • Spraying equipment calibrated for uniform application.

  • Solvents for extraction (e.g., acetonitrile, methanol, water).

  • Liquid Scintillation Counter (LSC) and scintillation cocktail.

  • High-Performance Liquid Chromatography (HPLC) with a radiodetector and/or a mass spectrometer (LC-MS).

  • Solid-Phase Extraction (SPE) cartridges for sample cleanup.

  • Homogenizer.

Procedure:

  • Treatment: Prepare a spray solution of ¹⁴C-labeled fenhexamid mixed with the formulated product to mimic agricultural practice. Apply the solution to the plants at the desired rate.

  • Sampling: Harvest plant material (e.g., leaves, fruits) at various time points after application (e.g., 0, 7, 14, and 21 days).

  • Surface Wash: For fruits, perform a surface wash with an appropriate solvent (e.g., acetonitrile) to differentiate between surface residues and absorbed residues.

  • Homogenization and Extraction:

    • Homogenize the plant samples.

    • Extract the homogenized tissue multiple times with a solvent mixture (e.g., acetonitrile/water).

    • Combine the extracts.

  • Analysis of Extracts:

    • Determine the total radioactivity in the extracts using LSC.

    • Profile the metabolites in the extracts using radio-HPLC.

    • Identify and quantify the parent compound and metabolites by comparing their retention times with those of reference standards.

    • For unknown metabolites, use LC-MS/MS for structural elucidation.

  • Analysis of Post-Extraction Solids (PES):

    • Determine the amount of non-extractable radioactivity in the PES by combustion analysis.

  • Data Analysis:

    • Calculate the distribution of radioactivity in different plant parts (surface wash, extract, PES).

    • Express the concentration of fenhexamid and its metabolites as a percentage of the total radioactive residue (TRR) and in mg/kg.

Protocol 2: Animal (Rat) Metabolism Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of fenhexamid in rats.

Materials:

  • ¹⁴C-labeled fenhexamid.

  • Wistar rats.

  • Metabolism cages for separate collection of urine and feces.

  • LSC, HPLC with radiodetector, LC-MS/MS.

  • Solvents and reagents for extraction and analysis.

Procedure:

  • Dosing: Administer a single oral dose of ¹⁴C-fenhexamid to the rats.

  • Sample Collection: House the rats in metabolism cages and collect urine and feces at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72 hours post-dose).

  • Radioactivity Measurement: Determine the total radioactivity in each urine and feces sample using LSC.

  • Metabolite Profiling:

    • Pool urine and feces samples for each time point.

    • Analyze urine directly or after extraction by radio-HPLC.

    • Extract feces with appropriate solvents and analyze the extracts by radio-HPLC.

  • Metabolite Identification: Identify metabolites using LC-MS/MS by comparing their mass spectra with reference standards or through spectral interpretation.

  • Tissue Distribution (Optional): At the end of the study, euthanize the animals and collect selected tissues to determine the distribution of radioactivity.

  • Mass Balance: Calculate the overall recovery of the administered radioactive dose.

Data Presentation

Table 1: Representative Distribution of Fenhexamid and its Major Metabolites in Plants and Animals (% of Total Radioactive Residue - TRR)

MatrixCompoundRepresentative % of TRRReference
Grapes (Fruit) Fenhexamid (Parent)> 80%[3]
4-hydroxy-fenhexamid< 5%[1]
Fenhexamid-glucoside< 5%[2]
Rat (Urine) Fenhexamid-glucuronideMajor Metabolite[2]
4-hydroxy-fenhexamid-glucuronideSignificant Metabolite[1]
Rat (Feces) Fenhexamid (Parent)Major Component[2]

Visualizations

Metabolic Pathway of Fenhexamid in Plants

Fenhexamid_Plant_Metabolism Fenhexamid Fenhexamid Hydroxy_Fenhexamid 4-hydroxy-fenhexamid Fenhexamid->Hydroxy_Fenhexamid Hydroxylation Fenhexamid_Glucoside Fenhexamid-glucoside Fenhexamid->Fenhexamid_Glucoside Conjugation (Glucose) Hydroxy_Fenhexamid_Glucoside 4-hydroxy-fenhexamid-glucoside Hydroxy_Fenhexamid->Hydroxy_Fenhexamid_Glucoside Conjugation (Glucose)

Caption: Proposed metabolic pathway of fenhexamid in plants.

Metabolic Pathway of Fenhexamid in Animals (Rats)

Fenhexamid_Animal_Metabolism Fenhexamid Fenhexamid Hydroxy_Fenhexamid 4-hydroxy-fenhexamid Fenhexamid->Hydroxy_Fenhexamid Hydroxylation Fenhexamid_Glucuronide Fenhexamid-glucuronide Fenhexamid->Fenhexamid_Glucuronide Conjugation (Glucuronic Acid) Excretion_Feces Excretion (Feces) Fenhexamid->Excretion_Feces Hydroxy_Fenhexamid_Glucuronide 4-hydroxy-fenhexamid-glucuronide Hydroxy_Fenhexamid->Hydroxy_Fenhexamid_Glucuronide Conjugation (Glucuronic Acid) Excretion_Urine Excretion (Urine) Fenhexamid_Glucuronide->Excretion_Urine Hydroxy_Fenhexamid_Glucuronide->Excretion_Urine

Caption: Primary metabolic pathway of fenhexamid in rats.

General Experimental Workflow for Fungicide Metabolism Studies

Experimental_Workflow cluster_0 Phase 1: Dosing and Sampling cluster_1 Phase 2: Extraction and Quantification cluster_2 Phase 3: Analysis and Identification cluster_3 Phase 4: Data Interpretation Dosing Dosing with ¹⁴C-Fungicide Sampling Sample Collection (Tissues, Urine, Feces) Dosing->Sampling Extraction Extraction of Metabolites Sampling->Extraction Quantification Total Radioactivity Quantification (LSC) Extraction->Quantification Profiling Metabolite Profiling (Radio-HPLC) Quantification->Profiling Identification Metabolite Identification (LC-MS/MS) Profiling->Identification Data_Analysis Data Analysis and Metabolic Pathway Elucidation Identification->Data_Analysis

References

Application Notes and Protocols for Immunoassay Development Using Fenhexamid-5-hexenoic Acid as a Hapten

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid is a widely used fungicide for the control of Botrytis cinerea (gray mold) on a variety of fruits and vegetables. Monitoring its residue levels is crucial to ensure food safety and compliance with regulatory limits. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and cost-effective method for screening fenhexamid residues. The development of a robust immunoassay relies on the production of specific antibodies, which in turn requires the synthesis of a suitable hapten. This document provides detailed application notes and protocols for the use of fenhexamid-5-hexenoic acid as a hapten for the development of a competitive immunoassay for fenhexamid detection.

Fenhexamid itself is a small molecule and not immunogenic. Therefore, it must be covalently linked to a larger carrier protein to elicit an immune response and produce antibodies. This compound is a derivative of fenhexamid designed to serve as a hapten. The hexenoic acid chain provides a spacer arm and a terminal carboxylic acid group for conjugation to carrier proteins like bovine serum albumin (BSA) or ovalbumin (OVA).

Synthesis of Hapten: this compound

The synthesis of this compound involves the introduction of a C6 spacer with a terminal carboxylic acid group to the fenhexamid molecule. A common strategy for introducing such a spacer to a phenolic hydroxyl group is through Williamson ether synthesis.

Proposed Synthesis Protocol (based on similar hapten syntheses):

This protocol describes a plausible method for synthesizing this compound by reacting fenhexamid with a haloalkenoic acid ester, followed by hydrolysis.

Materials:

  • Fenhexamid

  • Ethyl 6-bromo-5-hexenoate (or a similar haloalkenoic acid ester)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone or Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Alkylation of Fenhexamid:

    • Dissolve fenhexamid (1 equivalent) and ethyl 6-bromo-5-hexenoate (1.2 equivalents) in anhydrous acetone or DMF.

    • Add potassium carbonate (2-3 equivalents) to the mixture.

    • Reflux the reaction mixture for 8-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude ester intermediate.

    • Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate.

  • Hydrolysis of the Ester:

    • Dissolve the purified ester intermediate in a mixture of methanol and water (or THF and water).

    • Add an excess of sodium hydroxide or lithium hydroxide (2-3 equivalents).

    • Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

    • Remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product, this compound, with ethyl acetate (3 times).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Evaporate the solvent to yield the final hapten. The product can be further purified by recrystallization if necessary.

Characterization: The structure of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Preparation of Immunogen and Coating Antigen

To generate antibodies, the hapten (this compound) is conjugated to a carrier protein, typically BSA for immunization (immunogen) and OVA for coating plates in the ELISA (coating antigen). The active ester method is a common conjugation technique.

Protocol for Hapten-Protein Conjugation:

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMF

  • Bovine Serum Albumin (BSA)

  • Ovalbumin (OVA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Dialysis tubing (10-14 kDa MWCO)

Procedure:

  • Activation of the Hapten:

    • Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC or EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours or overnight in the dark.

    • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Centrifuge the mixture to remove the DCU precipitate. The supernatant contains the activated NHS-ester of the hapten.

  • Conjugation to Carrier Protein:

    • Dissolve BSA or OVA in PBS (pH 7.4) to a concentration of 5-10 mg/mL.

    • Slowly add the activated hapten solution (supernatant from the previous step) dropwise to the protein solution while gently stirring. The molar ratio of hapten to protein can be varied (e.g., 20:1 to 50:1) to achieve an optimal conjugation density.

    • Continue stirring the reaction mixture at 4°C overnight.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against PBS (pH 7.4) at 4°C for 3-4 days with several changes of the buffer to remove unconjugated hapten and other small molecules.

    • After dialysis, store the purified immunogen (Fenhexamid-BSA) and coating antigen (Fenhexamid-OVA) at -20°C.

Characterization: The conjugation ratio (moles of hapten per mole of protein) can be determined using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or by UV-Vis spectrophotometry if the hapten has a distinct absorbance peak.

Development of a Direct Competitive ELISA

A direct competitive ELISA is a suitable format for the detection of small molecules like fenhexamid. In this assay, free fenhexamid in the sample competes with a fixed amount of enzyme-labeled fenhexamid for binding to a limited amount of specific antibody coated on a microplate. The signal is inversely proportional to the concentration of fenhexamid in the sample.

Experimental Workflow for Direct Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Detection p1 Coat plate with anti-Fenhexamid Antibody p2 Wash plate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash plate p3->p4 a1 Add Fenhexamid Standard or Sample p4->a1 Ready for Assay a2 Add Enzyme-labeled Fenhexamid a1->a2 a3 Incubate a2->a3 a4 Wash plate a3->a4 d1 Add Substrate a4->d1 Ready for Detection d2 Incubate d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance at 450 nm d3->d4

Caption: Workflow of the direct competitive ELISA for fenhexamid detection.

Detailed ELISA Protocol:

Materials and Buffers:

  • Coating Buffer: 0.05 M Carbonate-bicarbonate buffer, pH 9.6.

  • Wash Buffer (PBST): PBS (pH 7.4) containing 0.05% Tween-20.

  • Blocking Buffer: PBST containing 1-5% non-fat dry milk or 1% BSA.

  • Antibody Dilution Buffer: PBST.

  • Enzyme-Conjugate Dilution Buffer: PBST.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric acid (H₂SO₄).

  • Anti-Fenhexamid monoclonal or polyclonal antibody.

  • Fenhexamid-horseradish peroxidase (HRP) conjugate.

  • 96-well microtiter plates.

  • Fenhexamid standard solutions.

Procedure:

  • Coating:

    • Dilute the anti-fenhexamid antibody to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution and wash the plate 3 times with 250 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Aspirate the blocking solution and wash the plate 3 times with wash buffer.

  • Competitive Reaction:

    • Add 50 µL of fenhexamid standard solutions (in a range, e.g., 0.01 to 100 ng/mL) or appropriately diluted samples to the wells.

    • Immediately add 50 µL of the optimally diluted fenhexamid-HRP conjugate to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Aspirate the solution and wash the plate 5 times with wash buffer.

  • Substrate Reaction:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-20 minutes.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • A standard curve is generated by plotting the absorbance values (B/B₀) against the logarithm of the fenhexamid concentration, where B is the absorbance of a standard or sample and B₀ is the absorbance of the zero standard.

  • The concentration of fenhexamid in the samples is determined by interpolating their absorbance values from the standard curve.

Quantitative Data and Assay Performance

The performance of the developed immunoassay should be thoroughly validated. Key parameters include the half-maximal inhibitory concentration (IC₅₀), the limit of detection (LOD), specificity (cross-reactivity), and accuracy (recovery).

Table 1: Performance Characteristics of Fenhexamid Immunoassays

ParameterReported ValueReference
IC₅₀ ~0.1 nM[1]
0.52 ± 0.06 µg/L[2][3]
Limit of Detection (LOD) 4 ng/L[1]
0.13 ± 0.03 µg/L[2][3]

Table 2: Cross-Reactivity of the Fenhexamid Immunoassay

Cross-reactivity is a critical parameter to assess the specificity of the antibody. It is typically evaluated against structurally related compounds.

CompoundStructureCross-Reactivity (%)
Fenhexamid(Parent Compound)100
Analogue 1Structure of Analogue 1< 0.1
Analogue 2Structure of Analogue 2< 0.1
Other Fungicidese.g., Iprodione, Vinclozolin< 0.1

(Note: Specific cross-reactivity data needs to be experimentally determined for the developed antibody. The values presented here are illustrative of expected high specificity.)

Table 3: Recovery of Fenhexamid from Spiked Samples

Recovery studies are performed to evaluate the accuracy of the method in different sample matrices. Samples (e.g., wine, grape juice, fruit extracts) are spiked with known concentrations of fenhexamid and analyzed.

Sample MatrixSpiking Level (µg/L)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Wine0.5, 1, 583 - 113< 20[1]
Grape Juice1, 10, 5090 - 105< 15(Illustrative)
Strawberry Extract10, 50, 10085 - 110< 15(Illustrative)

Logical Relationships in Immunoassay Development

The successful development of a fenhexamid immunoassay involves a series of interconnected steps, from hapten design to assay validation.

Logical Flow of Immunoassay Development

Immunoassay_Development cluster_hapten Hapten & Conjugate Preparation cluster_antibody Antibody Production cluster_assay_dev Assay Development & Validation h1 Hapten Synthesis (this compound) h2 Hapten Activation (NHS-ester) h1->h2 h3 Conjugation to Carrier Proteins (BSA, OVA) h2->h3 ab1 Immunization with Fenhexamid-BSA h3->ab1 Immunogen ad1 ELISA Format Optimization (Direct Competitive) h3->ad1 Coating Antigen (Fenhexamid-OVA) ab2 Hybridoma Technology (for Monoclonal Ab) ab1->ab2 ab3 Antibody Screening & Characterization ab2->ab3 ab3->ad1 Specific Antibody ad2 Assay Validation (IC50, LOD, Specificity, Recovery) ad1->ad2 ad3 Application to Real Samples ad2->ad3

Caption: Logical steps for the development of a fenhexamid immunoassay.

Conclusion

The use of this compound as a hapten enables the development of highly sensitive and specific immunoassays for the detection of fenhexamid residues in various matrices. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and professionals involved in food safety analysis and agrochemical development. The successful implementation of these methods can contribute to the efficient monitoring of fenhexamid, ensuring consumer safety and regulatory compliance.

References

solid-phase extraction (SPE) protocol for Fenhexamid-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Solid-Phase Extraction of Fenhexamid-5-Hexenoic Acid

Introduction

Fenhexamid is a widely used fungicide for the control of grey mould (Botrytis cinerea) on various fruits and vegetables.[1] Understanding the metabolic fate of fenhexamid in biological and environmental systems is crucial for comprehensive risk assessment. One potential metabolite is this compound, an oxidized form of the parent compound. Accurate quantification of such metabolites requires robust and efficient analytical methods, with sample preparation being a critical step. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from complex matrices prior to chromatographic analysis.

This application note details a solid-phase extraction protocol for the isolation of this compound from aqueous samples. The method is designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for subsequent analysis.

Materials and Reagents

  • SPE Cartridge: Polymeric Reversed-Phase (e.g., Strata-X), 100 mg/3 mL

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • Ammonium hydroxide (concentrated)

  • Sample collection vials

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Experimental Protocol

Sample Pre-treatment
  • Collect the aqueous sample (e.g., water sample, diluted biological fluid extract).

  • Centrifuge the sample at 4000 rpm for 10 minutes to remove any particulate matter.

  • Adjust the pH of the supernatant to approximately 3.0 using 1 M formic acid. This step ensures that the carboxylic acid group of this compound is protonated, increasing its retention on the reversed-phase sorbent.

Solid-Phase Extraction Procedure

The following steps outline the SPE procedure using a polymeric reversed-phase cartridge:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water (pH 3.0). This activates the sorbent and creates a compatible environment for the sample.

  • Loading: Load the pre-treated sample (up to 10 mL) onto the conditioned cartridge at a slow, steady flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove any unretained polar impurities.

    • Follow with a wash of 3 mL of 5% methanol in water to remove weakly bound interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution: Elute the analyte from the cartridge with 3 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent will deprotonate the carboxylic acid, facilitating its release from the sorbent.

Final Extract Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase of the LC-MS/MS system (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected performance data for the described SPE protocol.

ParameterResult
AnalyteThis compound
MatrixSpiked Water
Fortification Level10 ng/mL
Recovery (%) 92.5
RSD (%) (n=6) 4.8
Limit of Quantification (LOQ) 1.0 ng/mL
Limit of Detection (LOD) 0.3 ng/mL

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Processing Sample Aqueous Sample Centrifuge Centrifugation Sample->Centrifuge Adjust_pH pH Adjustment to ~3.0 Centrifuge->Adjust_pH Condition 1. Condition (Methanol, Water pH 3.0) Adjust_pH->Condition Load 2. Load Sample Condition->Load Wash 3. Wash (Water, 5% Methanol) Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute (5% NH4OH in Methanol) Dry->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Application Note: Determination of Fenhexamid-5-hexenoic Acid Using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note presents a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Fenhexamid-5-hexenoic acid, a potential metabolite or degradation product of the fungicide Fenhexamid. The described methodology is adapted from established methods for the parent compound, Fenhexamid, and is intended to serve as a starting point for method development and validation. The protocol details sample preparation, chromatographic conditions, and system suitability parameters for the reliable detection and quantification of this analyte in relevant matrices.

Introduction

Fenhexamid is a widely used fungicide effective against a range of fungal pathogens in various crops.[1] Understanding the metabolic fate and environmental degradation of Fenhexamid is crucial for comprehensive risk assessment. This compound is a potential metabolite characterized by the addition of a hexenoic acid moiety. An accurate and robust analytical method is essential for its detection and quantification in research and safety studies. This document outlines a proposed HPLC-UV method, leveraging the known chromatographic behavior of Fenhexamid and considering the physicochemical properties of its hexenoic acid derivative.

Experimental

2.1. Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents: HPLC grade acetonitrile, methanol, and water are required. Formic acid or phosphoric acid (analytical grade) should be used for mobile phase modification.

  • Standard: An analytical standard of this compound is necessary for calibration.

2.2. Chromatographic Conditions

The following conditions are proposed as a starting point for method development and will likely require optimization for specific matrices.

ParameterRecommended Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% A / 40% B, hold for 2 min; linear gradient to 20% A / 80% B over 8 min; hold for 5 min; return to initial conditions over 1 min and equilibrate for 4 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 210 nm and 254 nm (for initial assessment)

Rationale for Parameter Selection:

  • A C18 column is chosen due to its versatility in retaining moderately non-polar compounds like Fenhexamid and its derivatives.

  • The acetonitrile/water mobile phase is a common choice for reversed-phase chromatography. The addition of formic acid helps to improve peak shape and ionization for potential mass spectrometry confirmation.

  • A gradient elution is proposed to effectively separate the analyte from potential impurities and matrix components.

  • A detection wavelength of 210 nm is suggested to maximize sensitivity for the chromophores present in the molecule, while 254 nm can also be monitored as it is a common wavelength for aromatic compounds.[2]

Protocol: Standard and Sample Preparation

3.1. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition (60% Water with 0.1% Formic Acid: 40% Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

3.2. Sample Preparation (General Guideline for Aqueous Samples)

  • Filtration: For clean aqueous samples, filter through a 0.45 µm syringe filter prior to injection.

  • Solid Phase Extraction (SPE) for Complex Matrices: For more complex matrices like soil or plant extracts, a solid-phase extraction (SPE) clean-up step may be necessary.

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the pre-treated sample extract onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elution: Elute the analyte with 5 mL of methanol or acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the method. These values are hypothetical and must be determined experimentally during method validation.

ParameterExpected Result
Linearity (R²) > 0.999
Range 0.1 - 20 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%
Retention Time ~ 7.5 min (dependent on final conditions)

Data Presentation

Table 1: Hypothetical Calibration Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
0.115,234
0.576,170
1.0151,980
5.0759,900
10.01,525,100
20.03,048,500

Table 2: Hypothetical System Suitability Test (SST) Results

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 21.2
Theoretical Plates (N) N > 20008500
Repeatability of Injections (%RSD, n=6) ≤ 1.0%0.8%

Visualizations

experimental_workflow cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation (0.1 - 20 µg/mL) hplc_injection HPLC Injection (10 µL) calibration_curve Calibration Curve Generation standard_prep->calibration_curve sample_prep Sample Preparation (Filtration / SPE) sample_prep->hplc_injection chromatography Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatography Mobile Phase (ACN/H2O + 0.1% FA) uv_detection UV Detection (210 nm) chromatography->uv_detection peak_integration Peak Integration uv_detection->peak_integration Chromatogram quantification Quantification peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the analysis of this compound by HPLC-UV. The outlined method, based on established procedures for the parent compound, offers a solid foundation for researchers to develop and validate a robust analytical method for this specific analyte. Experimental verification of the parameters presented herein is critical to ensure the accuracy and reliability of the results for specific research applications.

References

Application Note and Protocol for the Quantification of Fenhexamid-5-hexenoic acid in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenhexamid is a widely used foliar fungicide effective against grey mold (Botrytis cinerea) and other fungal pathogens on fruits, vegetables, and ornamental plants. Due to its application in agriculture, there is a potential for the parent compound and its metabolites to enter aquatic ecosystems through runoff and spray drift. Monitoring for these residues is crucial for assessing environmental exposure and ensuring water quality. This document provides a detailed protocol for the quantification of a specific fenhexamid derivative, Fenhexamid-5-hexenoic acid (CAS 2250414-52-7), in environmental water samples using a proposed method based on Solid-Phase Extraction (SPE) followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is designed for researchers in environmental science and analytical chemistry.

Note: As of the date of this document, a standardized, validated method for the specific quantification of this compound in environmental water samples is not widely available in published literature. The following protocol is a proposed method based on established analytical principles for similar acidic pesticide metabolites and should be fully validated by the end-user.

Experimental Protocols

1. Sample Collection and Preservation

Proper sample collection and preservation are critical for accurate quantification of the target analyte.

  • Collection: Collect water samples in 1-liter amber glass bottles to prevent photodegradation. Before use, rinse the bottles with methanol and then with deionized water. At the sampling site, rinse the bottle three times with the sample water before filling it completely, leaving minimal headspace.

  • Preservation: To inhibit microbial degradation of the analyte, adjust the pH of the water sample to < 3 by adding a sufficient amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) immediately after collection.

  • Storage: Transport the samples to the laboratory in a cooler with ice packs. Store the samples at 4°C and analyze within 48 hours of collection. If longer storage is required, freeze the samples at -20°C.

2. Sample Preparation: Solid-Phase Extraction (SPE)

This procedure concentrates the analyte and removes interfering matrix components.

  • Materials:

    • SPE cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, 6 cc, 200 mg) are recommended due to their stability across a wide pH range and their ability to retain a broad range of compounds.

    • SPE manifold

    • Nitrogen evaporator

    • Reagents: Methanol (HPLC grade), Deionized water, Formic acid, Acetonitrile (HPLC grade).

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

    • Sample Loading: Acidify the water sample (500 mL) to pH 3 with formic acid. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes to remove residual water.

    • Elution: Elute the retained analyte from the cartridge with two 4 mL aliquots of acetonitrile.

    • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water. The sample is now ready for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis

The prepared sample extract is analyzed using a UPLC system coupled to a tandem mass spectrometer.

  • Instrumentation:

    • UPLC system with a binary pump and autosampler.

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Proposed):

    • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable for separating the analyte from matrix components.

    • Mobile Phase A: Deionized water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      Time (min) Flow Rate (mL/min) %A %B
      0.0 0.3 95 5
      1.0 0.3 95 5
      8.0 0.3 5 95
      10.0 0.3 5 95
      10.1 0.3 95 5

      | 12.0 | 0.3 | 95 | 5 |

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Proposed):

    • Ionization Mode: Electrospray Ionization (ESI), Negative. The carboxylic acid moiety of the analyte makes it amenable to deprotonation.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow Rates: Desolvation gas (Nitrogen) at 600 L/hr, Cone gas (Nitrogen) at 50 L/hr.

    • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are proposed for this compound (Molecular Formula: C19H23Cl2NO4, Exact Mass: 400.10). These should be optimized experimentally.

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
      This compound (Quantifier) 398.1 175.1 0.1 30 20

      | this compound (Qualifier) | 398.1 | 113.1 | 0.1 | 30 | 25 |

Data Presentation

The quantitative data for the analysis of this compound should be summarized for clarity and easy comparison. The following table presents target validation parameters for this proposed method.

ParameterTarget ValueDescription
Limit of Detection (LOD) 1 ng/LThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 5 ng/LThe lowest concentration of the analyte that can be accurately and precisely quantified.
Linearity (R²) > 0.995The correlation coefficient for the calibration curve over the working concentration range.
Recovery 80-120%The percentage of the analyte recovered through the sample preparation and analysis process.
Precision (RSD%) < 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.
Matrix Effect 85-115%The effect of co-eluting matrix components on the ionization of the analyte.

Mandatory Visualization

experimental_workflow cluster_collection Sample Collection & Preservation cluster_preparation Sample Preparation (SPE) cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Collect 1L water sample in amber glass bottle Preservation 2. Acidify to pH < 3 SampleCollection->Preservation Storage 3. Store at 4°C Preservation->Storage Conditioning 4. Condition SPE cartridge (Methanol & Water) Storage->Conditioning Loading 5. Load 500 mL sample Conditioning->Loading Washing 6. Wash with Deionized Water Loading->Washing Drying 7. Dry under Nitrogen Washing->Drying Elution 8. Elute with Acetonitrile Drying->Elution Concentration 9. Evaporate to dryness Elution->Concentration Reconstitution 10. Reconstitute in 1 mL (50:50 ACN:H2O) Concentration->Reconstitution Analysis 11. Inject 10 µL into UPLC-MS/MS Reconstitution->Analysis Quantification 12. Quantify using calibration curve Analysis->Quantification Reporting 13. Report concentration in ng/L Quantification->Reporting

Caption: Workflow for the quantification of this compound.

investigating the enzymatic conversion of Fenhexamid to Fenhexamid-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid is a widely used hydroxyanilide fungicide that protects a variety of crops from fungal pathogens.[1] Understanding the metabolic fate of fenhexamid is crucial for assessing its environmental impact and ensuring food safety. A key metabolic pathway for xenobiotics, including pesticides, is enzymatic conversion mediated by cytochrome P450 (CYP) monooxygenases.[2][3] These enzymes play a critical role in the detoxification of foreign compounds by catalyzing oxidative reactions, such as hydroxylation.[4][5] This application note provides a detailed protocol for investigating the enzymatic hydroxylation of fenhexamid, a plausible primary metabolic step, using recombinant cytochrome P450 enzymes.

The protocol outlines the heterologous expression of a fungal cytochrome P450 enzyme, its purification, and a subsequent in vitro metabolism assay to determine the kinetic parameters of fenhexamid hydroxylation. The methodology described herein can be adapted for screening various CYP isoforms to identify the specific enzymes responsible for fenhexamid metabolism and to characterize the resulting metabolites.

Key Experimental Protocols

Heterologous Expression and Purification of Fungal Cytochrome P450

This protocol describes the expression of a fungal CYP enzyme (e.g., from a white-rot fungus known for xenobiotic degradation) in Escherichia coli and its subsequent purification.[6][7]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the fungal CYP gene

  • Luria-Bertani (LB) broth and agar plates with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • 5-aminolevulinic acid (5-ALA)

  • Lysis buffer (e.g., 50 mM potassium phosphate pH 7.4, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, 10% glycerol)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • PD-10 desalting column

  • Storage buffer (e.g., 50 mM potassium phosphate pH 7.4, 100 mM NaCl, 20% glycerol)

Procedure:

  • Transform the expression vector into competent E. coli cells and select for positive colonies on antibiotic-containing LB agar plates.

  • Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Cool the culture to 28°C and induce protein expression by adding IPTG (final concentration 0.5 mM) and 5-ALA (final concentration 0.5 mM).

  • Continue to incubate the culture at 28°C for 48 hours with shaking.

  • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged CYP enzyme with elution buffer.

  • Exchange the buffer of the eluted protein to storage buffer using a PD-10 desalting column.

  • Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.

  • Confirm the presence of functional P450 by recording the carbon monoxide (CO) difference spectrum.

In Vitro Metabolism Assay of Fenhexamid

This protocol details the procedure for an in vitro reaction to assess the metabolism of fenhexamid by the purified CYP enzyme.

Materials:

  • Purified fungal cytochrome P450 enzyme

  • Cytochrome P450 reductase (CPR) (commercially available or purified separately)

  • Cytochrome b5 (optional, can enhance activity)[7]

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Fenhexamid stock solution (in a suitable solvent like DMSO or methanol)

  • Acetonitrile (for reaction quenching)

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH regenerating system, CPR, and cytochrome b5 (if used) in a microcentrifuge tube.

  • Add the purified CYP enzyme to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding fenhexamid to the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the mixture to precipitate the protein.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the formation of hydroxylated fenhexamid metabolites by HPLC or LC-MS/MS.

Determination of Kinetic Parameters

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the in vitro metabolism assay is performed with varying concentrations of fenhexamid.

Procedure:

  • Set up a series of reactions as described in the in vitro metabolism assay protocol with a range of fenhexamid concentrations (e.g., 0.1 µM to 100 µM).

  • Ensure that the reaction time is within the linear range of product formation.

  • Quantify the amount of hydroxylated fenhexamid formed at each substrate concentration using a standard curve of a synthesized metabolite standard or by assuming a similar response factor to the parent compound if a standard is unavailable.

  • Plot the initial velocity (rate of product formation) against the fenhexamid concentration.

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Data Presentation

The quantitative data from the kinetic analysis of fenhexamid hydroxylation by different CYP isoforms can be summarized in a table for easy comparison.

Enzyme IsoformKm (µM)Vmax (pmol/min/pmol P450)Intrinsic Clearance (Vmax/Km) (µL/min/pmol P450)
Fungal CYP-A15.2 ± 2.125.8 ± 3.51.7
Fungal CYP-B28.9 ± 4.518.4 ± 2.90.6
Human CYP3A48.7 ± 1.535.1 ± 4.24.0
Human CYP2C1945.3 ± 6.812.5 ± 1.90.3

Note: The data presented in this table is hypothetical and serves as an example for the presentation of experimental results.

Visualization of Pathways and Workflows

Enzymatic_Hydroxylation_of_Fenhexamid Fenhexamid Fenhexamid Metabolite Hydroxylated Fenhexamid Fenhexamid->Metabolite Hydroxylation Enzyme Cytochrome P450 Products NADP+ + H2O Enzyme->Products Cofactors NADPH + H+ + O2 Cofactors->Enzyme

Caption: Enzymatic hydroxylation of Fenhexamid by Cytochrome P450.

Experimental_Workflow cluster_expression Enzyme Production cluster_assay Metabolism Assay cluster_analysis Data Analysis Transformation Transformation Culture_Growth Culture_Growth Transformation->Culture_Growth Induction Induction Culture_Growth->Induction Cell_Harvest Cell_Harvest Induction->Cell_Harvest Lysis Lysis Cell_Harvest->Lysis Purification Purification Lysis->Purification Reaction_Setup Reaction_Setup Purification->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Quenching Quenching Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation HPLC_Analysis HPLC_Analysis Centrifugation->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification Kinetic_Analysis Kinetic_Analysis Quantification->Kinetic_Analysis

Caption: Experimental workflow for investigating Fenhexamid metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fenhexamid-5-hexenoic Acid Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Fenhexamid-5-hexenoic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve peak shape in their Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (tailing or fronting) for this compound?

A1: Poor peak shape for acidic analytes like this compound is a common issue in reversed-phase LC-MS. The primary causes often relate to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase composition. Peak tailing, the more frequent problem, can stem from interactions of the negatively charged carboxylate group with active sites on the silica-based column packing.[1] Peak fronting can occur due to column overload.

Q2: What is the most critical mobile phase parameter to optimize for good peak shape of an acidic compound?

A2: The pH of the mobile phase is the most critical parameter for controlling the peak shape of ionizable compounds like this compound. For acidic analytes, it is generally recommended to use a mobile phase pH that is at least 2 pH units below the pKa of the analyte. This ensures the carboxylic acid group is predominantly in its neutral, protonated form, which minimizes secondary interactions with the stationary phase and improves retention and peak symmetry.

Q3: What are suitable mobile phase additives for the LC-MS analysis of this compound?

A3: For LC-MS applications, volatile mobile phase additives are essential to avoid contamination of the mass spectrometer source. Formic acid (0.1%) is a very common and effective choice for positive ion mode ESI-MS as it helps to lower the mobile phase pH and provides a source of protons for ionization.[2] Ammonium formate or ammonium acetate can be used as buffers to control the pH more precisely, which is particularly useful if the retention time is very sensitive to small pH changes.

Q4: Can the choice of organic modifier in the mobile phase affect peak shape?

A4: Yes, the organic modifier can influence peak shape. Acetonitrile and methanol are the most common organic modifiers in reversed-phase LC-MS. While both can be effective, they have different properties. Acetonitrile generally has a lower viscosity, which can lead to higher chromatographic efficiency and sharper peaks. It is advisable to test both during method development to determine which provides the optimal peak shape and separation for this compound and any related metabolites.

Q5: How does the column chemistry impact the analysis of acidic compounds?

A5: The choice of stationary phase is crucial. Modern, high-purity silica columns with end-capping are designed to minimize the number of free silanol groups, which are a primary source of peak tailing for acidic compounds. For particularly challenging separations, columns with alternative chemistries, such as those with polar-embedded groups, can offer different selectivity and improved peak shape for polar acidic analytes.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and resolving poor peak shape for this compound in your LC-MS analysis.

Problem: Peak Tailing

Troubleshooting_Peak_Tailing cluster_start cluster_mobile_phase Mobile Phase Optimization cluster_column Column Issues cluster_other Other Factors cluster_end start Start: Poor Peak Shape (Tailing) check_pH Is mobile phase pH ~2 units below pKa? start->check_pH adjust_pH Adjust mobile phase pH with 0.1% Formic Acid check_pH->adjust_pH No check_column Is the column old or showing high backpressure? check_pH->check_column Yes check_buffer Is a buffer needed for pH stability? adjust_pH->check_buffer add_buffer Add 5-10 mM Ammonium Formate check_buffer->add_buffer Yes check_buffer->check_column No add_buffer->check_column replace_column Replace with a new, high-purity C18 column check_column->replace_column Yes check_overload Is the peak shape concentration-dependent? check_column->check_overload No consider_alt_chem Consider alternative column chemistry (e.g., polar-embedded) replace_column->consider_alt_chem consider_alt_chem->check_overload dilute_sample Dilute the sample check_overload->dilute_sample Yes check_connections Are all fittings and tubing correct? check_overload->check_connections No dilute_sample->check_connections inspect_connections Inspect and remake connections check_connections->inspect_connections No end_node Resolution: Improved Peak Shape check_connections->end_node Yes inspect_connections->end_node

Problem: Peak Fronting

Peak fronting is often a sign of column overload.

  • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

  • Dilute the Sample: If reducing the injection volume is not feasible or does not resolve the issue, dilute the sample.

  • Use a Higher Capacity Column: If sample dilution is not possible due to sensitivity requirements, consider using a column with a larger internal diameter or a stationary phase with a higher loading capacity.

Experimental Protocol

This section provides a detailed methodology for the analysis of this compound by LC-MS, designed to achieve good peak shape and sensitivity.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create calibration standards.

  • Sample Extraction: For biological matrices, a protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interferences.

2. LC-MS Instrumentation and Conditions

ParameterRecommended Setting
LC System UHPLC system
Column High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flows Optimize based on instrument manufacturer's recommendations
MS/MS Transition Determine precursor and product ions by infusion of a standard solution

3. Data Analysis

  • Integrate the peak area of the target analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of this compound in the samples using the calibration curve.

  • Assess peak shape by calculating the asymmetry factor or tailing factor. A value close to 1 indicates a symmetrical peak.

Key Parameters Influencing Peak Shape

The following diagram illustrates the key experimental parameters that can be adjusted to optimize the peak shape of this compound.

Peak_Shape_Parameters cluster_analyte Analyte Properties cluster_parameters Key Experimental Parameters cluster_output Desired Outcome analyte This compound (Acidic Analyte) mobile_phase Mobile Phase - pH - Additives - Organic Modifier analyte->mobile_phase influences column Column - Chemistry (C18) - Purity/End-capping - Dimensions analyte->column influences peak_shape Good Peak Shape (Symmetrical, Sharp) mobile_phase->peak_shape affects column->peak_shape affects instrument Instrument Conditions - Flow Rate - Temperature - Injection Volume instrument->peak_shape affects

Quantitative Data Summary

The following table provides a hypothetical representation of how adjusting the mobile phase pH can impact the peak asymmetry of an acidic compound like this compound. In a typical experiment, as the mobile phase pH is lowered below the pKa of the analyte, a significant improvement in peak shape is expected.

Mobile Phase A CompositionExpected Mobile Phase pHExpected Peak Asymmetry Factor
Water (no additive)~6-7> 2.0 (significant tailing)
0.1% Acetic Acid in Water~3.51.5 - 2.0 (moderate tailing)
0.1% Formic Acid in Water ~2.7 1.0 - 1.2 (good symmetry)

Note: The pKa of this compound is expected to be around 4-5, similar to other carboxylic acids. The values in this table are illustrative and the actual optimal conditions should be determined experimentally.

References

Technical Support Center: Analysis of Fenhexamid-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Fenhexamid-5-hexenoic acid, a metabolite of the fungicide fenhexamid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency (signal suppression or enhancement) of the target analyte, this compound, caused by co-eluting compounds from the sample matrix.[1] In the analysis of complex samples such as soil, fruits (like grapes), or biological fluids, components other than the analyte of interest are present and can interfere with the ionization process in the mass spectrometer's ion source, leading to inaccurate quantification.[1][2] Ion suppression is the more common phenomenon observed.[3]

Q2: What are the common signs of significant matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between replicate samples.[4][5]

  • Low recovery of this compound during method validation, despite efficient extraction.

  • Inconsistent peak areas for the same concentration of the analyte in different sample matrices.[6]

  • A significant difference between the slope of the calibration curve prepared in a pure solvent versus one prepared in a matrix extract (matrix-matched calibration).[6]

  • Shifts in retention time, which can lead to misidentification of compounds.[4]

Q3: What causes ion suppression versus ion enhancement?

A3: Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization, reducing the efficiency of analyte ion formation in the ESI source.[7] This can be due to competition for charge, changes in droplet surface tension, or neutralization of analyte ions.[5] Ion enhancement, which is less common, happens when matrix components improve the ionization efficiency of the analyte, for example, by altering the mobile phase properties in a favorable way or by blocking active sites in the system that might otherwise adsorb the analyte.[8][9]

Q4: How can I quantitatively assess matrix effects for this compound?

A4: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of the analyte in a standard solution prepared in a pre-extracted sample matrix (from which the analyte is absent) with the peak area of the analyte in a pure solvent standard at the same concentration.[8]

The formula is: MF (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

  • An MF < 100% indicates ion suppression.

  • An MF > 100% indicates ion enhancement.

  • An MF between 85% and 115% is often considered acceptable, but this can vary depending on the specific method validation requirements.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.

Problem: Poor reproducibility and inaccurate quantification.

Step 1: Initial Diagnosis
  • Examine Chromatography: Check if the analyte peak is well-resolved and symmetrical. Poor peak shape can be a sign of matrix interference.[4] Co-elution with matrix components is a primary cause of matrix effects.[6]

  • Post-extraction Spike Analysis: Spike a known concentration of this compound into a blank matrix extract after the sample preparation steps. Compare the response to a pure standard in solvent. A significant difference confirms the presence of matrix effects.[1]

  • Compare Calibration Curves: Prepare two calibration curves: one in pure solvent and another using matrix-matched standards. A significant difference in the slopes indicates a strong matrix effect.

Step 2: Mitigation Strategies

Based on the diagnosis, implement one or more of the following strategies.

StrategyDescriptionAdvantagesDisadvantages
Sample Dilution Dilute the final sample extract with the initial mobile phase.[10]Simple, fast, and can be effective in reducing the concentration of interfering matrix components.[2]Reduces analyte concentration, potentially compromising the method's sensitivity and limit of quantification.[5][10]
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.Effectively compensates for signal suppression or enhancement, improving accuracy.[10]Requires a consistent and analyte-free blank matrix, which may be difficult to obtain. Can be time-consuming.
Stable Isotope-Labeled Internal Standard (SIL-IS) Use a stable isotope-labeled version of this compound as an internal standard.Considered the gold standard for correcting matrix effects as the SIL-IS co-elutes and experiences similar ionization effects as the analyte.[5]Can be very expensive and may not be commercially available for all analytes.
Improved Sample Cleanup Enhance the sample preparation protocol to remove more matrix components before LC-MS/MS analysis.[3][11]Directly removes the source of the interference, leading to a more robust and reliable method.[12]May increase sample preparation time and cost, and risks potential loss of the target analyte during cleanup steps.[10]
Chromatographic Optimization Modify the LC method (e.g., change the gradient, use a different column) to improve separation between the analyte and interfering components.[5]Can resolve the analyte from co-eluting interferences without altering the sample preparation.May require significant method development time. Complete separation is not always possible.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction and Cleanup for Fruit Matrices (e.g., Grapes)

This protocol is adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.[10]

  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. If the sample has low water content, add an appropriate amount of water. Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shaking & Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.[6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent (to remove sugars and organic acids) and MgSO₄ (to remove excess water).[6] For matrices with pigments or fats, other sorbents like Graphitized Carbon Black (GCB) or C18 may be added.

  • Vortex & Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at high speed for 5 minutes.

  • Final Extract: Collect the supernatant, filter it through a 0.22 µm filter into an autosampler vial, and it is ready for LC-MS/MS analysis.

Protocol 2: Method Validation - Accuracy and Precision Assessment

This protocol outline is based on common practices for validating analytical methods.[13][14][15]

  • Objective: To determine the accuracy and precision of the method for quantifying this compound in a specific matrix.

  • Procedure:

    • Prepare a blank matrix extract.

    • Spike the blank matrix at three different concentration levels (e.g., Low, Medium, and High QC levels).

    • Prepare five or six replicate samples at each concentration level.

    • Process these samples through the entire analytical procedure (extraction, cleanup, and LC-MS/MS analysis).

  • Calculations:

    • Accuracy: Calculate as the percentage of the measured concentration relative to the nominal (spiked) concentration. Accuracy (%) = (Mean Measured Concentration / Nominal Concentration) x 100.

    • Precision: Calculate the relative standard deviation (%RSD) for the replicate measurements at each concentration level. Precision (%RSD) = (Standard Deviation of Measured Concentrations / Mean Measured Concentration) x 100.

  • Acceptance Criteria:

    • Accuracy: Typically within 80-120% of the nominal value.

    • Precision: %RSD should generally be ≤ 15% (or ≤ 20% at the Lower Limit of Quantification).

Visualizations

G cluster_start Start: Inaccurate Results cluster_diag Step 1: Diagnosis cluster_eval Evaluation cluster_mit Step 2: Mitigation cluster_end End: Re-Validation start Poor Reproducibility & Inaccurate Quantification diag1 Examine Chromatography (Peak Shape, Co-elution) start->diag1 diag2 Post-Extraction Spike Test (Compare Spiked Matrix vs. Solvent) start->diag2 diag3 Compare Calibration Curves (Matrix-Matched vs. Solvent) start->diag3 eval Matrix Effect Confirmed? diag1->eval diag2->eval diag3->eval mit1 Dilute Sample Extract eval->mit1 Yes mit2 Use Matrix-Matched Calibration eval->mit2 mit3 Use Stable Isotope-Labeled Internal Standard eval->mit3 mit4 Improve Sample Cleanup (e.g., add d-SPE step) eval->mit4 mit5 Optimize LC Separation eval->mit5 end Re-validate Method (Accuracy, Precision) eval->end No mit1->end mit2->end mit3->end mit4->end mit5->end

Caption: Troubleshooting workflow for matrix effects.

G cluster_sample Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis Homogenize 1. Homogenize 10g Sample Extract 2. Add Acetonitrile + QuEChERS Salts Homogenize->Extract Centrifuge1 3. Shake & Centrifuge Extract->Centrifuge1 Transfer 4. Take 1mL Supernatant Centrifuge1->Transfer dSPE 5. Add to d-SPE Tube (PSA + MgSO4) Transfer->dSPE Centrifuge2 6. Vortex & Centrifuge dSPE->Centrifuge2 Filter 7. Filter Supernatant (0.22 µm) Centrifuge2->Filter LCMS 8. Inject into LC-MS/MS Filter->LCMS

Caption: QuEChERS experimental workflow.

References

Technical Support Center: Fenhexamid and Metabolite Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Fenhexamid and its metabolite, Fenhexamid-5-hexenoic acid, in solution and under various storage conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is Fenhexamid in aqueous solutions?

A1: Fenhexamid is generally stable to hydrolysis in aqueous solutions over a range of pH values. One study found it to be stable at pH 5, 7, and 9 for 30 days at 25°C[1][2]. However, it is susceptible to photodegradation in aqueous solutions, with the degradation rate being significantly influenced by pH[3].

Q2: What are the recommended storage conditions for Fenhexamid?

A2: For solid Fenhexamid, it is recommended to store it in a dry, cool place[4]. Safety data sheets for Fenhexamid standards in solution recommend keeping the receptacle tightly sealed and storing in cool, dry conditions[5]. It is stable at room temperature for up to 52 weeks[1].

Q3: What is the stability of this compound in solution and what are its recommended storage conditions?

A3: Currently, there is limited publicly available data on the stability of this compound in various solutions and under different storage conditions. Commercial suppliers of this compound indicate that it requires cold-chain transportation, which suggests that it may be unstable at ambient temperatures. It is therefore recommended to store this compound at low temperatures (e.g., -20°C) and to prepare solutions fresh before use. Stability studies for this specific metabolite in relevant experimental buffers are advised.

Q4: What are the main degradation pathways for Fenhexamid?

A4: The primary degradation pathway for Fenhexamid in aqueous environments is photolysis. This process can lead to the formation of several transformation products, including hydroxylated and keto-derivatives, as well as products resulting from the cleavage of the amide and NH-dichlorophenol bonds[5]. Intramolecular photocyclization can also lead to the formation of benzo[d]oxazole intermediates[5].

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results for Fenhexamid solutions. Degradation of the analyte due to improper storage or handling.- Prepare fresh stock solutions. - Store stock and working solutions protected from light and at recommended temperatures (see FAQs). - Verify the stability of Fenhexamid in your specific experimental matrix by running control samples at different time points.
Unexpected peaks in chromatograms when analyzing Fenhexamid. Formation of degradation products.- Review the known degradation pathways of Fenhexamid to tentatively identify unexpected peaks[5]. - If photdegradation is suspected, prepare and handle all solutions under light-protected conditions. - Use a stability-indicating analytical method that can separate the parent compound from its degradation products.
Rapid loss of this compound concentration in prepared solutions. Inherent instability of the metabolite.- As per precautionary advice, store the compound under cold conditions (e.g., -20°C) and minimize the time between solution preparation and use. - Conduct a preliminary stability study in your specific buffer or solvent system to determine its short-term stability. - Consider using a freshly prepared solution for each experiment.

Data on Fenhexamid Stability

Table 1: Hydrolytic Stability of Fenhexamid [1][2]

pHTemperature (°C)DurationStability
52530 daysStable
72530 daysStable
92530 daysStable

Table 2: Photolysis Rate Constants of Fenhexamid in Aqueous Solution [3]

pHRate Constant (k) (h⁻¹)
5.02.11 x 10⁻²
6.64.47 x 10⁻²
7.36.11 x 10⁻¹
9.01.69

Experimental Protocols

Protocol 1: General Procedure for Preparing Fenhexamid Standard Solutions

This protocol is based on general laboratory practices and methods described for Fenhexamid analysis[6][7].

  • Preparation of Stock Solution (e.g., 1000 mg/L):

    • Accurately weigh a known amount of Fenhexamid reference standard.

    • Dissolve the standard in a suitable solvent, such as acetonitrile, to a final known volume in a volumetric flask.

    • Store the stock solution in an amber glass vial at a low temperature (e.g., 4°C) and protected from light.

  • Preparation of Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the desired solvent or mobile phase (e.g., acetonitrile/water mixture)[6].

    • These solutions should be prepared fresh daily or as stability data permits.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Fenhexamid Analysis

This is an example HPLC method adapted from available literature[7]. The actual parameters may need to be optimized for your specific instrument and application.

  • Instrumentation: HPLC system with UV detection.

  • Column: Lichrospher Select B, 125 mm x 4 mm, 5 µm particle size (or equivalent).

  • Mobile Phase: Isocratic mixture of water (containing 1 g/L NaH₂PO₄) and acetonitrile (50:50, v/v).

  • Flow Rate: 2 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 250 µL (can be adapted based on concentration).

  • Detection: UV at 210 nm.

  • Retention Time: Approximately 2.0 min.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_data_processing Data Processing stock Prepare Stock Solution working Prepare Working Standards stock->working hplc HPLC Analysis working->hplc sample Prepare Sample Solution sample->hplc data Data Acquisition hplc->data calibration Generate Calibration Curve data->calibration quantification Quantify Analyte data->quantification calibration->quantification

Caption: A typical experimental workflow for the analysis of Fenhexamid.

troubleshooting_logic start Inconsistent Analytical Results check_solution Are solutions freshly prepared? start->check_solution check_storage Are solutions stored correctly (dark, cold)? check_solution->check_storage Yes prepare_fresh Prepare fresh solutions check_solution->prepare_fresh No check_matrix Is analyte stable in the sample matrix? check_storage->check_matrix Yes store_properly Store solutions protected from light and at low temperature check_storage->store_properly No run_stability Conduct matrix stability study check_matrix->run_stability Unsure end Consistent Results check_matrix->end Yes prepare_fresh->end store_properly->end run_stability->end

Caption: Troubleshooting decision tree for inconsistent analytical results.

References

dealing with co-eluting interferences in Fenhexamid-5-hexenoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analysis of Fenhexamid and its metabolites, with a specific focus on dealing with co-eluting interferences.

Troubleshooting Guide: Co-eluting Interferences

Co-eluting interferences can significantly impact the accuracy and precision of your analytical results. This guide provides a systematic approach to identifying and resolving these issues during the analysis of Fenhexamid and its potential metabolites, such as Fenhexamid-5-hexenoic acid.

Problem: Poor peak shape or suspected co-elution for Fenhexamid or its metabolites.

dot graph TD{ A[Start: Poor Peak Shape/Co-elution Suspected] --> B{Is the issue with the parent Fenhexamid peak or a suspected metabolite peak?}; B --> C[Parent Fenhexamid Peak]; B --> D[Metabolite Peak (e.g., this compound)]; C --> E{Review Sample Preparation}; E --> F[Ensure adequate clean-up: QuEChERS or SPE]; F --> G{Optimize Chromatographic Conditions}; G --> H[Adjust mobile phase gradient]; G --> I[Modify mobile phase pH with formic acid]; G --> J[Lower flow rate]; G --> K[Change column chemistry]; D --> L{Confirm Metabolite Identity}; L --> M[Check known Fenhexamid metabolism pathways]; M --> N[Parent compound is the major residue. Metabolites are typically hydroxylated and conjugated]; N --> O{Treat as an acidic analyte}; O --> P[Optimize Sample Preparation for Acidic Analytes]; P --> Q[Use acidified QuEChERS]; P --> R[Consider anion exchange SPE]; Q & R --> S{Optimize Chromatographic Conditions for Acidic Analytes}; S --> T[Ensure mobile phase pH is < pKa of the analyte]; T --> U[Utilize a shallower gradient]; U --> V[Experiment with different organic modifiers (Acetonitrile vs. Methanol)]; H & I & J & K & V --> W[Resolution Improved?]; W --> X[Yes: Finalize Method]; W --> Y[No: Re-evaluate sample matrix complexity and consider more advanced clean-up];

} Caption: Troubleshooting workflow for co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolites of Fenhexamid I should be aware of?

A1: The primary metabolic pathways for Fenhexamid in plants involve hydroxylation of the cyclohexyl ring at the 2- and 4-positions, followed by conjugation with glucose.[1] The parent compound, Fenhexamid, is generally considered the major residue component in crops.[1][2] Therefore, in most cases, the focus of analysis should be on the parent compound.

Q2: I suspect a co-eluting interference with my this compound peak. What is the first step I should take?

A2: The first step is to confirm that the peak you are observing corresponds to this compound. Since this is not a commonly reported major metabolite, it's crucial to verify its presence. If confirmed, treating it as a generic acidic analyte is the best approach. The most effective initial step to resolve co-elution is to optimize your chromatographic method. Modifying the mobile phase gradient to be shallower around the elution time of your target analyte can often improve separation.

Q3: How can I improve the sample preparation to reduce interferences for an acidic metabolite like this compound?

A3: For acidic analytes, modifications to standard sample preparation methods are often necessary. Consider the following:

  • Acidified QuEChERS: The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is commonly used for pesticide residue analysis.[3] For acidic pesticides, using an acidified version of the QuEChERS method, for instance by adding formic acid to the extraction solvent, can improve recovery and reduce matrix effects.[4]

  • Solid-Phase Extraction (SPE): SPE can be a powerful tool for cleaning up complex samples. For carboxylic acid metabolites, you can use a mixed-mode or anion-exchange SPE sorbent.[5] These sorbents can retain the acidic analyte while allowing neutral and basic interferences to be washed away. Elution is then achieved by changing the pH to neutralize the analyte.

Q4: What are the key chromatographic parameters to adjust when dealing with co-eluting acidic compounds?

A4: When analyzing acidic compounds by reversed-phase chromatography, the following parameters are critical:

  • Mobile Phase pH: The retention of acidic analytes is highly dependent on the pH of the mobile phase. To ensure good retention and peak shape, the pH of the mobile phase should be at least 1.5 to 2 pH units below the pKa of the carboxylic acid group. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is a common practice to achieve this.[6]

  • Organic Modifier: The choice of organic modifier (acetonitrile or methanol) can influence selectivity. If you are experiencing co-elution with acetonitrile, switching to methanol, or using a mixture of both, may alter the elution profile and improve separation.

  • Column Chemistry: If optimizing the mobile phase does not resolve the co-elution, consider using a different column chemistry. A column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can provide different selectivity and may resolve the interfering peaks.

Q5: How do I know if I am dealing with matrix effects?

A5: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a common cause of inaccurate quantification and can be mistaken for co-elution. To assess matrix effects, you can compare the peak response of your analyte in a pure solvent standard to the response of a post-extraction spiked sample (a blank matrix extract to which the analyte has been added). A significant difference in response indicates the presence of matrix effects.

Experimental Protocols

Protocol 1: Modified QuEChERS for Acidic Pesticide Metabolites

This protocol is adapted for the extraction of acidic metabolites from a complex matrix.

  • Sample Homogenization: Homogenize your sample (e.g., fruit, vegetable, or soil) to a uniform consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% formic acid.[4]

    • Add internal standards if required.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a suitable sorbent (e.g., C18 and PSA, but for acidic analytes, consider a sorbent without PSA or a specialized one for acids).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube at high speed for 5 minutes.

    • Take an aliquot of the cleaned-up extract for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Carboxylic Acid Metabolites

This protocol provides a general workflow for isolating acidic metabolites using SPE.

  • Sample Pre-treatment: Dilute your sample extract (from a primary extraction like QuEChERS or a direct solvent extraction) with an aqueous buffer to ensure the pH is appropriate for analyte retention on the chosen SPE sorbent. For anion exchange, the pH should be such that the carboxylic acid is ionized.

  • Column Conditioning: Condition the SPE cartridge (e.g., a mixed-mode anion exchange or a polymer-based sorbent) according to the manufacturer's instructions. This typically involves washing with an organic solvent followed by an aqueous solution.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak organic solvent or a buffer solution to remove any non-retained or weakly retained interferences.

  • Elution: Elute the target acidic metabolite with a solvent that will disrupt the interaction with the sorbent. For anion exchange, this is typically a solvent containing an acid or a high concentration of a competing ion.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[7]

Quantitative Data Summary

The following tables provide hypothetical examples of how to structure quantitative data for easy comparison when optimizing your analytical method.

Table 1: Comparison of Sample Preparation Methods on Analyte Recovery

Sample Preparation MethodAnalyteMean Recovery (%)Standard Deviation (%)
Standard QuEChERSFenhexamid95.24.5
This compound65.88.2
Acidified QuEChERSFenhexamid96.14.1
This compound88.55.3
SPE (Anion Exchange)Fenhexamid85.46.7
This compound92.34.9

Table 2: Effect of Mobile Phase Modifier on Chromatographic Resolution

Mobile Phase CompositionAnalyte PairResolution (Rs)
Acetonitrile/Water with 0.1% Formic AcidThis compound / Interference A0.8
Methanol/Water with 0.1% Formic AcidThis compound / Interference A1.6
Acetonitrile/Methanol/Water with 0.1% Formic AcidThis compound / Interference A1.2

Visualizations

Experimental_Workflow

References

Technical Support Center: Optimizing MS/MS Transitions for Fenhexamid-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing Multiple Reaction Monitoring (MRM) transitions for the analysis of Fenhexamid-5-hexenoic acid using tandem mass spectrometry (MS/MS). While specific optimized parameters for this compound are determined empirically, this guide outlines the fundamental principles and a systematic workflow using Fenhexamid as a primary example.

Frequently Asked Questions (FAQs)

Q1: What are MS/MS transitions and why are they important for quantification?

A1: An MS/MS transition, also known as a Multiple Reaction Monitoring (MRM) transition, is a specific pair of mass-to-charge ratios (m/z) used in tandem mass spectrometry for quantitative analysis. It consists of a precursor ion and a product ion. The precursor ion is the ionized form of the target analyte selected in the first quadrupole (Q1) of the mass spectrometer. This ion is then fragmented in the collision cell (Q2), and a specific, characteristic fragment, known as the product ion, is selected in the third quadrupole (Q3) and measured by the detector. This process provides high selectivity and sensitivity, minimizing interference from other compounds in the sample matrix.[1]

Q2: How do I select the best precursor ion for this compound?

A2: To select the optimal precursor ion, you first need to determine whether the compound ionizes more efficiently in positive or negative ion mode.[2] This is typically done by infusing a standard solution of the analyte into the mass spectrometer and scanning in both modes. For Fenhexamid, the [M+H]+ adduct is commonly used.[3] Given the structure of this compound, it is likely to also ionize well in positive mode to form [M+H]+. In some cases, adducts with components of the mobile phase, such as sodium ([M+Na]+) or ammonium ([M+NH4]+), may provide a more intense signal.[4]

Q3: What is the difference between a quantifier and a qualifier ion?

A3: For reliable quantification, it is standard practice to monitor at least two MRM transitions per compound.[2][4]

  • Quantifier: The most intense and stable product ion is chosen as the quantifier. This transition is used to build the calibration curve and calculate the concentration of the analyte in unknown samples.[2]

  • Qualifier: A second, typically less intense, product ion is chosen as the qualifier. The ratio of the qualifier to the quantifier signal should be consistent across all standards and samples. This provides an additional layer of confirmation for the identity of the analyte, enhancing the selectivity of the method.[2]

Q4: Why is optimizing the collision energy (CE) crucial?

A4: Collision energy is the kinetic energy applied to the precursor ion in the collision cell to induce fragmentation. Each precursor-to-product ion transition has an optimal CE that produces the highest product ion intensity.[5][6] Systematically ramping the collision energy and monitoring the intensity of the resulting product ions allows you to determine the optimal value for each transition, thereby maximizing the sensitivity of your assay.[7][8]

Troubleshooting Guide

Issue/QuestionPotential CausesRecommended Solutions
Poor or No Signal for Precursor Ion 1. Suboptimal Ionization: Incorrect polarity (positive/negative mode) or inefficient adduct formation.[9] 2. Source Conditions: Inappropriate ion source parameters (e.g., temperature, gas flows, capillary voltage).[9][10] 3. Compound Degradation: Instability of the analyte in the prepared solution.1. Test Both Polarities: Infuse the analyte and acquire full scan spectra in both positive and negative ion modes to identify the most abundant precursor ion ([M+H]+, [M-H]-, or adducts).[7] 2. Optimize Source Parameters: Systematically adjust source settings while infusing the analyte to maximize the precursor ion signal.[7] 3. Prepare Fresh Standards: Prepare fresh solutions of the analyte and re-analyze.
Low Intensity of Product Ions 1. Collision Energy Not Optimized: The applied collision energy is too low to effectively fragment the precursor or too high, causing excessive fragmentation into very small, unspecific ions.[5] 2. Unstable Precursor Ion: The selected precursor ion may not be stable or may not fragment into characteristic product ions.1. Perform a Collision Energy Ramp: For each selected precursor ion, vary the collision energy over a range (e.g., 5-50 eV) and monitor the intensity of the product ions to find the optimal value for each transition.[5][7] 2. Evaluate Different Precursor Ions: If available, test different adducts (e.g., [M+Na]+) as precursors to see if they yield more intense and stable product ions.[4]
Interference from Matrix Components 1. Co-eluting Compounds: Other compounds in the sample matrix have the same mass as the analyte or produce fragments with the same m/z.[7] 2. Non-specific Transitions: The selected precursor-product ion transition is not unique to the analyte.1. Select More Specific Transitions: Choose product ions with a higher m/z, as low-mass fragments are more likely to be common to multiple compounds.[2] 2. Optimize Chromatography: Adjust the LC gradient or change the column to improve the separation of the analyte from interfering matrix components.[11] 3. Improve Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering substances.[12]
Inconsistent Qualifier/Quantifier Ratio 1. Interference: An interfering peak is present at the same retention time as the analyte, affecting one of the transitions. 2. Instrument Instability: Fluctuations in collision cell pressure or electronics.1. Check Chromatograms: Carefully inspect the chromatograms for both the quantifier and qualifier ions to ensure they are free from interferences. Select different transitions if necessary. 2. System Suitability Test: Run a system suitability test to ensure the instrument is performing correctly. Check collision gas pressure and perform instrument maintenance if needed.[10]

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for this compound

This protocol describes the process of determining the optimal precursor ion, product ions, and collision energies for a new compound using direct infusion.

Methodology:

  • Prepare Analyte Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Direct Infusion Setup: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Precursor Ion Selection:

    • Acquire full scan mass spectra in both positive and negative ionization modes.

    • Identify the most intense ion corresponding to the analyte (e.g., [M+H]+ or [M-H]-). This will be your precursor ion.

  • Product Ion Scan:

    • Set the mass spectrometer to product ion scan mode, selecting the precursor ion identified in the previous step.

    • Apply a range of collision energies (e.g., a ramp from 10 to 40 eV) to induce fragmentation.

    • Identify the most abundant and stable product ions from the resulting spectrum. Select at least two for MRM analysis (one quantifier, one qualifier).[2] Avoid selecting very low mass product ions as they can be less specific.[4]

  • Collision Energy Optimization:

    • Set the mass spectrometer to MRM mode.

    • For each precursor-product ion pair (transition), create a series of experiments where the collision energy is varied in small increments (e.g., 2 eV steps) around the value that initially produced the best signal.

    • Monitor the signal intensity for each transition at each collision energy level.

    • Plot the intensity versus collision energy for each transition. The CE value that yields the maximum intensity is the optimal CE for that transition.[5]

Data Presentation

The optimized MRM parameters should be summarized in a table for clarity and easy reference in your analytical method.

Table 1: Example MRM Transitions for Fenhexamid

Based on published data, the following transitions have been identified for Fenhexamid. A similar table should be generated for this compound following the optimization protocol.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Role
Fenhexamid301.997.15029Quantifier[12][13]
Fenhexamid301.954.95059Qualifier[12][13]

Table 2: Template for Optimized MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Role
This compoundTo be determinedTo be determinedTo be determinedTo be determinedQuantifier
This compoundTo be determinedTo be determinedTo be determinedTo be determinedQualifier

Visualizations

The following diagram illustrates the logical workflow for optimizing MS/MS transitions for a target analyte.

G A Prepare Analyte Standard (e.g., 1 µg/mL) B Direct Infusion into MS A->B C Full Scan Analysis (Positive & Negative Modes) B->C D Identify Precursor Ion (e.g., [M+H]+) C->D E Product Ion Scan (at various Collision Energies) D->E F Select Potential Quantifier & Qualifier Ions E->F G Optimize Collision Energy for each MRM Transition F->G H Finalize MRM Method (Quantifier & Qualifier) G->H

Caption: Workflow for MS/MS transition optimization.

References

troubleshooting poor chromatography of acidic compounds like Fenhexamid-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of acidic compounds, with a special focus on molecules like Fenhexamid-5-hexenoic acid.

Frequently Asked Questions (FAQs)

Q1: Why are acidic compounds like this compound challenging to analyze using reverse-phase HPLC?

Acidic compounds can exist in either an ionized (deprotonated) or non-ionized (protonated) form, depending on the pH of the mobile phase. The ionized form is more polar and will have less retention on a non-polar stationary phase (like C18), while the non-ionized form is less polar and will be retained more strongly.[1][2] If the mobile phase pH is close to the compound's pKa, both forms will exist, leading to issues like peak broadening and tailing.[3]

Q2: What is the most critical parameter to control when analyzing acidic compounds?

The most critical parameter is the mobile phase pH.[2] For reproducible results and good peak shape, it is crucial to control the pH to ensure the acidic analyte is in a single, stable ionization state throughout the analysis.[4]

Q3: How does the mobile phase pH relate to the pKa of my acidic analyte?

Q4: What causes peak tailing for acidic compounds?

Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and the stationary phase.[3] A primary cause is the interaction of the analyte with residual silanol groups on the silica-based column packing, which are ionized at mid-range pH values.[7][8] Other causes include operating the mobile phase at a pH too close to the analyte's pKa, column overload, or column degradation.[3]

Q5: Which column type is best for analyzing acidic compounds?

Standard C8 or C18 columns are often suitable, provided the mobile phase is properly optimized.[6] For very polar acidic compounds that are poorly retained even at low pH, specialized columns can be beneficial. These include polar-embedded or polar-endcapped columns, which are more stable in highly aqueous mobile phases and can offer different selectivity.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is a common problem where the peak is asymmetrical with a trailing edge.[3] This can affect integration accuracy and resolution.[3]

Possible Causes & Solutions:

  • Incorrect Mobile Phase pH: The mobile phase pH may be too close to the analyte's pKa, causing mixed ionization states.

    • Solution: Lower the mobile phase pH to at least 1.5-2 units below the pKa of your acidic analyte. This is the most effective way to ensure the compound is in its non-ionized form, leading to improved peak shape.[2][5] Use a buffer to maintain a stable pH.[7]

  • Secondary Silanol Interactions: Residual silanol groups on the silica packing can interact with the analyte.

    • Solution: Lowering the mobile phase pH (e.g., to pH 2-3) will protonate the silanol groups, minimizing these secondary interactions.[7] Using a high-purity silica column can also reduce this effect.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample and reinject.[6] If tailing decreases, the original issue was likely column overload.

  • Column Degradation: A void at the column inlet or a blocked frit can cause poor peak shape.

    • Solution: First, try reversing and flushing the column with a strong solvent.[7] If this doesn't resolve the issue, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[9]

Issue 2: Poor or No Retention

This occurs when the analyte elutes very early, at or near the void volume of the column.

Possible Causes & Solutions:

  • Analyte is Ionized: If the mobile phase pH is significantly above the analyte's pKa, the acidic compound will be in its ionized, more polar form and will not be retained on a reverse-phase column.[10]

    • Solution: Lower the mobile phase pH to suppress ionization and increase hydrophobicity, thereby increasing retention.[5]

  • Mobile Phase is Too Strong: The percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase may be too high.

    • Solution: Decrease the percentage of the organic solvent in your mobile phase. For gradient elution, lower the initial organic percentage.[6]

  • "Phase Collapse" or "Pore Dewetting": When using highly aqueous mobile phases (typically <5% organic) with traditional C18 columns, the stationary phase can lose its proper orientation, leading to a sudden loss of retention.

    • Solution: Increase the organic content of the mobile phase to at least 5%. Alternatively, switch to a column designed for highly aqueous conditions, such as a polar-embedded or polar-endcapped column.[6]

Data Presentation

Table 1: Common Buffers and Additives for Mobile Phase pH Control

Buffer/AdditivepKaEffective pH RangeCommon Concentration
Formic Acid3.752.8 - 4.80.1% v/v
Acetic Acid4.763.8 - 5.80.1% v/v
Phosphate (H₂PO₄⁻)2.15, 7.20, 12.381.1-3.1, 6.2-8.210-25 mM
Trifluoroacetic Acid (TFA)~0.5~2.1 (at 0.1%)0.05 - 0.1% v/v

Data compiled from multiple sources.[4]

Experimental Protocols

Protocol: Optimizing Mobile Phase pH for an Acidic Analyte

This protocol outlines a systematic approach to developing a robust HPLC method for an acidic compound like this compound.

  • Analyte Information Gathering:

    • Determine the pKa of your analyte. If unknown, a value of ~4.5 can be assumed for a carboxylic acid moiety for initial experiments.

    • Determine the UV absorbance maximum for your analyte to set the detector wavelength.

  • Initial Column and Mobile Phase Selection:

    • Select a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Prepare two mobile phases:

      • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).

      • Mobile Phase B: Acetonitrile.

  • Scouting Gradient Run:

    • Set up a broad linear gradient, for example, from 5% to 95% B over 15 minutes.[6]

    • Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

    • Inject your sample and run the gradient.

    • Observe the retention time and peak shape of your analyte.

  • Optimization based on Scouting Run:

    • If retention is too low: Lower the initial percentage of mobile phase B.

    • If retention is too high: Increase the initial percentage of mobile phase B.

    • If peak shape is poor (e.g., tailing): Confirm that the mobile phase pH (in this case, ~2.8) is well below the analyte's pKa. If tailing persists, it may be due to other factors like secondary silanol interactions or column overload.

  • Fine-Tuning the Gradient:

    • Once the approximate elution time is known, develop a shallower gradient around that point to improve resolution from other components. For example, if the peak elutes at 40% B, you might try a gradient of 30% to 50% B over 10 minutes.

  • Method Validation and Robustness Check:

    • Once an acceptable separation is achieved, perform injections at slightly varied pH values (e.g., pH 2.6 and 3.0) to ensure that small variations in mobile phase preparation do not significantly alter the retention time or resolution.[11] For the most robust method, the chosen pH should not be close to the pKa.[11]

Mandatory Visualizations

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_pH Is Mobile Phase pH >= 1.5 units below pKa? start->check_pH adjust_pH Action: Lower Mobile Phase pH using a buffer (e.g., 0.1% Formic Acid) check_pH->adjust_pH No check_overload Is Sample Overloaded? check_pH->check_overload Yes adjust_pH->start reduce_load Action: Dilute Sample or Reduce Injection Volume check_overload->reduce_load Yes check_column Is Column Degraded? check_overload->check_column No reduce_load->start flush_column Action: Reverse/Flush Column with Strong Solvent check_column->flush_column Yes resolved Problem Resolved check_column->resolved No replace_column Action: Replace Column (Consider Guard Column) flush_column->replace_column Still Tailing flush_column->resolved Resolved replace_column->resolved

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

G Relationship between pH, pKa, and Analyte State cluster_pH_Scale Mobile Phase pH cluster_Analyte_State Analyte State (Acid) cluster_Result Chromatographic Result (Reverse Phase) low_pH Low pH (pH << pKa) non_ionized Non-Ionized (R-COOH) Less Polar low_pH->non_ionized at_pKa pH = pKa mixed 50% Ionized 50% Non-Ionized at_pKa->mixed high_pH High pH (pH >> pKa) ionized Ionized (R-COO⁻) More Polar high_pH->ionized good_retention Good Retention Good Peak Shape non_ionized->good_retention poor_shape Poor Peak Shape (Broad/Tailing) mixed->poor_shape poor_retention Poor/No Retention ionized->poor_retention G Experimental Workflow for Method Development start Define Analyte (pKa, UV) select_col Select C18 Column & Mobile Phases (A/B) start->select_col scout_grad Run Broad Scouting Gradient (e.g., 5-95% B) select_col->scout_grad eval_scout Evaluate Retention & Peak Shape scout_grad->eval_scout eval_scout->select_col Poor (Adjust pH/Solvent) fine_tune Develop Shallower Gradient Around Elution Point eval_scout->fine_tune Acceptable validate Check Robustness (Vary pH Slightly) fine_tune->validate final Final Method validate->final

References

Technical Support Center: Minimizing Ion Suppression for Fenhexamid-5-hexenoic acid in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the analysis of Fenhexamid-5-hexenoic acid using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize ion suppression and achieve reliable, high-quality data.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound, a metabolite of the fungicide Fenhexamid. Given its acidic nature, specific strategies can be employed to counteract ion suppression.

Issue 1: Poor Signal Intensity or Complete Signal Loss

Question: I am not seeing a signal for this compound, or the signal is much weaker than expected. What could be the cause?

Answer: Poor or absent signal intensity is a classic symptom of ion suppression.[1] This phenomenon occurs when other components in your sample (the matrix) interfere with the ionization of your target analyte in the ESI source.[2][3] For an acidic compound like this compound, which is typically analyzed in negative ion mode, several factors can contribute:

  • Co-eluting Matrix Components: Substances from the sample matrix that elute from the liquid chromatography (LC) column at the same time as your analyte can compete for the available charge in the ESI droplet, reducing the number of analyte ions that reach the mass spectrometer.[4][5]

  • High Salt Concentrations: Non-volatile salts (e.g., phosphate buffers) in the mobile phase or sample can crystallize on the ESI droplet, physically hindering the release of analyte ions.[4]

  • Mobile Phase Additives: Certain additives, particularly strong acids like trifluoroacetic acid (TFA) in negative mode, can severely suppress the signal.[4][6]

  • Sample Overload: Injecting too concentrated a sample can lead to a saturation of the ESI process, causing ion suppression.[1][5]

Troubleshooting Steps:
  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][5]

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up your sample. For an acidic analyte, an anion exchange-based SPE can be effective at retaining the analyte while washing away neutral and basic interferences.[7][8]

    • Liquid-Liquid Extraction (LLE): This technique can also be used to isolate the analyte from interfering substances.[1]

    • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is widely used for pesticide residue analysis in complex matrices like food and is effective at removing many interfering compounds.[9]

  • Improve Chromatographic Separation: If you cannot remove the interfering compounds, try to separate them chromatographically from your analyte.

    • Modify the Gradient: Adjust the mobile phase gradient to increase the separation between this compound and any co-eluting peaks.[10]

    • Change the Column: Consider a column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.[10]

  • Dilute the Sample: A simple and often effective strategy is to dilute the final sample extract.[5][11] This reduces the concentration of matrix components entering the mass spectrometer. This approach is only feasible if your instrument has sufficient sensitivity to detect the diluted analyte.

  • Optimize ESI Source Parameters:

    • Reduce Flow Rate: Lowering the LC flow rate (e.g., to the nanoliter-per-minute range) can create smaller, more highly charged droplets that are more tolerant of contaminants.[5]

    • Adjust Gas and Temperature Settings: Optimize nebulizing and drying gas flows and temperatures to ensure efficient desolvation.[12]

Issue 2: Poor Reproducibility and High %RSD

Question: My peak areas for this compound are highly variable between injections, resulting in a high percent relative standard deviation (%RSD). Is this related to ion suppression?

Answer: Yes, inconsistent ion suppression is a primary cause of poor reproducibility.[10] If the concentration of interfering components varies from sample to sample, the degree of ion suppression will also vary, leading to inconsistent analytical results.[8]

Troubleshooting Steps:
  • Use an Internal Standard: The most reliable way to compensate for variable ion suppression is to use a stable isotope-labeled (SIL) internal standard of this compound.[4][8] A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.[8] If a SIL standard is unavailable, a structural analog with similar physicochemical properties can be used as a substitute.

  • Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[1][13] This helps to ensure that the calibration standards and the samples experience similar matrix effects, improving accuracy.[2] However, finding a truly blank matrix can be challenging.[2]

  • Assess Matrix Effects Systematically: To understand the extent of the problem, you can perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the MS while injecting a blank matrix extract onto the LC column. A dip in the signal at the retention time of your analyte will indicate the presence of ion-suppressing compounds.[10]

Frequently Asked Questions (FAQs)

Q1: Which ionization mode is best for this compound? A1: Given the presence of the carboxylic acid group, this compound is best analyzed in negative ion mode ESI (ESI-), where it will readily deprotonate to form the [M-H]⁻ ion.

Q2: What mobile phase additives should I use or avoid for negative mode analysis of this compound? A2: For negative mode ESI, it is generally best to use a basic mobile phase to promote deprotonation. However, adding a weak acid like formic acid or acetic acid can sometimes improve signal, while strong acids like TFA should be avoided as they can severely suppress the negative ion signal.[4][6] Volatile buffers like ammonium formate or ammonium acetate can be good choices, but their concentration should be optimized, as higher concentrations can also lead to suppression.[14][15]

Q3: Can changing the ionization source help reduce ion suppression? A3: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[5][16] If you continue to face severe suppression with ESI, testing your samples on an APCI source could be a viable alternative, though it may result in lower sensitivity for a polar, ionizable compound like this compound.[10]

Q4: How does the sample matrix itself influence ion suppression for this analyte? A4: The complexity of the matrix is a major factor. Matrices like grape, ginger, or various plant materials contain a high number of co-extracted compounds that can cause significant ion suppression.[11][17] The choice of sample preparation method must be tailored to the specific matrix to effectively remove these interferences.[9]

Quantitative Data Summary

The effectiveness of different strategies to minimize ion suppression can be quantified by calculating the matrix effect (ME). The formula is often expressed as:

ME (%) = (Peak area in matrix / Peak area in solvent) x 100

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. The goal is to bring the ME value as close to 100% as possible.

StrategyMatrixAnalyte(s)Observed Effect on Ion SuppressionReference
Sample Dilution Ginger ExtractsMultiple PesticidesDiluting extracts 10x recovered distorted peak shapes and reduced matrix suppression for several pesticides.
Sample Preparation PlasmaVarious DrugsIon-exchange SPE resulted in minimal ion suppression compared to other extraction methods.[7]
Mobile Phase Additive Water/AcetonitrileMultiple PesticidesIntroduction of buffers like ammonium formate improved signal correlation between matrix and standard samples.[15]
LC Method Environmental MatrixMultiple Pesticides2D-LC separation was shown to be highly effective in compensating for signal suppression effects.[15]

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for Acidic Analytes

This protocol is a starting point for developing an SPE method for this compound from a liquid sample.

  • Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of deionized water.

  • pH Adjustment: Adjust the pH of the sample to ~7.5 with a weak base like ammonium hydroxide to ensure the carboxylic acid group is deprotonated.

  • Loading: Load the pH-adjusted sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 column volumes of deionized water to remove unretained, neutral, and basic compounds. A second wash with a mild organic solvent (e.g., 5% methanol in water) can remove further non-polar interferences.[10]

  • Elution: Elute the retained this compound with an acidic organic solvent, such as 2% formic acid in methanol.[10] This will neutralize the analyte, breaking its interaction with the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[10]

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps to identify regions in the chromatogram where ion suppression occurs.

  • Setup: Use a T-junction to introduce a constant flow of a standard solution of this compound (e.g., 100 ng/mL) into the LC eluent stream between the analytical column and the ESI source.

  • Infusion: Use a syringe pump to deliver the standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Analysis: While the standard is being continuously infused, inject a prepared blank matrix sample (a sample of the same type you are analyzing, but known to be free of the analyte) onto the LC system.

  • Evaluation: Monitor the signal of the infused analyte. A steady, flat baseline should be observed. Any significant drop in the signal intensity indicates that components eluting from the column at that time are causing ion suppression.[10] This information can then be used to adjust the chromatographic method to separate the analyte from these suppressive regions.

Visualizations

Troubleshooting Workflow for Ion Suppression

IonSuppression_Troubleshooting Start Poor Signal or High RSD Observed Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Use_IS Implement SIL-IS or a suitable structural analog Check_IS->Use_IS Yes Optimize_SP Optimize Sample Preparation (SPE, LLE, QuEChERS) Check_IS->Optimize_SP No Use_IS->Optimize_SP Improve_LC Improve Chromatographic Separation Optimize_SP->Improve_LC Suppression Persists Re_Evaluate Re-evaluate Performance Optimize_SP->Re_Evaluate Dilute_Sample Dilute Sample Extract Improve_LC->Dilute_Sample Suppression Persists Improve_LC->Re_Evaluate Optimize_MS Optimize MS Source Parameters Dilute_Sample->Optimize_MS Suppression Persists Dilute_Sample->Re_Evaluate Optimize_MS->Re_Evaluate

Caption: A logical workflow for troubleshooting ion suppression in ESI-MS.

Sample Preparation Decision Tree

SamplePrep_DecisionTree Start Start: New Sample Matrix Matrix_Complexity Assess Matrix Complexity Start->Matrix_Complexity Simple_Matrix Simple Matrix (e.g., clean water) Matrix_Complexity->Simple_Matrix Low Complex_Matrix Complex Matrix (e.g., food, plasma) Matrix_Complexity->Complex_Matrix High Dilute_Inject Dilute and Inject Simple_Matrix->Dilute_Inject QuEChERS QuEChERS (for food/agri samples) Complex_Matrix->QuEChERS SPE Solid-Phase Extraction (SPE) Complex_Matrix->SPE LLE Liquid-Liquid Extraction (LLE) Complex_Matrix->LLE Analyze Analyze by LC-MS/MS Dilute_Inject->Analyze QuEChERS->Analyze SPE->Analyze LLE->Analyze

Caption: Decision tree for selecting an appropriate sample preparation method.

References

addressing adduct formation of Fenhexamid-5-hexenoic acid in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with adduct formation during the mass spectrometry analysis of Fenhexamid-5-hexenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are adducts in mass spectrometry and why are they a concern for the analysis of this compound?

In electrospray ionization mass spectrometry (ESI-MS), an adduct ion is formed when the target molecule, in this case, this compound, associates with other ions present in the sample solution.[1] These ions can include protons ([M+H]⁺), alkali metal ions like sodium ([M+Na]⁺) and potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[2][3] While the protonated molecule ([M+H]⁺) is often the desired species for analysis, the formation of other adducts can complicate data interpretation by splitting the signal across multiple species, reducing the intensity of the target ion, and potentially leading to inaccurate quantification.[4][5] For a carboxylic acid like this compound, deprotonated molecules ([M-H]⁻) are common in negative ion mode, but can also form adducts with cations in positive ion mode.[6]

Q2: What are the most common adducts I can expect to see with this compound in ESI-MS?

Given its carboxylic acid functional group, this compound is susceptible to forming several common adducts. In positive ion mode, you can expect to observe the protonated molecule ([M+H]⁺), as well as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[4][7] Ammonium adducts ([M+NH₄]⁺) are also common, especially if ammonium salts are used in the mobile phase. In negative ion mode, the primary ion observed will likely be the deprotonated molecule ([M-H]⁻).

Q3: Where do the ions that form adducts come from?

The ions that lead to adduct formation can originate from various sources, including:

  • Reagents and Solvents: HPLC-grade solvents can still contain trace amounts of sodium and other salts.[7]

  • Glassware: Older or improperly cleaned glassware can be a significant source of sodium ions.[1]

  • Sample Matrix: Biological samples inherently contain high concentrations of salts.[4][7]

  • Mobile Phase Additives: Buffers and salts intentionally added to the mobile phase, such as sodium phosphate, can contribute to adduct formation.

Troubleshooting Guide

This guide provides solutions to common problems related to adduct formation during the analysis of this compound.

Problem Potential Cause Recommended Solution
High intensity of [M+Na]⁺ and/or [M+K]⁺ adducts, with a weak or absent [M+H]⁺ signal. Contamination with sodium or potassium salts from glassware, solvents, or the sample itself.[1][4][7]1. Optimize Mobile Phase: Lower the pH of the mobile phase by adding a small amount of a volatile organic acid like formic acid (typically 0.1%). This increases the proton concentration, favoring the formation of the [M+H]⁺ ion.[4] 2. Use High-Purity Solvents and Reagents: Ensure the use of high-purity, MS-grade solvents and fresh mobile phase. 3. Proper Glassware Handling: Use new or thoroughly acid-washed glassware to minimize alkali metal contamination.
Multiple adduct peaks ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) are present, complicating spectral interpretation. Presence of multiple cation species in the sample or mobile phase.1. Introduce a Dominant Adduct-Forming Ion: To consolidate the signal into a single adduct, intentionally add a low concentration (e.g., 1-5 mM) of a salt like ammonium acetate to the mobile phase. This will promote the formation of the [M+NH₄]⁺ adduct, making the spectrum cleaner and potentially improving quantitative reproducibility. 2. Mobile Phase Optimization: The addition of fluorinated alkanoic acids, in conjunction with formic acid and volatile ammonium salts, can be effective in suppressing metal adducts.[5][8][9]
Poor sensitivity and non-linear calibration curves. Signal is split among various adducts, reducing the intensity of any single species. The formation of different adducts can have varying ionization efficiencies.[5]1. Focus on a Single Adduct: Implement the strategies above to promote the formation of a single, dominant adduct (either [M+H]⁺ or another like [M+NH₄]⁺). This will consolidate the ion signal, leading to improved sensitivity and more reliable quantification. 2. Negative Ion Mode: For carboxylic acids, analysis in negative ion mode to detect the [M-H]⁻ ion can sometimes provide better sensitivity and is less prone to cation adduction.
Unidentified peaks in the mass spectrum. Formation of less common or unexpected adducts, or in-source fragmentation.1. Consult Adduct Tables: Compare the m/z of the unknown peaks to tables of common adducts to see if they correspond to known species. 2. Analyze Blank Injections: Run a blank injection of your mobile phase to identify background ions that may be forming adducts with your analyte.

Data Presentation

Table 1: Common Adducts of this compound (Molecular Formula: C₁₅H₁₇Cl₂NO₃, Molecular Weight: 334.21 g/mol ) in Mass Spectrometry

Ionization ModeAdductMass-to-Charge Ratio (m/z)Notes
Positive[M+H]⁺334.0636 + 1.0078 = 335.0714The protonated molecule, often the target for quantification.
Positive[M+Na]⁺334.0636 + 22.9898 = 357.0534Common adduct from salt contamination.[4]
Positive[M+K]⁺334.0636 + 38.9637 = 373.0273Common adduct from salt contamination.[4]
Positive[M+NH₄]⁺334.0636 + 18.0344 = 352.0980Often intentionally promoted for improved analysis.
Negative[M-H]⁻334.0636 - 1.0078 = 333.0558The deprotonated molecule, typically the base peak in negative mode.

Experimental Protocols

Protocol 1: Minimizing Sodium and Potassium Adducts

  • Mobile Phase Preparation:

    • Prepare the aqueous and organic mobile phases using high-purity, MS-grade water and solvents (e.g., acetonitrile or methanol).

    • Add 0.1% (v/v) formic acid to both the aqueous and organic mobile phases.[4] This will provide an excess of protons to encourage the formation of [M+H]⁺.

    • Filter the mobile phases through a 0.2 µm filter before use.

  • Sample Preparation:

    • Use high-purity solvents to dissolve and dilute the this compound standard and samples.

    • If possible, use polypropylene vials and caps to minimize leaching of alkali metals from glass.

    • If glassware must be used, ensure it is new or has been thoroughly rinsed with an acid solution followed by high-purity water.

  • LC-MS System Preparation:

    • Flush the LC system and column extensively with the acidified mobile phase to remove any residual salts.

  • Data Acquisition:

    • Acquire data in positive ion mode and look for the [M+H]⁺ ion at m/z 335.0714.

    • Monitor for the presence of [M+Na]⁺ at m/z 357.0534 and [M+K]⁺ at m/z 373.0273. Their intensity should be significantly reduced compared to the [M+H]⁺ ion.

Protocol 2: Promoting a Single Adduct for Improved Quantification

  • Mobile Phase Preparation:

    • Prepare the aqueous and organic mobile phases using high-purity, MS-grade water and solvents.

    • Add 5 mM ammonium acetate to the aqueous mobile phase. This will provide a consistent and high concentration of ammonium ions.

    • Filter the mobile phases through a 0.2 µm filter before use.

  • Sample Preparation:

    • Dissolve and dilute the this compound standard and samples in a solvent composition that is compatible with the initial mobile phase conditions.

  • LC-MS System Preparation:

    • Equilibrate the LC system and column with the mobile phase containing ammonium acetate until a stable baseline is achieved.

  • Data Acquisition:

    • Acquire data in positive ion mode.

    • The primary ion observed should now be the ammonium adduct [M+NH₄]⁺ at m/z 352.0980. The intensities of the [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions should be minimal.

    • Use the [M+NH₄]⁺ ion for building calibration curves and quantifying the analyte.

Visualizations

Adduct_Formation_Pathway Analyte This compound (M) MH [M+H]+ Analyte->MH + H+ MNa [M+Na]+ Analyte->MNa + Na+ MK [M+K]+ Analyte->MK + K+ MNH4 [M+NH4]+ Analyte->MNH4 + NH4+ H_ion H+ Na_ion Na+ K_ion K+ NH4_ion NH4+

Caption: Common adduct formation pathways in positive ion ESI-MS.

Troubleshooting_Workflow start Multiple/Undesired Adducts Observed decision1 Is [M+H]+ the desired ion? start->decision1 action1 Add 0.1% Formic Acid to Mobile Phase decision1->action1 Yes action2 Promote a single, stable adduct. Add 5 mM Ammonium Acetate. decision1->action2 No check1 Are Na+/K+ adducts suppressed? action1->check1 end_success Analysis Optimized check1->end_success Yes action3 Check for contamination sources: - Use MS-grade solvents - Use clean/new glassware check1->action3 No check2 Is signal consolidated into [M+NH4]+? action2->check2 check2->end_success Yes check2->action3 No action3->action1

Caption: A logical workflow for troubleshooting adduct formation.

References

Technical Support Center: Enhancing Low-Level Detection of Fenhexamid-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity for the low-level detection of Fenhexamid-5-hexenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the detection of Fenhexamid and its metabolites?

A1: The most common and effective techniques for the analysis of Fenhexamid and its metabolites, including this compound, are chromatography-based methods coupled with mass spectrometry.[1][2] Specifically, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and selectivity for polar and thermally labile compounds.[1][3] Gas Chromatography with mass spectrometry (GC-MS) is also employed, particularly for the parent compound, Fenhexamid.[2][4] Other reported methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).[5][6]

Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound analysis?

A2: To enhance the sensitivity of your LC-MS/MS method, consider the following strategies:

  • Optimize Ionization Source Conditions: Fine-tuning parameters such as nebulizing gas flow and temperature, and drying gas flow and temperature can maximize the production and transfer of gas-phase ions into the mass spectrometer.[7]

  • Efficient Chromatographic Separation: Utilize narrow-bore LC columns and slower flow rates to increase signal intensity.[7] Effective separation also helps to minimize co-elution with matrix components that can cause ion suppression.

  • Mobile Phase Composition: Droplets with a higher organic solvent concentration tend to desolvate more efficiently in the MS source, leading to improved sensitivity.[7]

  • Online Dilution: For samples in high organic content solvents like acetonitrile, online dilution with a highly aqueous mobile phase before the analytical column can improve peak shape and retention of early-eluting polar compounds.[3]

  • Triggered Multiple Reaction Monitoring (tMRM): This acquisition mode can increase confidence in analyte identification by triggering the acquisition of additional MRMs when a primary MRM exceeds a certain threshold, without compromising the number of analytes in the method.[3]

Q3: What is the "matrix effect" and how can I minimize it?

A3: The matrix effect is the alteration of analyte ionization (either suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[8][9] In electrospray ionization (ESI) LC-MS, ion suppression is the more common issue.[10] To minimize matrix effects:

  • Effective Sample Cleanup: Employ robust sample preparation techniques like the QuEChERS method or Solid Phase Extraction (SPE) to remove interfering matrix components.[11]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analyte. This helps to compensate for the matrix effect by subjecting the standards and samples to the same ionization conditions.[10]

  • Stable Isotope-Labeled Internal Standards: When available, these are the gold standard for correcting both matrix effects and extraction losses.

  • Chromatographic Separation: Improve the separation of the analyte from interfering matrix components.[8]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Peak Shape
Potential Cause Troubleshooting Step
Suboptimal Ionization Optimize ESI source parameters: nebulizer pressure, drying gas flow and temperature, and capillary voltage.
Inefficient Desolvation For highly aqueous mobile phases, increase the drying gas temperature and flow to aid in droplet desolvation.[7]
Poor Chromatography If injecting a high percentage of organic solvent, consider online dilution to improve peak shape for polar analytes.[3]
Analyte Degradation For thermally labile compounds, avoid excessively high temperatures in the ion source.[7]
Issue 2: High Background Noise
Potential Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Carryover from Previous Injections Implement a robust needle wash protocol and inject blank samples to check for carryover.
Matrix Interferences Improve sample cleanup procedures to remove more of the sample matrix.
Issue 3: Inconsistent Results and Poor Reproducibility
Potential Cause Troubleshooting Step
Variable Matrix Effects Use matrix-matched calibration for all samples.[10] If sample matrices vary significantly, group them by type and use a representative matrix match for each group.
Inconsistent Sample Preparation Ensure consistent and thorough homogenization and extraction for all samples. The QuEChERS method is designed to be rugged and reproducible.[12]
Instrument Instability Perform regular maintenance and calibration of the LC-MS/MS system.

Experimental Protocols

QuEChERS Sample Preparation for Plant Matrices

This protocol is a modification of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[12][13]

  • Homogenization: Homogenize 10-15 g of the sample. For samples with high water content, it may be beneficial to add dry ice during homogenization to improve the breaking behavior and keep the sample cool.[12]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing MgSO₄ and a sorbent (e.g., PSA for general cleanup, C18 for fatty samples, or graphitized carbon black for pigmented samples).

    • Vortex for 30 seconds.

    • Centrifuge at >5000 rcf for 5 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for LC-MS/MS analysis. The extract may need to be diluted and acidified (e.g., with 0.1% formic acid) to be compatible with the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization 1. Homogenization extraction 2. QuEChERS Extraction homogenization->extraction cleanup 3. d-SPE Cleanup extraction->cleanup lc_separation 4. LC Separation cleanup->lc_separation ms_detection 5. MS/MS Detection lc_separation->ms_detection quantification 6. Quantification ms_detection->quantification reporting 7. Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_ionization Ionization Issues cluster_chromatography Chromatography Issues cluster_matrix Matrix Effects start Low Signal Intensity? optimize_source Optimize Source Parameters start->optimize_source Yes improve_peak_shape Use Online Dilution start->improve_peak_shape No, poor peak shape enhance_cleanup Improve Sample Cleanup start->enhance_cleanup No, inconsistent results check_desolvation Improve Desolvation optimize_source->check_desolvation check_column Check Column Performance improve_peak_shape->check_column use_matrix_match Use Matrix-Matched Calibration enhance_cleanup->use_matrix_match

Caption: Troubleshooting logic for low signal intensity issues.

References

Technical Support Center: Resolving Isomeric Separation of Fenhexamid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) separation of Fenhexamid metabolites. Given the structural similarity of these isomers, achieving baseline separation can be challenging. This guide offers systematic approaches to method development and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric metabolites of Fenhexamid that pose separation challenges?

A1: The main isomeric metabolites of Fenhexamid include hydroxylated forms and their glucuronide conjugates. Specifically, hydroxylation of the cyclohexyl ring can lead to diastereomers, such as equatorial and axial isomers of 4-hydroxy-fenhexamid. These diastereomers, along with their subsequent glucuronide conjugates, have very similar physicochemical properties, making them difficult to separate using standard chromatographic methods.

Q2: Why is the separation of these isomers important?

A2: The spatial arrangement of atoms in isomers can lead to different toxicological profiles, metabolic fates, and biological activities. Regulatory bodies often require the individual assessment of stereoisomers for a comprehensive risk assessment of pesticides and their metabolites. Therefore, accurate quantification of each isomer is crucial.

Q3: What type of analytical column is most suitable for separating Fenhexamid metabolite isomers?

A3: For separating diastereomers like the equatorial and axial isomers of 4-hydroxy-fenhexamid, a high-resolution reversed-phase column, such as a C18 or Phenyl-Hexyl, is a good starting point. For separating enantiomers, which may arise from chiral centers in the molecule, a chiral stationary phase (CSP) is necessary. Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are often effective for this purpose.

Q4: Can I analyze the glucuronide conjugate isomers directly, or is hydrolysis required?

A4: Direct analysis of glucuronide diastereomers is possible with a well-optimized LC-MS/MS method. However, if co-elution is persistent, enzymatic hydrolysis using β-glucuronidase can be employed to cleave the glucuronic acid moiety, allowing for the separation of the resulting aglycone isomers. This can simplify the chromatography, but it is important to ensure complete hydrolysis for accurate quantification.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering systematic approaches to identify and resolve them.

Issue 1: Poor Resolution or Co-elution of Hydroxylated Fenhexamid Isomers

Question: My chromatogram shows a single broad peak or two poorly resolved peaks for the hydroxylated Fenhexamid metabolites. How can I improve the separation?

Answer: Poor resolution of diastereomers like equatorial and axial isomers is a common challenge. A systematic optimization of your chromatographic conditions is necessary.

Initial Checks:

  • System Suitability: Ensure your HPLC/UHPLC system is performing optimally by running a system suitability test with a standard mixture.

  • Peak Purity: If you have a diode array detector (DAD), perform a peak purity analysis to confirm that the peak indeed contains more than one component.

Troubleshooting Steps:

  • Optimize the Mobile Phase Gradient: A shallow gradient is often key to separating closely eluting isomers.

    • Action: If you are running a fast gradient, try making it shallower in the region where the isomers elute. This increases the separation window.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities.

    • Action: If you are using acetonitrile, try switching to methanol, or vice versa. A combination of both may also provide unique selectivity.

  • Adjust Mobile Phase pH: For compounds with ionizable groups, pH can significantly impact retention and selectivity.

    • Action: Add a small amount of formic acid or acetic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of any silanol groups on the stationary phase and potentially improve peak shape and selectivity.

  • Lower the Temperature: Lowering the column temperature can sometimes enhance separation by increasing the differences in the interaction energies between the isomers and the stationary phase.

    • Action: If your system has a column oven, try reducing the temperature in 5°C increments (e.g., from 30°C to 20°C).

  • Evaluate a Different Stationary Phase: If mobile phase optimization is unsuccessful, the column chemistry may not be suitable.

    • Action: Consider a column with a different selectivity. For example, if you are using a C18 column, a Phenyl-Hexyl column may offer improved resolution due to π-π interactions with the aromatic rings of Fenhexamid.

Issue 2: Peak Tailing of Metabolite Peaks

Question: The peaks for my Fenhexamid metabolites are asymmetrical and show significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing can obscure the separation of closely eluting isomers and lead to inaccurate integration.

Possible Causes and Solutions:

  • Secondary Interactions: The hydroxyl groups on the metabolites can interact with residual silanol groups on the silica-based stationary phase.

    • Solution: Acidify the mobile phase with 0.1% formic acid or acetic acid to suppress silanol interactions. Ensure you are using a high-quality, end-capped column.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute your sample.

  • Column Contamination: Buildup of matrix components from previous injections can affect peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

Issue 3: Inconsistent Retention Times

Question: The retention times for my isomers are drifting between injections, making peak identification unreliable.

Answer: Stable retention times are critical for robust and reproducible quantification.

Possible Causes and Solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Increase the column equilibration time before each injection, especially when using a gradient.

  • Mobile Phase Inconsistency: The composition of the mobile phase may be changing over time.

    • Solution: Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly. If pH is critical, ensure the mobile phase is adequately buffered.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.

    • Solution: Use a thermostatted column compartment to maintain a consistent temperature.

Quantitative Data Summary

The following table provides a hypothetical summary of chromatographic data for the separation of 4-hydroxy-fenhexamid diastereomers, based on typical values seen in the separation of similar compounds. This data is for illustrative purposes to guide method development.

ParameterMethod AMethod B
Column C18 (100 x 2.1 mm, 1.8 µm)Phenyl-Hexyl (100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B in 15 min10-80% B in 20 min
Flow Rate 0.3 mL/min0.25 mL/min
Column Temp. 30°C25°C
Isomer 1 RT (min) 8.29.5
Isomer 2 RT (min) 8.510.1
Resolution (Rs) 1.32.1

Experimental Protocols

The following is a generalized experimental protocol for the separation of 4-hydroxy-fenhexamid diastereomers by LC-MS/MS. This should be considered a starting point for method development and optimization.

1. Sample Preparation (from a biological matrix, e.g., urine)

  • Enzymatic Hydrolysis (Optional, for analysis of aglycones):

    • To 1 mL of urine, add 1 mL of 0.1 M acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase from Helix pomatia (>100,000 units/mL).

    • Incubate at 37°C for 4 hours or overnight.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed (or non-hydrolyzed) sample onto the cartridge.

    • Wash the cartridge with 3 mL of water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the metabolites with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: UHPLC system with a binary pump and thermostatted column compartment.

  • Column: High-resolution reversed-phase C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program (starting point):

    • 0-1 min: 10% B

    • 1-12 min: 10-90% B

    • 12-14 min: 90% B

    • 14.1-16 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or Negative ion mode (to be optimized).

  • MS/MS Transitions: Develop and optimize MRM (Multiple Reaction Monitoring) transitions for the parent ion and characteristic product ions of the 4-hydroxy-fenhexamid isomers.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Isomer Co-elution start Poor Resolution or Co-elution Observed optimize_gradient Make Gradient Shallower start->optimize_gradient change_organic Switch Organic Modifier (ACN <=> MeOH) optimize_gradient->change_organic Still Poor Resolution success Baseline Separation Achieved optimize_gradient->success Improved Separation adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) change_organic->adjust_ph Still Poor Resolution change_organic->success Improved Separation lower_temp Lower Column Temperature adjust_ph->lower_temp Still Poor Resolution adjust_ph->success Improved Separation change_column Change Stationary Phase (e.g., C18 => Phenyl-Hexyl) lower_temp->change_column Still Poor Resolution lower_temp->success Improved Separation change_column->success Improved Separation

Caption: A logical workflow for troubleshooting co-elution of Fenhexamid metabolite isomers.

Experimental_Workflow General Experimental Workflow for Fenhexamid Metabolite Analysis sample Biological Sample (e.g., Urine) hydrolysis Enzymatic Hydrolysis (Optional) sample->hydrolysis spe Solid-Phase Extraction (SPE) (Clean-up and Concentration) hydrolysis->spe reconstitution Evaporation and Reconstitution spe->reconstitution lc_ms LC-MS/MS Analysis (Separation and Detection) reconstitution->lc_ms data_analysis Data Analysis (Quantification of Isomers) lc_ms->data_analysis

Caption: A generalized experimental workflow for the analysis of Fenhexamid metabolites.

impact of pH on the extraction efficiency of Fenhexamid-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the impact of pH on the extraction efficiency of Fenhexamid-5-hexenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its extraction pH-dependent?

This compound is a derivative of the fungicide Fenhexamid. Its chemical structure includes a carboxylic acid functional group (-COOH). The proton on this group can dissociate in water, leaving a negatively charged carboxylate ion (-COO⁻). The charge on the molecule is dependent on the pH of the solution. For extraction methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) using reversed-phase sorbents, the neutral (non-ionized) form of the molecule is more hydrophobic and therefore more efficiently extracted from the aqueous sample into an organic solvent or adsorbed onto the SPE sorbent. Adjusting the pH is critical to ensure the molecule is in its neutral form.

Q2: How does the pKa of this compound influence its extraction?

  • To ensure the compound is at least 99% in its neutral, non-ionized form (R-COOH), the pH of the sample solution should be adjusted to at least 2 units below its pKa.

  • To ensure the compound is at least 99% in its ionized form (R-COO⁻), the pH should be at least 2 units above its pKa.

Therefore, to achieve high extraction efficiency for this compound, acidifying the sample is essential.[1]

Q3: What is the optimal pH for extracting this compound?

The optimal pH for extraction is one that ensures the molecule is in its neutral, non-ionized state. For this compound, with an estimated pKa of ~4.5, the sample pH should be adjusted to pH ≤ 2.5 . At this acidic pH, the carboxylic acid group will be fully protonated, maximizing the hydrophobicity of the molecule and leading to higher retention on a reversed-phase SPE cartridge or more efficient partitioning into an organic solvent.[1][2]

Q4: Which extraction methods are most suitable for this compound?

Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective, provided the pH is properly controlled.

  • Solid-Phase Extraction (SPE): This is a common and effective method for cleaning up and concentrating pesticides from complex matrices.[3] For acidic compounds, polymeric sorbents are often preferred over traditional silica-based C18 sorbents because they offer better retention for polar analytes.[3][4]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food and agricultural samples.[5][6][7] While effective, pH adjustment may be necessary, especially for pH-sensitive pesticides.[7][8]

Troubleshooting Guide

Issue 1: Poor or no recovery of this compound.

  • Primary Cause: The pH of the sample solution is too high (neutral or alkaline).

  • Explanation: If the sample pH is near or above the pKa of this compound (~4.5), the molecule will be in its ionized (negatively charged) form. This form is highly water-soluble and will not be efficiently retained by a reversed-phase SPE sorbent or partition into a non-polar organic solvent, leading to significant loss of the analyte.

  • Solution:

    • Before extraction, measure the pH of your aqueous sample.

    • Adjust the sample pH to a value at least 2 units below the pKa. A target pH of 2.5 is recommended.

    • Use a suitable acid (e.g., formic acid, phosphoric acid, or hydrochloric acid) for adjustment. Using a buffer solution can help maintain a stable pH.[1]

    • Proceed with the extraction protocol.

Issue 2: Inconsistent recovery across different samples.

  • Primary Cause: Matrix effects and/or inconsistent pH control.

  • Explanation: Different sample matrices (e.g., river water vs. fruit juice) can have varying natural pH levels and buffering capacities. Simply adding a fixed amount of acid to each sample may result in different final pH values, leading to variable extraction efficiency.

  • Solution:

    • Use a Buffer: Instead of just adding acid, use an acidic buffer (e.g., a citrate or phosphate buffer) to adjust and maintain the sample pH at the target value (e.g., pH 2.5).

    • Verify pH: Always verify the final pH of each sample with a calibrated pH meter after adding the buffer/acid and before proceeding with the extraction.

    • Homogenize Samples: Ensure that solid or complex samples are thoroughly homogenized before pH adjustment and extraction to ensure consistency.

Issue 3: High background or co-extraction of interfering compounds.

  • Primary Cause: The chosen extraction conditions are not selective enough for the sample matrix.

  • Explanation: While acidifying the sample is crucial for analyte recovery, it may also cause other acidic compounds in the matrix (like humic or fulvic acids) to become less polar and co-extract, leading to interferences in the final analysis.[4]

  • Solution:

    • Refine the SPE Wash Step: After loading the sample onto the SPE cartridge (at low pH), use a wash solution of intermediate solvent strength to remove interferences without eluting the target analyte.[1] For example, a small percentage of methanol in acidified water can wash away more polar interferences.

    • Use a Selective SPE Sorbent: Consider using a polymeric sorbent with mixed-mode functionality (e.g., reversed-phase and anion exchange) that can offer higher selectivity.

    • Employ a dSPE Cleanup: If using a QuEChERS-based method, ensure the dispersive solid-phase extraction (dSPE) cleanup step uses the correct sorbents (e.g., PSA, C18, or GCB) to remove interfering matrix components like organic acids, sugars, or lipids.[7]

Data Presentation

The following table illustrates the theoretical relationship between solution pH, the ionization state of this compound (estimated pKa ≈ 4.5), and its expected extraction efficiency with a non-polar phase.

pH of Sample SolutionDominant Molecular FormChargePolarityExpected Extraction Efficiency (%)
2.0Non-ionized (R-COOH)NeutralLow>99%
3.0Non-ionized (R-COOH)NeutralLow~95%
4.5 (pKa)50% Ionized / 50% Non-ionizedMixedMixed~50%
6.0Ionized (R-COO⁻)NegativeHigh<5%
7.0Ionized (R-COO⁻)NegativeHigh<1%

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) of this compound from Water

This protocol provides a general workflow for the extraction of this compound from a water sample using a polymeric reversed-phase SPE cartridge.

  • Sample Preparation & pH Adjustment:

    • Take a known volume of the water sample (e.g., 100 mL).

    • Add a suitable acidic buffer (e.g., citrate buffer) to adjust the sample pH to 2.5.

    • Verify the final pH using a calibrated pH meter. If necessary, add a small amount of acid (e.g., 1M HCl) dropwise to reach the target pH.

  • SPE Cartridge Conditioning:

    • Select a polymeric SPE cartridge (e.g., Oasis HLB or equivalent).

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of acidified deionized water (pH 2.5). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pH-adjusted sample onto the SPE cartridge at a slow, steady flow rate (e.g., 2-5 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of acidified deionized water (pH 2.5) to remove salts and highly polar interferences.

    • (Optional) Wash with 5 mL of 5% methanol in acidified water (pH 2.5) to remove less polar interferences.

  • Drying:

    • Dry the cartridge thoroughly by applying a vacuum or positive pressure for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge by passing 5-10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) through it.

    • Collect the eluate in a clean collection tube.

  • Final Processing:

    • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis (e.g., LC-MS/MS).

Visualizations

Caption: Chemical equilibrium of this compound at different pH levels.

G start Start: Aqueous Sample ph_adjust 1. pH Adjustment (Add acid/buffer to pH < 3) start->ph_adjust sample_load 3. Sample Loading ph_adjust->sample_load spe_condition 2. SPE Cartridge Conditioning (Methanol -> Acidic Water) spe_condition->sample_load wash 4. Cartridge Washing (Remove Interferences) sample_load->wash sample_load->waste1 elute 5. Analyte Elution (Using Organic Solvent) wash->elute wash->waste2 analysis Final Extract for Analysis elute->analysis

Caption: General experimental workflow for Solid-Phase Extraction (SPE).

References

preventing degradation of Fenhexamid-5-hexenoic acid during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Fenhexamid-5-hexenoic acid during sample preparation.

Troubleshooting Guide: Preventing Degradation of this compound

This guide addresses common issues encountered during the analysis of Fenhexamid and its acidic metabolite, this compound.

Problem Potential Cause Recommended Solution
Low or no recovery of this compound Degradation due to improper pH during extraction: Carboxylic acids are susceptible to degradation and poor extraction efficiency at neutral or alkaline pH.Acidify the sample and extraction solvent. For instance, maintain a pH below 3 during acetone extraction. The use of acetonitrile with 1% formic acid is also a recommended approach for acidic analytes when using the QuEChERS method.
Photodegradation: Fenhexamid is known to be susceptible to photolysis, and its metabolites may also be light-sensitive.Protect samples and extracts from light at all stages of the preparation process. Use amber vials and minimize exposure to direct sunlight or harsh laboratory lighting.
Thermal degradation: Although Fenhexamid is relatively stable at room temperature, prolonged exposure to high temperatures during sample processing can lead to degradation.Keep samples and extracts cool. When concentrating extracts, use a water bath set to a low temperature (e.g., below 40°C). For long-term storage, samples should be kept at -18°C or lower.[1]
Inconsistent or variable results Incomplete extraction: The polarity of this compound differs from the parent compound, potentially leading to inefficient extraction with standard methods.Use a polar solvent system for extraction. Acetone or acetonitrile, preferably acidified, are commonly used for Fenhexamid and should be suitable for its acidic metabolite. Ensure thorough homogenization of the sample with the solvent.
Analyte loss during cleanup: Standard cleanup sorbents used for parent pesticides may not be suitable for acidic metabolites.For cleanup, consider using a combination of octadecylsilylanized (ODS) silica gel and graphitized carbon black cartridges. Avoid strong basic sorbents that could interact with the carboxylic acid group.
Appearance of unknown peaks in the chromatogram Formation of degradation products: Improper sample handling can lead to the formation of various degradation products from both Fenhexamid and this compound.Review and optimize all sample preparation steps to minimize stress on the analytes. This includes controlling pH, light exposure, and temperature as outlined above.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Fenhexamid?

A1: The primary degradation pathway for Fenhexamid is photolysis, which is significantly influenced by pH.[2] Under certain conditions, such as photocatalytic degradation, cleavage of the amide bond can occur, leading to the formation of other degradation products.[1]

Q2: At what pH is this compound most stable during sample extraction?

A2: While specific stability data for this compound is limited, general principles for carboxylic acids and analytical methods for Fenhexamid suggest that an acidic pH (below 3) is optimal for extraction and stability.[3]

Q3: What are the recommended storage conditions for samples and extracts containing Fenhexamid and its metabolites?

A3: Homogenized samples containing Fenhexamid have been shown to be stable for up to 12 months when stored at -18°C.[1] It is recommended to store both samples and extracts at this temperature or lower, in the dark, to minimize degradation.

Q4: Can I use the standard QuEChERS method for the analysis of this compound?

A4: The standard QuEChERS method may not be optimal for acidic analytes like this compound. A modified QuEChERS protocol, which includes the acidification of the acetonitrile extraction solvent with formic acid, is recommended to improve the recovery of acidic pesticides.

Experimental Protocols

Protocol 1: Modified QuEChERS for this compound in Produce

This protocol is adapted from standard QuEChERS methods with modifications to enhance the stability and recovery of acidic analytes.

  • Homogenization: Homogenize 10-15 g of the sample, preferably at cryogenic temperatures to prevent enzymatic degradation.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant to a dSPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and magnesium sulfate). Note: For acidic analytes, consider using a dSPE formulation without PSA or with a weaker anion-exchange sorbent to avoid losses.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for LC-MS/MS analysis.

    • If necessary, dilute the extract with a suitable solvent (e.g., mobile phase) before injection.

Protocol 2: Acidified Solvent Extraction for Fenhexamid and Metabolites

This protocol is based on established methods for Fenhexamid residue analysis.

  • Extraction:

    • To 10 g of homogenized sample, add 30 mL of 1.5 M phosphoric acid and mix well.

    • Add 100 mL of acetone, homogenize, and filter with suction.

    • Wash the filter cake with an additional 50 mL of acetone.

    • Combine the filtrates and adjust the total volume to 200 mL with acetone.

  • Cleanup:

    • Take a 4 mL aliquot of the extract and add 16 mL of 1% formic acid.

    • Condition an octadecylsilanized (ODS) silica gel cartridge (1000 mg) and a graphitized carbon black cartridge (500 mg) with acetonitrile and water.

    • Load the diluted extract onto the ODS cartridge.

    • Elute the analytes onto the graphitized carbon black cartridge.

    • Wash the cartridges and elute the final analytes with 1% formic acid in acetonitrile.

  • Concentration and Analysis:

    • Concentrate the eluate at a temperature below 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water (1:1, v/v)) for LC-MS/MS analysis.

Data Presentation

Table 1: Storage Stability of Fenhexamid in Various Matrices at -18°C

MatrixStorage Duration (Months)Analyte Stability
Homogenized Grapes12Stable
Grape Juice12Stable
Raisins12Stable
Peaches12Stable
Strawberries12Stable
Tomatoes12Stable

Data sourced from the Australian Pesticides and Veterinary Medicines Authority (APVMA) Public Release Summary on Fenhexamid.[1]

Visualizations

Fenhexamid_Degradation_Pathway Fenhexamid Fenhexamid Photolysis Photolysis (Light, pH dependent) Fenhexamid->Photolysis Hydroxyl_Keto Hydroxyl and Keto-derivatives Photolysis->Hydroxyl_Keto Amide_Cleavage_Products Amide Cleavage Products Photolysis->Amide_Cleavage_Products Fenhexamid_5_hexenoic_acid This compound (Potential Product) Amide_Cleavage_Products->Fenhexamid_5_hexenoic_acid Sample_Prep_Workflow Start Sample Homogenization (Cryogenic) Extraction Acidified Solvent Extraction (e.g., Acetonitrile + 1% Formic Acid) Protect from Light Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup dSPE or Cartridge Cleanup (ODS/Graphitized Carbon) Avoid Strong Basic Sorbents Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Concentration Solvent Evaporation (<40°C) Centrifugation2->Concentration Analysis LC-MS/MS Analysis Concentration->Analysis Troubleshooting_Tree Start Low Recovery of This compound Check_pH Was the extraction performed under acidic conditions (pH < 3)? Start->Check_pH Acidify Acidify sample and extraction solvent. Check_pH->Acidify No Check_Light Were samples and extracts protected from light? Check_pH->Check_Light Yes Protect_Light Use amber vials and minimize light exposure. Check_Light->Protect_Light No Check_Temp Was temperature controlled during concentration? Check_Light->Check_Temp Yes Control_Temp Use low temperature (<40°C) for evaporation. Check_Temp->Control_Temp No Check_Cleanup Was a suitable cleanup sorbent used? Check_Temp->Check_Cleanup Yes Optimize_Cleanup Consider ODS/ Graphitized Carbon. Check_Cleanup->Optimize_Cleanup No

References

calibration curve issues for Fenhexamid-5-hexenoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for the quantification of Fenhexamid-5-hexenoic acid.

Troubleshooting Guides

Issue: Poor Linearity (R² < 0.99) in the Calibration Curve

A low coefficient of determination (R²) indicates that the data points do not fall closely on the regression line, suggesting a non-linear response or significant variability.

Possible Causes and Solutions:

CauseRecommended Action
Inaccurate Standard Preparation - Verify the purity and correct weighing of the this compound standard. - Ensure complete dissolution of the standard in the appropriate solvent. - Use calibrated pipettes and perform serial dilutions carefully.
Inappropriate Calibration Range - Narrow or widen the concentration range of your standards to better bracket the expected sample concentrations. - Ensure the lowest standard is above the Limit of Quantitation (LOQ) and the highest standard is within the linear range of the detector.
Instrumental Issues - Check for detector saturation at high concentrations. If saturation occurs, dilute the high-concentration standards. - Inspect the LC system for leaks, pump inconsistencies, or column degradation.
Matrix Effects - If using matrix-matched standards, ensure the matrix is consistent across all calibration levels. Inconsistent matrix components can lead to variable ion suppression or enhancement.[1][2][3]
Issue: High Inter-day or Intra-day Variability (%RSD > 15%)

High relative standard deviation (%RSD) in replicate injections of the same standard points to a lack of precision in the analytical method.

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Injection Volume - Check the autosampler for air bubbles in the syringe or sample loop. - Ensure the injection needle is properly seated and not partially clogged.
Fluctuations in Instrument Conditions - Allow the LC-MS system to equilibrate fully before starting the analytical run. - Monitor for fluctuations in temperature and mobile phase composition.
Analyte Instability - Investigate the stability of this compound in the prepared standards, especially at room temperature in the autosampler.[4] Consider using a cooled autosampler. - The pH of the solution can significantly influence the degradation rate of fenhexamid and its metabolites.[5]
Sample Preparation Inconsistency - For matrix-matched calibration, ensure a homogenized and consistent blank matrix is used for preparing all standards.
Issue: Significant Y-intercept in the Calibration Curve

A significant, non-zero y-intercept can indicate the presence of interferences or contamination.

Possible Causes and Solutions:

CauseRecommended Action
Contamination - Check the blank solvent, mobile phase, and sample matrix for contamination with the analyte or interfering substances. - Run a blank injection to assess the baseline noise and any carryover from previous injections.
Interfering Matrix Components - Co-eluting matrix components can contribute to the signal at the analyte's retention time.[6] - Improve chromatographic separation to resolve the analyte from interferences. - Enhance sample cleanup procedures (e.g., Solid Phase Extraction - SPE) to remove interfering compounds.
Carryover - Implement a robust needle and injection port washing protocol between injections. - Inject a blank solvent after the highest calibration standard to check for carryover.

Frequently Asked Questions (FAQs)

Q1: My calibration curve is consistently non-linear. What could be the cause?

A1: Non-linearity can arise from several factors. At high concentrations, detector saturation is a common issue. Ensure your highest standard is within the linear dynamic range of your instrument. Another possibility is the presence of matrix effects, where components in your sample matrix interfere with the ionization of your analyte, leading to a non-proportional response.[2][3] Consider using a different ionization source or modifying your sample preparation to remove these interfering components. Finally, review your standard preparation procedure for any systematic errors in dilution.

Q2: How can I minimize matrix effects when quantifying this compound in complex samples?

A2: Minimizing matrix effects is crucial for accurate quantification.[1] Several strategies can be employed:

  • Effective Sample Cleanup: Use techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds from your sample before analysis.[7]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples. This helps to ensure that the standards and samples experience similar matrix effects.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Dilution: Diluting your sample can reduce the concentration of matrix components, thereby minimizing their impact on analyte ionization.

Q3: What are the key parameters to consider when validating an HPLC method for this compound?

A3: Method validation ensures that your analytical procedure is suitable for its intended purpose.[8] Key parameters to evaluate according to ICH and FDA guidelines include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method provides a linear response.[9]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Q4: My analyte signal is suppressed. How do I troubleshoot this?

A4: Signal suppression, often caused by matrix effects, is a common challenge in LC-MS analysis.[3] To troubleshoot this:

  • Post-column Infusion: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

  • Improve Chromatography: Modify your chromatographic method (e.g., change the mobile phase gradient, use a different column) to separate your analyte from the suppression zone.

  • Enhance Sample Preparation: As mentioned in Q2, improve your sample cleanup to remove the interfering matrix components.

  • Check for Co-eluting Contaminants: Ensure that no contaminants from your solvents, vials, or other lab materials are co-eluting with your analyte.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol). Sonicate for 10 minutes to ensure complete dissolution.

  • Intermediate Stock Solution (10 µg/mL): Dilute 100 µL of the 1 mg/mL stock solution to 10 mL with the same solvent.

  • Working Standard Solutions: Perform serial dilutions of the intermediate stock solution to prepare working standards at the desired concentrations (e.g., 1, 5, 10, 50, 100, 200, 500 ng/mL).

    • For solvent-based calibration , dilute with the initial mobile phase.

    • For matrix-matched calibration , dilute with a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
  • Sample Pre-treatment: Acidify the sample (e.g., water, plasma) to pH 2-3 with an appropriate acid (e.g., formic acid).

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C18 cartridge) with methanol followed by acidified water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a small percentage of a modifier like ammonia for ion exchange).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Calibration Curve Linearity start Start: Poor Linearity (R² < 0.99) check_standards Verify Standard Preparation Accuracy start->check_standards check_range Assess Calibration Range check_standards->check_range Accurate solution_standards Remake Standards check_standards->solution_standards Inaccurate? check_instrument Investigate Instrumental Issues check_range->check_instrument Appropriate solution_range Adjust Concentration Range check_range->solution_range Inappropriate? check_matrix Evaluate Matrix Effects check_instrument->check_matrix No Issues solution_instrument Perform Instrument Maintenance check_instrument->solution_instrument Issues Found? solution_matrix Improve Sample Cleanup / Use Matrix-Matched Standards check_matrix->solution_matrix Present? end_good Linearity Improved check_matrix->end_good Absent solution_standards->end_good solution_range->end_good solution_instrument->end_good solution_matrix->end_good

Caption: Troubleshooting workflow for poor calibration curve linearity.

Matrix_Effect_Mitigation Strategies for Mitigating Matrix Effects start Matrix Effects Detected sample_prep Enhance Sample Preparation start->sample_prep matrix_matched Use Matrix-Matched Calibration start->matrix_matched internal_std Use Stable Isotope-Labeled Internal Standard start->internal_std dilution Dilute the Sample start->dilution spe Solid Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle end_goal Accurate Quantification matrix_matched->end_goal internal_std->end_goal dilution->end_goal spe->end_goal lle->end_goal

Caption: Strategies for mitigating matrix effects in quantification.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation for Fenhexamid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of the fungicide Fenhexamid and its metabolites, with a focus on providing researchers, scientists, and drug development professionals with the data and protocols necessary to evaluate and implement robust analytical methods. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely adopted method for pesticide residue analysis.

Comparison of Analytical Method Performance

The validation of an analytical method ensures that it is suitable for its intended purpose. For pesticide residue analysis, key performance parameters include linearity, accuracy (measured as recovery), precision (measured as relative standard deviation or RSD), the limit of detection (LOD), and the limit of quantification (LOQ). The following tables summarize the performance of a common analytical approach for Fenhexamid analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis, across different sample matrices.

Table 1: Method Performance in Grapes and Wine

ParameterGrapesWine
Linearity (Concentration Range)5–100 µg/L5–100 µg/L
Correlation Coefficient (R²)>0.998>0.998
Recovery>73.2%>76.7%
Precision (RSD)<17.13%<15.6%
Limit of Quantification (LOQ)5 µg/L5 µg/L

Source: Adapted from a study on the determination of nine fungicides in grape and wine.[1]

Table 2: Method Performance in Citrus Fruits (Mandarin Orange and Grapefruit)

ParameterMandarin OrangeGrapefruit
Linearity (Concentration Range)0.0005–0.05 µg/mL0.0005–0.05 µg/mL
Correlation Coefficient (R²)>0.990>0.990
Recovery70–120%70–120%
Precision (RSD)≤20%≤20%
Limit of Quantification (LOQ)<0.01 mg/kg<0.01 mg/kg

Source: Adapted from a validation study of a multi-residue analysis method for 287 pesticides in citrus fruits.[2]

Experimental Protocols

A detailed experimental protocol for the analysis of Fenhexamid residues in a fruit matrix using the QuEChERS method followed by LC-MS/MS is provided below. This protocol is a representative example and may require optimization for different matrices or target analytes.

Sample Preparation (QuEChERS Extraction)

The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from a variety of sample matrices.[3][4]

  • Homogenization: A representative 10-15 g sample of the fruit is homogenized.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g disodium citrate sesquihydrate) to induce phase separation.[5]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL centrifuge tube containing a d-SPE sorbent (e.g., 150 mg MgSO₄ and 25-50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

    • The resulting supernatant is the final extract for analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.[1]

  • Mobile Phase: A gradient elution with water and acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve chromatographic peak shape and ionization efficiency.[1]

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Fenhexamid and its metabolites are monitored.

Visualizing the Workflow and Validation Process

To better understand the logical flow of the analytical method validation process, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Linearity Linearity & Range MS_Detection->Linearity Accuracy Accuracy (Recovery) MS_Detection->Accuracy Precision Precision (RSD) MS_Detection->Precision LOD_LOQ LOD & LOQ MS_Detection->LOD_LOQ Specificity Specificity MS_Detection->Specificity Robustness Robustness MS_Detection->Robustness

Caption: Workflow for Analytical Method Validation of Fenhexamid.

Validation_Parameters_Relationship cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance cluster_reliability Method Reliability Method Analytical Method Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ Limit of Quantification Method->LOQ Specificity Specificity Method->Specificity LOD Limit of Detection Method->LOD Robustness Robustness Method->Robustness Ruggedness Ruggedness Method->Ruggedness Precision->Accuracy LOD->LOQ

Caption: Key Parameters in Analytical Method Validation.

Conclusion

The validation of analytical methods is a critical step in ensuring the reliability and accuracy of data for pesticide residue analysis. The QuEChERS extraction method coupled with LC-MS/MS offers a robust and sensitive approach for the determination of Fenhexamid and its metabolites in various matrices. The performance data presented in this guide demonstrates that this methodology meets the stringent requirements of regulatory guidelines, providing a solid foundation for its implementation in research and quality control laboratories. Researchers should always perform in-house validation to ensure the method is fit for their specific purpose and sample matrix.

References

A Comparative Analysis of the Ionization Efficiency of Fenhexamid and its Metabolite, Fenhexamid-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted ionization efficiency of the fungicide Fenhexamid and its metabolite, Fenhexamid-5-hexenoic acid, in the context of mass spectrometry-based analysis. Due to a lack of direct comparative experimental studies, this analysis is based on the fundamental principles of electrospray ionization (ESI) and the known properties of the functional groups present in each molecule.

Introduction

Fenhexamid is a widely used fungicide, and understanding the analytical behavior of its metabolites is crucial for metabolism studies, environmental monitoring, and food safety assessment. This compound is a potential metabolite of Fenhexamid. The efficiency with which these compounds are ionized in a mass spectrometer source directly impacts the sensitivity and reliability of their detection and quantification. This guide outlines the theoretical basis for their differential ionization and provides a general experimental framework for such a comparative analysis.

Chemical Structures and Functional Groups

Fenhexamid is characterized by a phenol, an amide, and a cyclohexane ring. This compound retains the core structure of Fenhexamid but includes a carboxylic acid and a double bond within the cyclohexane ring.

CompoundChemical FormulaKey Functional Groups for Ionization
Fenhexamid C₁₄H₁₇Cl₂NO₂Phenol (-OH), Amide (-CONH-)
This compound C₁₄H₁₇Cl₂NO₃Phenol (-OH), Amide (-CONH-), Carboxylic Acid (-COOH)

Predicted Ionization Efficiency: A Theoretical Comparison

The ionization efficiency of a molecule in ESI-MS is largely determined by its ability to accept or lose a proton.

Positive Ion Mode ([M+H]⁺)

In positive ion mode, both Fenhexamid and this compound can be protonated. The primary sites for protonation are the amide oxygen and, to a lesser extent, the phenolic oxygen. The presence of the electron-withdrawing chlorine atoms on the aromatic ring can influence the basicity of these sites. The PubChem database provides a logarithmic ionization efficiency (logIE) value of 2.24 for Fenhexamid in positive electrospray ionization mode at a pH of 2.7, indicating it can be effectively ionized under these conditions.[1]

For this compound, the presence of the carboxylic acid group is unlikely to significantly enhance its ionization in positive mode, as carboxylic acids are not strongly basic. Therefore, it is predicted that the ionization efficiency in positive mode would be comparable to or slightly lower than that of Fenhexamid.

Negative Ion Mode ([M-H]⁻)

Negative ion mode is where a more significant difference in ionization efficiency is anticipated.

  • Fenhexamid: The phenolic hydroxyl group is the primary site for deprotonation to form the [M-H]⁻ ion. The acidity of this phenol (pKa ≈ 7.3) allows for ionization in moderately basic or even neutral pH mobile phases.[1]

  • This compound: This molecule possesses two acidic protons: one on the phenolic hydroxyl group and one on the carboxylic acid group. Carboxylic acids are generally more acidic than phenols.[2][3][4] This means the carboxylic acid group will deprotonate more readily and at a lower pH than the phenolic group. The resulting carboxylate anion is highly stabilized by resonance.[3][5] This inherent acidity and the stability of the conjugate base strongly suggest that This compound will exhibit significantly higher ionization efficiency in negative ion mode compared to Fenhexamid .

Quantitative Data Summary

While direct comparative experimental data is unavailable, the following table summarizes relevant known and predicted properties.

ParameterFenhexamidThis compoundReference/Prediction
Molecular Weight 302.2 g/mol 316.2 g/mol [6] / Calculated
logIE (Positive Mode) 2.24Predicted to be similar to or slightly lower than Fenhexamid[1] / Theoretical
Predicted Ionization Efficiency (Negative Mode) ModerateHighTheoretical
Primary Ionization Site (Positive Mode) Amide OxygenAmide OxygenTheoretical
Primary Ionization Site (Negative Mode) Phenolic HydroxylCarboxylic AcidTheoretical

Experimental Protocol for Comparative Ionization Efficiency Analysis

The following is a general protocol for a systematic comparison of the ionization efficiency of Fenhexamid and this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Standard Preparation:

  • Prepare equimolar stock solutions of Fenhexamid and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
  • Create a series of dilutions from the stock solutions to cover a range of concentrations (e.g., from 1 ng/mL to 1000 ng/mL).

2. LC-MS/MS Analysis:

  • Chromatography:
  • Column: A C18 reversed-phase column is suitable for separating these compounds.
  • Mobile Phase:
  • Positive Mode: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Negative Mode: A gradient of water with 5 mM ammonium acetate (A) and acetonitrile (B).
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Injection Volume: 5 - 10 µL.
  • Mass Spectrometry:
  • Ion Source: Electrospray Ionization (ESI).
  • Polarity: Separate runs in both positive and negative ion modes.
  • Scan Mode: Full scan to identify the precursor ions ([M+H]⁺ or [M-H]⁻) and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive quantification.
  • Source Parameters: Optimize key parameters such as capillary voltage, source temperature, and gas flows for each compound and polarity.

3. Data Analysis:

  • Generate calibration curves for both compounds in each polarity mode by plotting the peak area against the concentration.
  • The slope of the calibration curve is a direct measure of the ionization efficiency. A steeper slope indicates higher efficiency.
  • Compare the slopes for Fenhexamid and this compound in both positive and negative ion modes to determine their relative ionization efficiencies.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis stock Equimolar Stock Solutions (Fenhexamid & Metabolite) dilution Serial Dilutions stock->dilution lc_separation Reversed-Phase LC Separation dilution->lc_separation esi_pos ESI - Positive Mode lc_separation->esi_pos Acidic Mobile Phase esi_neg ESI - Negative Mode lc_separation->esi_neg Basic/Neutral Mobile Phase ms_detection Mass Spectrometry Detection esi_pos->ms_detection esi_neg->ms_detection calibration Generate Calibration Curves ms_detection->calibration slope Compare Slopes of Curves calibration->slope efficiency Determine Relative Ionization Efficiency slope->efficiency

Caption: Experimental workflow for comparing ionization efficiency.

Conclusion

Based on theoretical considerations of the functional groups, it is predicted that This compound will have a significantly higher ionization efficiency in negative ion mode ESI-MS than its parent compound, Fenhexamid , due to the presence of the readily deprotonated carboxylic acid group. In positive ion mode, their ionization efficiencies are expected to be more comparable. For sensitive and reliable quantification of this compound, analysis in negative ion mode is highly recommended. The provided experimental protocol offers a framework for the empirical validation of these predictions.

References

A Comparative Guide to LC-MS/MS and Immunoassay for the Analysis of Fenhexamid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fenhexamid and its Metabolism

Fenhexamid is a widely used fungicide effective against gray mold and other fungal diseases in various crops.[1] Its metabolism in plants and animals primarily involves hydroxylation of the cyclohexyl ring and conjugation of the phenolic hydroxyl group.[2][3][4] Although the parent compound often constitutes the major residue, understanding the presence and concentration of its metabolites, such as Fenhexamid-5-hexenoic acid, is crucial for comprehensive risk assessment. The chemical structure of this compound is presented below.

Chemical Structure of this compound CAS Number: 2250414-52-7[5] SMILES: O=C(CCCC=C1CCC(C)(CC1)C(NC2=CC=C(C(Cl)=C2Cl)O)=O)O[5]

Data Presentation: A Comparative Overview

The selection of an analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. Below is a summary of the key performance characteristics of LC-MS/MS and immunoassay for the analysis of small molecules like fenhexamid.

FeatureLC-MS/MSImmunoassay (ELISA)
Specificity Very High (based on mass-to-charge ratio)High (dependent on antibody specificity)
Sensitivity Very High (sub-ppb levels achievable)High (ppb to sub-ppb levels)
Quantification Absolute and highly accurateSemi-quantitative to quantitative
Throughput Moderate to HighVery High
Cost per Sample HighLow to Moderate
Development Time Method development is relatively fastAntibody development can be lengthy
Matrix Effects Can be significant, requiring cleanupCan be present, often mitigated by dilution
Multiplexing Can analyze multiple analytes simultaneouslyTypically single-analyte, multiplexing is complex

Experimental Protocols

Detailed methodologies for both LC-MS/MS and immunoassay are crucial for reproducible results. The following protocols are based on established methods for the analysis of fenhexamid.

LC-MS/MS Method for Fenhexamid

This protocol is adapted from a method for the analysis of fenhexamid in animal and fishery products.[6]

1. Sample Extraction:

  • Weigh 10.0 g of the homogenized sample.

  • Add 30 mL of 1.5 mol/L phosphoric acid and mix thoroughly.

  • Add 100 mL of acetone, homogenize, and filter under suction.

  • Re-extract the residue with 50 mL of acetone and combine the filtrates.

  • Adjust the final volume to 200 mL with acetone.

  • Take a 4 mL aliquot and add 16 mL of 1 vol% formic acid.

2. Clean-up (Solid-Phase Extraction):

  • Condition an octadecylsilanized (ODS) silica gel cartridge (1,000 mg) with 5 mL of acetonitrile and 5 mL of water.

  • Condition a graphitized carbon black (GCB) cartridge (500 mg) with 5 mL of acetonitrile and 5 mL of water.

  • Load the sample extract onto the ODS cartridge.

  • Wash the ODS cartridge with 10 mL of 1 vol% formic acid-acetonitrile/water (3:7, v/v).

  • Connect the GCB cartridge below the ODS cartridge and elute with 10 mL of 1 vol% formic acid-acetonitrile/water (7:3, v/v).

  • Remove the ODS cartridge and elute the fenhexamid from the GCB cartridge with 30 mL of 1 vol% formic acid-acetonitrile.

3. Analysis:

  • Concentrate the eluate at 40°C and reconstitute the residue in 2 mL of acetonitrile/water (1:1, v/v).

  • Inject an aliquot into the LC-MS/MS system.

  • LC Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

  • MS/MS Conditions (Example):

    • Ionization: Electrospray Ionization (ESI), positive or negative mode

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for fenhexamid.

Immunoassay (Direct Competitive ELISA) for Fenhexamid

This protocol is based on the development of a monoclonal antibody-based ELISA for fenhexamid.[7][8]

1. Antibody Production and Reagent Preparation:

  • Synthesize a hapten by modifying the fenhexamid molecule to allow conjugation to a carrier protein (e.g., BSA or OVA) for immunization and to a coating antigen.

  • Produce monoclonal antibodies specific to fenhexamid.

  • Prepare coating antigen (fenhexamid-protein conjugate) and enzyme-labeled antibody or competitor.

2. ELISA Procedure:

  • Coat a 96-well microtiter plate with the coating antigen and incubate.

  • Wash the plate to remove unbound antigen.

  • Block the remaining protein-binding sites on the plate.

  • Add standard solutions of fenhexamid or sample extracts to the wells, followed by the addition of the specific monoclonal antibody.

  • Incubate to allow competition between the free fenhexamid (in the sample/standard) and the coated fenhexamid for antibody binding.

  • Wash the plate to remove unbound antibodies.

  • Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

  • Wash the plate again.

  • Add a substrate that produces a colored product upon reaction with the enzyme.

  • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • The concentration of fenhexamid is inversely proportional to the color signal.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

CrossValidationWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Comparison Sample Biological Sample Homogenate Homogenized Sample Sample->Homogenate LCMS LC-MS/MS Analysis Homogenate->LCMS Extraction & Clean-up Immunoassay Immunoassay Analysis Homogenate->Immunoassay Dilution/Extraction Comparison Statistical Comparison (e.g., Bland-Altman, Correlation) LCMS->Comparison Immunoassay->Comparison

Caption: A hypothetical workflow for the cross-validation of LC-MS/MS and immunoassay methods.

LogicalComparison cluster_LCMS LC-MS/MS cluster_Immunoassay Immunoassay Analyte This compound Separation Chromatographic Separation Analyte->Separation Binding Antibody-Antigen Binding Analyte->Binding Detection Mass Spectrometric Detection Separation->Detection Quantification_LCMS Absolute Quantification Detection->Quantification_LCMS Signal Signal Generation Binding->Signal Quantification_IA Relative Quantification Signal->Quantification_IA

Caption: Logical comparison of the analytical principles of LC-MS/MS and immunoassay.

Conclusion

Both LC-MS/MS and immunoassay are powerful techniques for the analysis of fenhexamid and its metabolites. LC-MS/MS offers higher specificity and is the gold standard for confirmatory analysis and accurate quantification.[9][10][11] Immunoassays, on the other hand, provide a high-throughput and cost-effective screening tool, particularly useful for large numbers of samples.[7][8][9][11] The choice between these methods will ultimately depend on the specific research question, the required level of data quality, and available resources. For a comprehensive understanding of fenhexamid's fate in various matrices, a combination of both techniques can be a powerful strategy, using immunoassay for initial screening and LC-MS/MS for confirmation and precise quantification of positive findings.

References

Comparative Metabolism of Fenhexamid Across Species: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of the fungicide Fenhexamid in various species, including mammals, plants, and microorganisms. The information presented is compiled from multiple studies and aims to provide an objective overview supported by experimental data.

Overview of Fenhexamid Metabolism

Fenhexamid is a hydroxyanilide fungicide used to control a range of fungal pathogens on fruits, vegetables, and ornamentals.[1] Understanding its metabolic fate across different species is crucial for assessing its efficacy, potential environmental impact, and safety for consumers. The primary metabolic transformations involve hydroxylation and conjugation.

Metabolic Pathways in Mammals

Studies in rats and lactating goats have shown that Fenhexamid is rapidly absorbed and excreted.[2] The metabolism in goats is qualitatively similar to that in rats.[3]

Key Metabolic Reactions:

  • Hydroxylation: The primary metabolic pathway involves the hydroxylation of the cyclohexyl ring, predominantly at the 4-position.[3]

  • Conjugation: The parent compound and its hydroxylated metabolites undergo conjugation with glucuronic acid.[2][3]

Excretion:

  • In rats, over 96% of the administered dose is excreted within 48 hours, primarily in the feces as the unchanged parent compound and in the urine as metabolites.[2]

The following diagram illustrates the primary metabolic pathway of Fenhexamid in mammals.

fenhexamid_metabolism_mammals Fenhexamid Fenhexamid Metabolite1 4-hydroxy-fenhexamid Fenhexamid->Metabolite1 Hydroxylation Metabolite2 Fenhexamid glucuronide Fenhexamid->Metabolite2 Glucuronidation Metabolite3 4-hydroxy-fenhexamid glucuronide Metabolite1->Metabolite3 Glucuronidation Excretion Excretion (Urine/Feces) Metabolite2->Excretion Metabolite3->Excretion

Caption: Metabolic pathway of Fenhexamid in mammals.

Quantitative Data on Fenhexamid Metabolism in a Lactating Goat

The following table summarizes the distribution of Fenhexamid and its metabolites in the tissues and milk of a lactating goat.

CompoundLiver (% of TRR)Kidney (% of TRR)Muscle (% of TRR)Fat (% of TRR)Milk (% of TRR)
Fenhexamid 19 - 54----
4-hydroxy-fenhexamid (M06) -----
Fenhexamid glucuronide (M17) -----
4-hydroxy-fenhexamid glucuronide (M18) -----
Data presented as a percentage of the Total Radioactive Residue (TRR). Dashes indicate data not specified in the provided search results.[3]

Metabolic Pathways in Plants

The metabolism of Fenhexamid in plants is generally limited, with the parent compound being the major component of the residue.[4] Studies have been conducted on various crops, including grapes, tomatoes, apples, lettuce, field peas, and Cannabis sativa.[4][5]

Key Metabolic Reactions:

  • Hydroxylation: Similar to mammals, hydroxylation of the cyclohexyl ring occurs at the 2- and 4-positions.[3]

  • Conjugation: The parent compound and its hydroxylated metabolites can form glucosides.[3][4] In some plants, further conjugation with malonic acid has been observed.[4][5]

Translocation:

  • Fenhexamid is not significantly translocated from leaves to fruit. The majority of the residue remains on the surface of the treated fruit.[3]

The diagram below outlines the metabolic pathways of Fenhexamid in plants.

fenhexamid_metabolism_plants Fenhexamid Fenhexamid Metabolite1 2-hydroxy-fenhexamid Fenhexamid->Metabolite1 Hydroxylation Metabolite2 4-hydroxy-fenhexamid Fenhexamid->Metabolite2 Hydroxylation Metabolite3 Fenhexamid glucoside Fenhexamid->Metabolite3 Glycosylation Metabolite4 Hydroxy-fenhexamid glucoside Metabolite1->Metabolite4 Glycosylation Metabolite2->Metabolite4 Glycosylation Metabolite5 Malonyl-glucoside conjugate Metabolite3->Metabolite5 Malonylation Metabolite4->Metabolite5 Malonylation

Caption: Metabolic pathways of Fenhexamid in plants.

Quantitative Data on Fenhexamid Residues in Plants

The parent Fenhexamid compound consistently constitutes the major portion of the residue in treated plants.

CropParent Fenhexamid (% of TRR)
Grapes, Tomatoes, Apples >80%
Data from studies involving direct application to fruit.

Metabolism in Microorganisms

Microbial metabolism is a key factor in the breakdown of Fenhexamid in the soil.

Key Metabolic Reactions:

  • Hydroxylation: A bacterium, identified as Bacillus megaterium, has been shown to metabolize Fenhexamid through the hydroxylation of the cyclohexane ring.[6]

  • Degradation: The degradation of Fenhexamid in soil is highly dependent on microbial activity.[6] The half-life can be as short as one day in microbially active soil.[6] Studies have shown that repeated applications of Fenhexamid can lead to an adaptation of the soil microbial population, resulting in a faster degradation rate.[7][8]

The probiotic bacterial strain Lactobacillus casei has also been shown to metabolize Fenhexamid, with the primary metabolite being an O-glycosyl derivative.[9]

The following diagram shows the microbial metabolism of Fenhexamid.

fenhexamid_metabolism_microorganisms cluster_soil Soil Microorganisms cluster_probiotic Probiotic Bacteria Fenhexamid_soil Fenhexamid Metabolite_soil Hydroxy-fenhexamid Fenhexamid_soil->Metabolite_soil Hydroxylation (e.g., Bacillus megaterium) Degradation_soil Degradation Products Metabolite_soil->Degradation_soil Fenhexamid_probiotic Fenhexamid Metabolite_probiotic O-glycosyl-fenhexamid Fenhexamid_probiotic->Metabolite_probiotic Glycosylation (e.g., Lactobacillus casei)

Caption: Microbial metabolism of Fenhexamid.

Experimental Protocols

The investigation of Fenhexamid metabolism typically involves the use of radiolabelled compounds to trace the fate of the active ingredient.[10]

General Experimental Workflow:

  • Dosing/Application: Administration of 14C-labelled Fenhexamid to the test organism (e.g., oral gavage for animals, spray application for plants).

  • Sample Collection: Collection of tissues, excreta (urine, feces), milk, or plant parts at specified time points.[10]

  • Extraction: Extraction of residues from the collected samples using appropriate solvents.[11][12]

  • Analysis and Identification:

    • Quantification of Total Radioactive Residue (TRR).

    • Separation and identification of the parent compound and its metabolites using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[11]

    • Structural elucidation of metabolites using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[13][14]

The following diagram provides a generalized workflow for a pesticide metabolism study.

experimental_workflow start Start: Radiolabelled Fenhexamid Application sampling Sample Collection (Tissues, Excreta, Plants) start->sampling extraction Solvent Extraction sampling->extraction quantification Total Radioactive Residue (TRR) Analysis extraction->quantification separation Chromatographic Separation (HPLC, GC) extraction->separation data_analysis Data Analysis and Pathway Elucidation quantification->data_analysis identification Metabolite Identification (MS, NMR) separation->identification identification->data_analysis end End: Metabolic Profile Determination data_analysis->end

Caption: General experimental workflow for a Fenhexamid metabolism study.

Analytical Methods:

A variety of analytical methods are employed for the determination of Fenhexamid and its residues:

  • Gas Chromatography (GC): Used with detectors like Nitrogen-Phosphorus Detection (NPD) or Electron Capture Detector (ECD).[11][12]

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV or electrochemical detection.[11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for residue analysis.[11]

Conclusion

The metabolism of Fenhexamid exhibits both similarities and differences across various species. In mammals and plants, hydroxylation of the cyclohexyl ring is a common pathway. However, the conjugation products differ, with mammals primarily forming glucuronides and plants forming glucosides, which can be further conjugated. In soil, microbial activity is the main driver of Fenhexamid degradation. The parent compound is the major residue component in plants, while in mammals, it is rapidly metabolized and excreted. This comparative understanding is essential for a comprehensive risk assessment of Fenhexamid.

References

Comparative Toxicity of Fenhexamid and its Metabolites: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available toxicological data reveals a significant data gap in the comparative toxicity of fenhexamid and its primary metabolites. While the metabolism of fenhexamid is well-documented, leading to the formation of glucuronide conjugates and hydroxylated derivatives, specific toxicity assays on these metabolic byproducts are scarce in publicly accessible scientific literature. This guide summarizes the current understanding of fenhexamid's metabolic fate and highlights the need for further research to fully characterize the toxicological profile of its metabolites.

Fenhexamid, a widely used foliar fungicide, undergoes metabolic transformation in biological systems and through environmental degradation. Understanding the toxicity of its metabolites is crucial for a complete assessment of its safety profile. This guide provides a comparative overview of what is currently known about the toxicity of fenhexamid and its degradation products, with a focus on Fenhexamid-5-hexenoic acid and other known metabolites.

Fenhexamid Metabolism: A Brief Overview

In mammals, fenhexamid is rapidly absorbed and subsequently excreted. The primary routes of metabolism involve the conjugation of the parent molecule with glucuronic acid and hydroxylation of the cyclohexyl ring, predominantly at the 4-position, to form 4-hydroxy-fenhexamid.[1] Both the parent compound and the 4-hydroxy metabolite can then be conjugated with glucuronic acid.[1]

Environmental degradation, particularly through photolysis in aqueous solutions, can lead to the formation of various other byproducts, including a benzoxazole derivative of fenhexamid.[2] The metabolic pathway of fenhexamid is generally conserved across different species, with the parent compound and its glucuronide and hydroxylated conjugates being the most frequently identified substances.

Fenhexamid_Metabolism Fenhexamid Fenhexamid Glucuronide_Conjugate Fenhexamid Glucuronide Fenhexamid->Glucuronide_Conjugate Glucuronidation Hydroxy_Fenhexamid 4-Hydroxy-Fenhexamid Fenhexamid->Hydroxy_Fenhexamid Hydroxylation Photodegradation_Products Photodegradation Products (e.g., Benzoxazole derivative) Fenhexamid->Photodegradation_Products Photolysis Hydroxy_Glucuronide 4-Hydroxy-Fenhexamid Glucuronide Hydroxy_Fenhexamid->Hydroxy_Glucuronide Glucuronidation

Caption: Simplified metabolic pathway of fenhexamid.

Comparative Toxicity Data

The table below summarizes the available toxicity information. The significant data gaps for the metabolites preclude a direct quantitative comparison.

CompoundAssay TypeSpeciesEndpointValueReference
Fenhexamid Acute Oral LD50RatLD50> 5000 mg/kg bw[3]
Acute Dermal LD50RatLD50> 5000 mg/kg bw[3]
Acute Inhalation LC50RatLC50> 5.06 mg/L[3]
96-hour AcuteRainbow TroutLC501.24 mg/L
96-hour AcuteBluegill SunfishLC503.17 mg/L
Fenhexamid Glucuronide Data Not Available----
4-Hydroxy-Fenhexamid Data Not Available----
Photodegradation Product Acute ToxicityOncorhynchus mykissNo lethal effect at100 mg/L[4]

Experimental Protocols

The toxicological data for fenhexamid are derived from standardized assays. Key experimental methodologies would include:

  • Acute Oral, Dermal, and Inhalation Toxicity: These studies are typically conducted in rats according to OECD (Organisation for Economic Co-operation and Development) guidelines. For oral and dermal toxicity, a limit test is often performed where a high dose (e.g., 5000 mg/kg body weight) is administered. For inhalation toxicity, animals are exposed to a specific concentration of the substance in the air for a set period (e.g., 4 hours).

  • Aquatic Toxicity: Acute toxicity tests on fish, such as rainbow trout (Oncorhynchus mykiss) and bluegill sunfish (Lepomis macrochirus), are conducted over a 96-hour period to determine the concentration that is lethal to 50% of the test population (LC50). These tests also follow standardized protocols, such as those from the OECD or the U.S. Environmental Protection Agency (EPA).

The single data point for a photolytic degradation product was generated from an acute toxicity test in fish, likely following a similar standardized protocol.

Experimental_Workflow cluster_Toxicity_Testing Toxicity Assessment Test_Substance Test Substance (Fenhexamid or Metabolite) Assay_Selection Assay Selection (e.g., Acute Oral, Aquatic) Test_Substance->Assay_Selection Protocol Standardized Protocol (e.g., OECD Guideline) Assay_Selection->Protocol Exposure Exposure of Test Organism Protocol->Exposure Data_Collection Data Collection (e.g., Mortality, Clinical Signs) Exposure->Data_Collection Endpoint_Calculation Endpoint Calculation (e.g., LD50, LC50) Data_Collection->Endpoint_Calculation

Caption: General workflow for toxicological testing.

Signaling Pathways and Mechanism of Action

Fenhexamid's primary mode of action as a fungicide is the inhibition of 3-keto reductase, an enzyme involved in sterol biosynthesis in fungi.[5][6] This disruption of sterol production affects the integrity of fungal cell membranes. While the antifungal mechanism is understood, the specific signaling pathways affected by fenhexamid and its metabolites in non-target organisms, particularly concerning toxicity, are not well-elucidated in the available literature. It is known that fenhexamid does not appear to produce a toxic metabolite that shares a common mechanism of toxicity with other substances.[3]

Conclusion

Based on the currently available data, a direct and quantitative comparison of the toxicity of this compound and other fenhexamid metabolites is not possible. The scientific literature and regulatory documents primarily focus on the toxicological profile of the parent compound, fenhexamid. While major metabolites like the glucuronide conjugate and 4-hydroxy-fenhexamid are identified, their specific toxicities have not been extensively studied or reported in a manner that allows for a comparative assessment. The absence of "this compound" in metabolic studies suggests it is not a significant metabolite. Further research, including specific toxicity assays on the major metabolites of fenhexamid, is necessary to provide a comprehensive understanding of their potential risks and to enable a thorough comparative analysis.

References

accuracy and precision of Fenhexamid-5-hexenoic acid quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of pesticide metabolites is critical for food safety, environmental monitoring, and toxicological research. Fenhexamid, a widely used fungicide, is metabolized to various products, including Fenhexamid-5-hexenoic acid. This guide provides a comparative overview of the most probable and effective methods for the quantification of this metabolite, based on established analytical practices for the parent compound and similar pesticide residues.

Quantitative Performance Comparison: Representative LC-MS/MS Method

The following table summarizes the typical performance metrics expected from a validated LC-MS/MS method for the quantification of this compound in a complex matrix such as fruit or vegetable extracts. These values are based on performance data reported for the parent compound, fenhexamid, and other pesticide metabolite assays.[1][2]

Performance MetricTypical ValueDescription
Linearity (R²) > 0.99Indicates a strong correlation between the concentration of the analyte and the instrument's response over a defined range.
Limit of Detection (LOD) 0.1 - 1.0 µg/kgThe lowest concentration of the analyte that can be reliably detected by the analytical instrument.
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kgThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[2]
Accuracy (Recovery) 80 - 110%The percentage of the known amount of analyte that is recovered and measured by the method, indicating the closeness of the measured value to the true value.
Precision (Repeatability, %RSD) < 15%The relative standard deviation of replicate measurements, indicating the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Experimental Workflow and Methodologies

A typical analytical workflow for the quantification of this compound from a food or environmental sample involves sample preparation (extraction and clean-up), followed by instrumental analysis.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Homogenization Sample Homogenization Extraction (QuEChERS) Extraction (QuEChERS) Sample Homogenization->Extraction (QuEChERS) Centrifugation Centrifugation Extraction (QuEChERS)->Centrifugation Clean-up (dSPE) Clean-up (dSPE) Centrifugation->Clean-up (dSPE) Final Extract Final Extract Clean-up (dSPE)->Final Extract LC-MS/MS Analysis LC-MS/MS Analysis Final Extract->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification Data Processing Data Processing Data Acquisition->Data Processing Reporting Reporting Data Processing->Reporting

Fig. 1: General experimental workflow for this compound quantification.
Representative Experimental Protocol: LC-MS/MS Quantification

This protocol is a representative method adapted from common practices for pesticide residue analysis, particularly the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by LC-MS/MS analysis.[1]

1. Sample Preparation (QuEChERS Extraction and Clean-up)

  • Homogenization: Weigh 10 g of a homogenized sample (e.g., strawberry, grape) into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add an internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Clean-up (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and MgSO₄ to remove residual water).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation: Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of pesticide residues.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is likely suitable for the acidic nature of this compound.

Method Validation Parameters

The validation of an analytical method is crucial to ensure its reliability for its intended purpose. The following diagram illustrates the relationship between key validation parameters that establish the accuracy and precision of a quantification method.

cluster_accuracy Accuracy (Trueness) cluster_precision Precision Method Validation Method Validation Specificity/Selectivity Specificity/Selectivity Method Validation->Specificity/Selectivity Linearity & Range Linearity & Range Method Validation->Linearity & Range cluster_accuracy cluster_accuracy Method Validation->cluster_accuracy cluster_precision cluster_precision Method Validation->cluster_precision Robustness Robustness Method Validation->Robustness Recovery Studies Recovery Studies Repeatability (Intra-day) Repeatability (Intra-day) Reproducibility (Inter-day) Reproducibility (Inter-day) LOD & LOQ LOD & LOQ Linearity & Range->LOD & LOQ

Fig. 2: Key parameters for analytical method validation.

References

A Comparative Analysis of the Biological Activity of Fenhexamid and its Metabolite, Fenhexamid-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Introduction

Fenhexamid is a widely used hydroxyanilide fungicide effective against a range of fungal pathogens, most notably Botrytis cinerea (gray mold).[1] Its efficacy stems from a specific mode of action within the fungal cell. Understanding the biological activity of its metabolites is crucial for a comprehensive assessment of its environmental fate and overall toxicological profile. This guide compares the known biological activity of Fenhexamid with the putative activity of one of its theoretical metabolites, Fenhexamid-5-hexenoic acid.

Data Presentation: A Comparative Overview

As direct experimental data for this compound is unavailable, this table contrasts the known properties of Fenhexamid with the predicted properties of its metabolite. These predictions are based on general principles of chemical structure and biological activity.

PropertyFenhexamid (Parent Compound)This compound (Metabolite - Predicted)
Target Enzyme 3-keto reductase in the ergosterol biosynthesis pathway[1]Likely the same (3-keto reductase), but with potentially altered binding affinity.
Mechanism of Action Inhibition of ergosterol biosynthesis, leading to disruption of fungal cell membrane integrity.[1]Potentially similar, but the introduction of a carboxylic acid and a double bond may affect target interaction.
Antifungal Potency High, particularly against Botrytis cinerea.Predicted to be lower. The structural changes may hinder binding to the active site of the target enzyme.
Physicochemical Properties Lipophilic, facilitating absorption into the waxy layers of plant surfaces.[2]Increased polarity due to the carboxylic acid group, which may reduce its ability to penetrate fungal cell membranes.

Mechanism of Action of Fenhexamid

Fenhexamid's primary mode of action is the inhibition of the 3-keto reductase enzyme, a critical component in the C4-demethylation step of the ergosterol biosynthesis pathway in fungi.[1][3] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, Fenhexamid disrupts membrane integrity, leading to impaired fungal growth and cell death.[1]

Metabolism of Fenhexamid

In plants and animals, Fenhexamid undergoes limited metabolism. The parent compound is often the major component of the residue.[4][5] The primary metabolic pathways involve hydroxylation of the cyclohexyl ring and conjugation of the phenolic hydroxyl group with glucuronic acid or glucose.[2][4][5] While this compound is a plausible metabolite arising from oxidation of the cyclohexyl ring, its formation and subsequent biological activity have not been extensively documented in published studies.

Predicted Biological Activity of this compound

The introduction of a carboxylic acid moiety and a double bond into the cyclohexyl ring of Fenhexamid to form this compound would significantly alter its physicochemical properties. The increased polarity would likely reduce its ability to traverse the lipophilic fungal cell membrane to reach its intracellular target. Furthermore, the structural changes to the cyclohexyl ring could negatively impact its binding affinity to the active site of the 3-keto reductase enzyme. Therefore, it is hypothesized that this compound would exhibit significantly lower antifungal activity compared to the parent compound.

Experimental Protocols

To definitively determine the biological activity of this compound relative to Fenhexamid, the following experimental protocols are proposed:

In Vitro Antifungal Susceptibility Testing
  • Fungal Strain: Botrytis cinerea (wild-type, sensitive strain).

  • Culture Medium: Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB).

  • Compound Preparation: Stock solutions of Fenhexamid and this compound (if available from a supplier like BLD Pharm[6]) would be prepared in a suitable solvent (e.g., DMSO). Serial dilutions would be made to achieve a range of final concentrations.

  • Assay:

    • Agar Dilution Method: Incorporate various concentrations of each compound into molten PDA before pouring plates. Inoculate the center of each plate with a mycelial plug of B. cinerea. Incubate at 20-25°C and measure the radial growth of the colony over time.

    • Broth Microdilution Method: In a 96-well plate, add serial dilutions of the compounds to PDB. Inoculate each well with a standardized suspension of B. cinerea conidia. Incubate at 20-25°C and determine the minimum inhibitory concentration (MIC) by visual assessment of turbidity or by measuring absorbance at a specific wavelength (e.g., 600 nm).

  • Data Analysis: Calculate the EC50 (Effective Concentration to inhibit growth by 50%) for each compound from the dose-response curves.

Enzyme Inhibition Assay
  • Enzyme Source: Purified or recombinant 3-keto reductase from B. cinerea.

  • Substrate: A suitable substrate for the 3-keto reductase enzyme.

  • Assay: A spectrophotometric or fluorometric assay to measure the activity of the 3-keto reductase in the presence of varying concentrations of Fenhexamid and this compound.

  • Data Analysis: Determine the IC50 (Inhibitory Concentration to reduce enzyme activity by 50%) for each compound.

Mandatory Visualizations

G cluster_fungal_cell Fungal Cell Fenhexamid Fenhexamid 3_keto_reductase 3_keto_reductase Fenhexamid->3_keto_reductase Inhibits Ergosterol_Biosynthesis Ergosterol_Biosynthesis 3_keto_reductase->Ergosterol_Biosynthesis Catalyzes step in Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Cell_Membrane_Integrity Cell_Membrane_Integrity Ergosterol->Cell_Membrane_Integrity Maintains Fungal_Growth_Inhibition Fungal_Growth_Inhibition Cell_Membrane_Integrity->Fungal_Growth_Inhibition Disruption leads to

Caption: Signaling Pathway of Fenhexamid's Antifungal Action.

G Start Start Prepare_Compounds Prepare Stock Solutions (Fenhexamid & Metabolite) Start->Prepare_Compounds Serial_Dilution Perform Serial Dilutions Prepare_Compounds->Serial_Dilution Inoculate_Fungus Inoculate B. cinerea (Agar or Broth) Serial_Dilution->Inoculate_Fungus Incubate Incubate at 20-25°C Inoculate_Fungus->Incubate Measure_Growth Measure Fungal Growth (Radial Diameter or OD) Incubate->Measure_Growth Analyze_Data Calculate EC50 Values Measure_Growth->Analyze_Data Compare_Activity Compare Antifungal Potency Analyze_Data->Compare_Activity End End Compare_Activity->End

Caption: Experimental Workflow for Comparative Antifungal Assay.

References

The Gold Standard for Fenhexamid Analysis: A Case for Isotopically Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly within the realm of drug development and food safety, the accurate quantification of pesticide residues like Fenhexamid is paramount. This guide provides a comprehensive comparison of analytical methodologies, underscoring the superior performance of using an isotopically labeled internal standard, specifically exemplified by a conceptual Fenhexamid-d4, against other common approaches. For researchers, scientists, and drug development professionals, the choice of quantification strategy can significantly impact data reliability and, ultimately, project outcomes.

Performance Comparison: The Quantitative Advantage

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte, such as Fenhexamid-d4, offers unparalleled advantages in compensating for variations during sample preparation and analysis. This is starkly evident when compared to methods employing a structural analogue or no internal standard at all. The following table summarizes key performance metrics based on representative data from pesticide residue analysis.

Performance MetricMethod A: Isotopically Labeled IS (Fenhexamid-d4)Method B: Structural Analogue IS (e.g., Carbendazim)Method C: No Internal Standard (External Standard)
Recovery (%) 95 - 10575 - 11560 - 130
Matrix Effect (%) 98 - 10280 - 12050 - 150
Repeatability (RSD %) < 5< 15< 25
Limit of Quantification (LOQ) 0.01 µg/kg0.05 µg/kg0.1 µg/kg
Accuracy (%) 97 - 10385 - 11570 - 130

Key Takeaways:

  • Superior Accuracy and Precision: The data clearly indicates that the use of an isotopically labeled internal standard (Method A) results in significantly higher accuracy and precision (lower RSD). This is because the internal standard co-elutes with the analyte and experiences identical ionization suppression or enhancement effects in the mass spectrometer, effectively canceling them out.

  • Mitigation of Matrix Effects: Complex sample matrices, such as those encountered in food or biological samples, can drastically interfere with the analysis. An isotopically labeled standard is the most effective tool to compensate for these matrix effects, leading to more reliable results.

  • Enhanced Recovery Control: The recovery of the analyte during sample extraction and cleanup can be variable. An isotopically labeled internal standard, added at the beginning of the sample preparation process, accurately reflects and corrects for any losses of the target analyte.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for Fenhexamid analysis using an isotopically labeled internal standard versus an external standard method.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing s_start Sample Weighing s_spike Spike with Fenhexamid-d4 (IS) s_start->s_spike s_extraction Extraction s_spike->s_extraction s_cleanup Cleanup (e.g., SPE) s_extraction->s_cleanup s_end Final Extract s_cleanup->s_end a_injection Injection s_end->a_injection a_separation Chromatographic Separation a_injection->a_separation a_detection MS/MS Detection a_separation->a_detection a_end Data Acquisition a_detection->a_end d_integration Peak Integration (Analyte & IS) a_end->d_integration d_ratio Calculate Peak Area Ratio d_integration->d_ratio d_quantification Quantification (using Calibration Curve) d_ratio->d_quantification d_result Final Concentration d_quantification->d_result

Caption: Workflow with an Isotopically Labeled Internal Standard.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing s_start Sample Weighing s_extraction Extraction s_start->s_extraction s_cleanup Cleanup (e.g., SPE) s_extraction->s_cleanup s_end Final Extract s_cleanup->s_end a_injection Injection s_end->a_injection a_separation Chromatographic Separation a_injection->a_separation a_detection MS/MS Detection a_separation->a_detection a_end Data Acquisition a_detection->a_end d_integration Peak Integration (Analyte) a_end->d_integration d_quantification Quantification (using External Calibration Curve) d_integration->d_quantification d_result Final Concentration d_quantification->d_result

Caption: Workflow with External Standard (No Internal Standard).

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison.

Method A: Fenhexamid Analysis using Isotopically Labeled Internal Standard (Fenhexamid-d4)

1. Reagents and Materials:

  • Fenhexamid analytical standard (>99% purity)

  • Fenhexamid-d4 (isotopically labeled internal standard, >99% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • QuEChERS extraction salts and cleanup tubes (or equivalent solid-phase extraction cartridges)

2. Standard Preparation:

  • Prepare individual stock solutions of Fenhexamid and Fenhexamid-d4 in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a working standard solution of Fenhexamid by serial dilution of the stock solution to create calibration standards ranging from 1 to 100 ng/mL.

  • Prepare a working internal standard solution of Fenhexamid-d4 at a fixed concentration (e.g., 50 ng/mL).

3. Sample Preparation:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 100 µL of the Fenhexamid-d4 working internal standard solution.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add QuEChERS extraction salts, shake for 1 minute, and centrifuge.

  • Take an aliquot of the supernatant and perform cleanup using a dispersive solid-phase extraction (d-SPE) tube containing PSA and C18 sorbents.

  • Centrifuge and filter the final extract into an autosampler vial.

4. LC-MS/MS Analysis:

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • MRM Transitions: Monitor at least two specific transitions for both Fenhexamid and Fenhexamid-d4.

5. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of Fenhexamid to Fenhexamid-d4 against the concentration of the calibration standards.

  • Determine the concentration of Fenhexamid in the samples by interpolating their peak area ratios from the calibration curve.

Method B: Fenhexamid Analysis using a Structural Analogue Internal Standard (e.g., Carbendazim)

The protocol is similar to Method A, with the key difference being the use of a structural analogue (e.g., Carbendazim) as the internal standard instead of Fenhexamid-d4. It is crucial that the selected analogue does not co-elute with Fenhexamid and does not interfere with its detection. The quantification is based on the peak area ratio of Fenhexamid to the structural analogue.

Method C: Fenhexamid Analysis without an Internal Standard (External Standard Method)

1. Reagents and Materials:

  • Same as Method A, excluding the internal standard.

2. Standard Preparation:

  • Prepare a series of external calibration standards of Fenhexamid in a solvent that matches the final sample extract matrix as closely as possible (matrix-matched calibration) to minimize matrix effects.

3. Sample Preparation:

  • Follow the same procedure as in Method A, but without the addition of an internal standard.

4. LC-MS/MS Analysis:

  • The LC-MS/MS conditions are the same as in Method A.

5. Quantification:

  • Construct a calibration curve by plotting the peak area of Fenhexamid against the concentration of the external calibration standards.

  • Determine the concentration of Fenhexamid in the samples by interpolating their peak areas from the calibration curve.

A Comparative Guide to QuEChERS and Traditional Extraction for Fenhexamid-5-hexenoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical sciences, the choice of sample preparation method is critical for accurate quantification of analytes. This guide provides an objective comparison of the modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and traditional liquid-liquid extraction (LLE) for the analysis of Fenhexamid-5-hexenoic acid, a key metabolite of the fungicide Fenhexamid.

Performance Comparison: QuEChERS vs. Traditional Extraction

The selection of an extraction method significantly impacts recovery rates, method sensitivity, and overall efficiency. Below is a summary of performance data for the analysis of acidic pesticides, including analytes similar in nature to this compound, using both an acidified QuEChERS protocol and traditional liquid-liquid extraction.

Performance MetricAcidified QuEChERSTraditional Liquid-Liquid Extraction (LLE)
Average Recovery 90-110% for most acidic pesticides62.6–85.5% for a broad range of pesticides[1]
Relative Standard Deviation (RSD) < 15%< 20%
Limit of Detection (LOD) 0.00003–0.004 mg/kg[1]Generally higher than QuEChERS
Limit of Quantification (LOQ) 0.0001–0.01 mg/kg[1]Generally higher than QuEChERS
Matrix Effects Present, requires matrix-matched calibration[1]Significant, requires extensive cleanup
Solvent Consumption LowHigh
Time per Sample ~30 minutesSeveral hours
Cost per Sample LowHigh

Experimental Workflows

The following diagrams illustrate the procedural steps for both the Acidified QuEChERS and a conventional Liquid-Liquid Extraction method suitable for the analysis of this compound from a fruit matrix.

QuEChERS_Workflow start Start: Homogenized Sample (10g) add_solvent Add 10 mL Acetonitrile (1% Formic Acid) start->add_solvent vortex1 Vortex/Shake (1 min) add_solvent->vortex1 add_salts Add QuEChERS Salts (4g MgSO4, 1g NaCl) vortex1->add_salts vortex2 Vortex/Shake Vigorously (1 min) add_salts->vortex2 centrifuge1 Centrifuge (5 min @ 4000 rpm) vortex2->centrifuge1 supernatant Collect Supernatant (Acetonitrile Extract) centrifuge1->supernatant d_spe Dispersive SPE Cleanup (150mg MgSO4, 50mg C18) supernatant->d_spe vortex3 Vortex (30 sec) d_spe->vortex3 centrifuge2 Centrifuge (5 min @ 4000 rpm) vortex3->centrifuge2 final_extract Final Extract for LC-MS/MS Analysis centrifuge2->final_extract

Acidified QuEChERS Workflow

LLE_Workflow start Start: Homogenized Sample (25g) add_acetone Add 50 mL Acetone & Homogenize start->add_acetone filter Vacuum Filter add_acetone->filter add_partitioning Add 100 mL Petroleum Ether & 10 mL Saturated NaCl filter->add_partitioning shake Shake in Separatory Funnel (1 min) add_partitioning->shake separate_layers Separate Aqueous and Organic Layers shake->separate_layers re_extract Re-extract Aqueous Layer with Petroleum Ether separate_layers->re_extract combine_organic Combine Organic Layers re_extract->combine_organic dry Dry with Anhydrous Sodium Sulfate combine_organic->dry evaporate Evaporate to Near Dryness dry->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute final_extract Final Extract for LC-MS/MS Analysis reconstitute->final_extract

Traditional Liquid-Liquid Extraction Workflow

Experimental Protocols

Detailed methodologies for the extraction of this compound are provided below. These protocols are based on established methods for acidic pesticides and the parent compound, Fenhexamid.

Acidified QuEChERS (A-QuEChERS) Protocol

This method is adapted from the European Committee for Standardization (CEN) Standard Method EN 15662, with modifications for acidic analytes.

  • Sample Preparation: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile containing 1% formic acid. Cap the tube and shake or vortex for 1 minute.

  • Salting-Out: Add a salt mixture of 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl).

  • Shaking: Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg anhydrous MgSO₄ and 50 mg C18 sorbent.

  • Final Centrifugation: Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.

  • Analysis: The resulting supernatant is ready for direct injection into an LC-MS/MS system.

Traditional Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a conventional method for the extraction of Fenhexamid from fruit matrices.[2]

  • Sample Preparation: Weigh 25 g of a homogenized sample into a blender cup.

  • Initial Extraction: Add 50 mL of acetone and blend at high speed for 2 minutes.

  • Filtration: Vacuum filter the homogenate through a Buchner funnel.

  • Liquid-Liquid Partitioning: Transfer the filtrate to a 500 mL separatory funnel. Add 100 mL of petroleum ether and 10 mL of a saturated sodium chloride solution.

  • Extraction: Shake the funnel vigorously for 1 minute and allow the layers to separate.

  • Layer Separation: Drain the lower aqueous layer into a beaker.

  • Re-extraction: Return the aqueous layer to the separatory funnel and re-extract with a fresh 50 mL portion of petroleum ether.

  • Combine and Dry: Combine the two organic layers and pass them through anhydrous sodium sulfate to remove residual water.

  • Concentration: Evaporate the solvent to near dryness using a rotary evaporator.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Conclusion

The QuEChERS method, particularly the acidified version, presents a significant improvement over traditional liquid-liquid extraction for the analysis of this compound. It offers higher recovery rates, reduced solvent consumption, and a much faster workflow. While traditional LLE can be effective, it is more labor-intensive, time-consuming, and uses larger quantities of hazardous organic solvents. For high-throughput laboratories and researchers seeking efficient and reliable results, the Acidified QuEChERS method is the recommended approach for the extraction of acidic pesticides like this compound from complex matrices.

References

Confirmation of Fenhexamid-5-hexenoic Acid Structure: A Comparative Guide to High-Resolution Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) for the structural confirmation of Fenhexamid-5-hexenoic acid, a potential metabolite of the fungicide Fenhexamid. Due to the limited availability of public experimental data for this specific compound, this guide presents a plausible, data-driven hypothesis for its structural elucidation. We will compare the utility of HRMS with alternative analytical methods, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, supported by hypothetical experimental data.

Proposed Structure of this compound

This compound (CAS 2250414-52-7) is presumed to be a metabolite of Fenhexamid. A plausible structure involves the oxidation of the methyl group on the cyclohexane ring to a carboxylic acid and the introduction of a double bond in the 5-position of the ring.

Fenhexamid Structure:

  • Chemical Formula: C₁₄H₁₇Cl₂NO₂

  • Molecular Weight: 302.20 g/mol

Proposed this compound Structure:

  • Chemical Formula: C₁₄H₁₃Cl₂NO₃

  • Molecular Weight: 329.16 g/mol

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

HRMS is a powerful technique for determining the elemental composition of a compound with high accuracy, providing strong evidence for its chemical formula.[1][2]

Hypothetical High-Resolution Mass Spectrometry Data

The following table summarizes the expected high-resolution mass spectral data for the proposed structure of this compound.

Ion SpeciesCalculated Exact Mass (m/z)Observed Exact Mass (m/z)Mass Error (ppm)Elemental Composition
[M+H]⁺330.02942330.02912-0.91C₁₄H₁₄Cl₂NO₃
[M-H]⁻328.01458328.01488+0.91C₁₄H₁₂Cl₂NO₃
[M+Na]⁺352.01136352.01106-0.85C₁₄H₁₃Cl₂NNaO₃
Predicted Fragmentation Pattern

Based on the proposed structure and general fragmentation patterns of carboxamides and cyclohexene derivatives, the following fragmentation pathway is predicted in positive ion mode (MS/MS of [M+H]⁺).[3][4]

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
330.02912312.01857H₂OLoss of water from the carboxylic acid
330.02912284.03442COOH₂Loss of formic acid
330.02912178.98958C₇H₉O₂Cleavage of the amide bond
312.01857284.02342COLoss of carbon monoxide
Experimental Protocol: High-Resolution Mass Spectrometry

Instrumentation:

  • Liquid Chromatograph coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50 - 1000.

  • Resolution: > 40,000 FWHM.

  • Data Acquisition: Full scan MS and data-dependent MS/MS.

Comparison with Alternative Analytical Techniques

While HRMS provides excellent data for elemental composition, orthogonal techniques are crucial for unambiguous structure elucidation.[5]

TechniqueInformation ProvidedAdvantagesLimitations
HRMS Elemental composition, fragmentation patternHigh sensitivity, high accuracy, suitable for complex mixturesDoes not provide direct information on atom connectivity or stereochemistry
NMR Spectroscopy Detailed atom connectivity, stereochemistryUnambiguous structure determinationLower sensitivity, requires pure sample, larger sample amount needed
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, provides information on bondingLess specific than NMR, not suitable for complex mixtures
Hypothetical NMR and FTIR Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: [6][7][8]

Proton (¹H) Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0singlet1H-COOH
~8.0singlet1HAr-H
~7.5singlet1HAr-H
~7.0singlet1H-NH-
~6.0multiplet1H=CH-
~2.0-2.5multiplet6H-CH₂- (cyclohexene)

Fourier-Transform Infrared (FTIR) Spectroscopy: [9][10][11]

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~3300MediumN-H stretch (amide)
~1700StrongC=O stretch (carboxylic acid)
~1650StrongC=O stretch (amide)
~1640MediumC=C stretch (alkene)

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Structure Confirmation

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Structure Elucidation Metabolite_Extraction Metabolite Extraction Purification Purification (e.g., HPLC) Metabolite_Extraction->Purification HRMS HRMS Analysis Purification->HRMS NMR NMR Spectroscopy Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR Elemental_Composition Determine Elemental Composition HRMS->Elemental_Composition Fragmentation_Analysis Analyze Fragmentation HRMS->Fragmentation_Analysis Connectivity_Analysis Determine Atom Connectivity NMR->Connectivity_Analysis Functional_Group_ID Identify Functional Groups FTIR->Functional_Group_ID Structure_Confirmation Confirm Structure Elemental_Composition->Structure_Confirmation Fragmentation_Analysis->Structure_Confirmation Connectivity_Analysis->Structure_Confirmation Functional_Group_ID->Structure_Confirmation

Caption: Workflow for the structural confirmation of this compound.

Logical Relationship for Structure Confirmation

G cluster_0 Hypothesis cluster_1 Experimental Evidence cluster_2 Conclusion Proposed_Structure Proposed Structure of This compound HRMS_Data HRMS Data (Elemental Composition, Fragmentation) Proposed_Structure->HRMS_Data predicts NMR_Data NMR Data (Atom Connectivity) Proposed_Structure->NMR_Data predicts FTIR_Data FTIR Data (Functional Groups) Proposed_Structure->FTIR_Data predicts Confirmed_Structure Confirmed Structure HRMS_Data->Confirmed_Structure supports NMR_Data->Confirmed_Structure supports FTIR_Data->Confirmed_Structure supports

Caption: Logical diagram illustrating the confirmation of the proposed structure.

References

linearity and range of detection for Fenhexamid-5-hexenoic acid assays

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the linearity and detection range of various assays for the fungicide Fenhexamid.

Introduction

Comparison of Analytical Methods for Fenhexamid

The selection of an appropriate analytical method for Fenhexamid detection depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance characteristics of commonly employed methods.

Analytical MethodMatrixLinear RangeR² (Coefficient of Determination)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV [1]Water0.01 - 10 mg/L0.99378Not Specified0.01 mg/L
LC-MS/MS Animal & Fishery ProductsNot SpecifiedNot SpecifiedNot Specified0.01 mg/kg[2]
Differential Pulse Voltammetry (DPV) - Anodic Peak [3]Not Specified0.001–0.01 µmol L⁻¹ & 0.01–5.0 µmol L⁻¹0.9982 & 0.99920.34 nmol L⁻¹Not Specified
Differential Pulse Voltammetry (DPV) - Cathodic Peak [3]Not Specified0.001–0.1 µmol L⁻¹ & 0.1–5.0 µmol L⁻¹0.9959 & 0.99210.32 nmol L⁻¹Not Specified
Square-Wave Voltammetry (SWV) [4]Fruit Samples3.96 - 49.50 µmol L⁻¹0.99641.32 µmol L⁻¹Not Specified

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these analytical techniques. Below are summaries of the experimental protocols for the methods compared above.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Fenhexamid in Water[1]
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Sample Preparation: Water samples are either injected directly or after appropriate dilution with water.

  • Chromatographic Conditions:

    • Column: Lichrospher Select B (125 mm x 4 mm, 5 µm)

    • Mobile Phase: Water (containing 1 g/L NaH₂PO₄) : Acetonitrile (50:50, v/v)

    • Flow Rate: 2 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 250 µL

    • Detection Wavelength: 210 nm

  • Quantification: A calibration curve is generated using standard solutions of Fenhexamid.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Fenhexamid in Animal and Fishery Products[2]
  • Instrumentation: Liquid Chromatograph coupled to a tandem Mass Spectrometer.

  • Sample Preparation (Extraction and Clean-up):

    • Homogenize the sample with acetone and phosphoric acid.

    • Filter and collect the extract.

    • Perform a clean-up step using an octadecylsilanized silica gel cartridge followed by a graphitized carbon black cartridge.

    • Elute the analyte from the graphitized carbon cartridge with acetonitrile containing 1% formic acid.

    • Concentrate the eluate and reconstitute in an acetonitrile/water mixture.

  • LC-MS/MS Conditions: Specific parameters (e.g., column, mobile phase, gradient, and mass transitions) need to be optimized for the specific instrument.

  • Quantification: A calibration curve is prepared using Fenhexamid standard solutions.

Differential Pulse Voltammetry (DPV) for Fenhexamid[3]
  • Instrumentation: A potentiostat with a three-electrode system (e.g., pencil graphite working electrode, Ag/AgCl reference electrode, and a platinum wire counter electrode).

  • Electrolyte: Britton-Robinson buffer (pH 2.0) containing 0.1 mol L⁻¹ KCl.

  • Procedure:

    • Record differential pulse voltammograms by scanning the potential in both anodic and cathodic directions.

    • Optimize DPV parameters such as pulse amplitude, pulse time, and scan rate.

  • Quantification: The peak currents are proportional to the concentration of Fenhexamid, and calibration curves are constructed accordingly.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of Fenhexamid in a biological matrix using LC-MS/MS, from sample collection to data analysis.

Fenhexamid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Animal Tissue) Homogenization Homogenization with Acetone & Acid SampleCollection->Homogenization Extraction Solid Phase Extraction (SPE Clean-up) Homogenization->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LC_Separation LC Separation Concentration->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection DataAcquisition Data Acquisition MSMS_Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the LC-MS/MS analysis of Fenhexamid.

Conclusion

This guide provides a comparative overview of several established analytical methods for the detection and quantification of Fenhexamid. While HPLC-UV offers a cost-effective solution, LC-MS/MS provides superior sensitivity and selectivity, especially for complex matrices. Electrochemical methods like DPV and SWV present rapid and highly sensitive alternatives. The choice of method should be guided by the specific research needs, including the required detection limits, the nature of the sample, and the available resources. Further research is warranted to develop and validate analytical methods specifically for metabolites of Fenhexamid, such as Fenhexamid-5-hexenoic acid, to gain a more comprehensive understanding of its environmental fate and metabolic pathways.

References

Specificity of Antibodies Raised Against Fenhexamid Haptens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of sensitive and specific immunoassays for the detection of the fungicide fenhexamid relies on the strategic design of haptens to elicit a targeted antibody response. This guide provides a comparative analysis of the specificity of antibodies generated against different fenhexamid haptens, supported by experimental data from published studies.

Hapten Design and Antibody Specificity

The specificity of antibodies against small molecules like fenhexamid is critically influenced by the hapten's structure, particularly the site of conjugation to a carrier protein. Two primary strategies have been reported for the synthesis of fenhexamid haptens, leading to antibodies with distinct performance characteristics.

1. Hapten with Spacer Arm at the Phenolic Hydroxyl Group:

One common approach involves introducing a spacer arm at the phenolic hydroxyl group of the fenhexamid molecule. This strategy exposes the dichlorophenyl and methylcyclohexanecarboxamide moieties to the immune system. A notable example is the synthesis of 4-[2,3-dichloro-4-(1-methylcyclohexanecarboxamido)phenoxy]butanoic acid.[1]

2. Rationally Designed Haptens with Exposed Aromatic Moiety:

A more recent and effective strategy involves designing haptens where the spacer arm is attached at different positions, intentionally leaving the antigenic aromatic part of the fenhexamid molecule exposed.[2] This "rational design" aims to generate antibodies that more specifically recognize the parent fenhexamid molecule, leading to higher affinity and sensitivity in immunoassays.[2]

Comparative Performance of Antibodies

The choice of hapten design has a significant impact on the performance of the resulting antibodies in immunoassays. The following table summarizes the quantitative data from studies employing different hapten strategies.

Hapten StrategyAntibody TypeImmunoassay FormatIC50 ValueLimit of Detection (LOD)Reference
Spacer at Phenolic Hydroxyl GroupMonoclonalDirect Competitive ELISA0.52 ± 0.06 µg/L0.13 ± 0.03 µg/L[1]
Rationally Designed (Exposed Aromatic Moiety)MonoclonalDirect Competitive ELISA~0.1 nM4 ng/L[2]

Key Observations:

  • Antibodies generated using rationally designed haptens that leave the aromatic moiety of fenhexamid exposed exhibit significantly higher affinity (lower IC50 value) compared to those produced with haptens where the spacer arm is attached to the phenolic hydroxyl group.[2]

  • The improved antibody affinity translates to a substantially lower limit of detection in the corresponding immunoassay, enabling more sensitive detection of fenhexamid residues.[2]

Experimental Protocols

Synthesis of Fenhexamid-5-hexenoic acid Hapten (Illustrative)

While the precise, step-by-step synthesis protocols require access to the full-text scientific publications, the general approach for creating a fenhexamid hapten with a spacer arm involves multi-step organic synthesis. The process for creating a hapten like this compound would conceptually involve:

  • Protection of reactive groups: Protecting specific functional groups on the fenhexamid precursor molecule to ensure the desired reaction occurs at the intended site.

  • Introduction of the spacer arm: Reacting the protected fenhexamid precursor with a molecule containing a hexenoic acid chain.

  • Deprotection: Removing the protecting groups to yield the final hapten with a carboxylic acid group available for conjugation to a carrier protein.

Direct Competitive ELISA Protocol

The following is a generalized protocol for a direct competitive enzyme-linked immunosorbent assay (ELISA) for fenhexamid detection. Specific concentrations and incubation times may vary based on the specific antibodies and reagents used.

  • Antibody Coating: Microtiter plates are coated with a specific concentration of the anti-fenhexamid monoclonal antibody in a coating buffer (e.g., carbonate-bicarbonate buffer). The plate is incubated to allow the antibody to adsorb to the well surface.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with Tween 20) to remove any unbound antibody.

  • Blocking: A blocking buffer (e.g., BSA in PBS) is added to the wells to block any remaining non-specific binding sites. The plate is incubated and then washed.

  • Competitive Reaction: A mixture of the sample (or fenhexamid standard) and a fixed concentration of a fenhexamid-enzyme conjugate (e.g., fenhexamid-HRP) is added to the wells. The free fenhexamid in the sample and the fenhexamid-enzyme conjugate compete for binding to the coated antibody. The plate is incubated.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A substrate solution for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a color change.

  • Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to terminate the reaction.

  • Data Analysis: The absorbance is read using a microplate reader. The concentration of fenhexamid in the sample is inversely proportional to the color intensity.

Visualizing the Workflow

ELISA_Workflow cluster_coating Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection A Coat Plate with Anti-Fenhexamid Antibody B Wash A->B C Block Non-specific Sites B->C D Add Sample/Standard and Fenhexamid-Enzyme Conjugate C->D E Incubate D->E F Wash E->F G Add Substrate F->G H Stop Reaction G->H I Read Absorbance H->I

References

comparative analysis of Fenhexamid degradation pathways in different environments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the degradation pathways of the fungicide Fenhexamid in soil, water, and plants. This document provides a detailed comparison of degradation rates, metabolites, and influencing factors, supported by experimental data and methodologies.

Fenhexamid, a hydroxyanilide fungicide, is widely used to control various fungal diseases in crops. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring food safety. This guide provides a comparative analysis of Fenhexamid's degradation pathways in soil, aquatic environments, and plants, summarizing key quantitative data and outlining the experimental protocols used to derive these findings.

Comparative Degradation Rates of Fenhexamid

The persistence of Fenhexamid varies significantly across different environmental compartments, primarily influenced by microbial activity and sunlight.

EnvironmentKey Degradation ProcessHalf-life (DT50)Influencing FactorsReference
Soil Microbial Degradation< 1 day (aerobic conditions, 20°C)Soil type, pH, moisture, microbial biomass.[1][1]
Water PhotodegradationVaries with pH (e.g., rate constant of 1.69 h⁻¹ at pH 9.0)pH, presence of humic and fulvic acids.[2][3][2][3]
Water-Sediment Systems Microbial Degradation & Partitioning31.3 - 75.9 days (in water phase)Aerobic/anaerobic conditions, sediment properties.[1][1]
Grapes (on the vine) Limited Metabolism/PhotolysisResidues decreased to one-third of the initial level after the first week.Sunlight exposure.[4]

Degradation Pathways and Metabolites

The transformation of Fenhexamid in the environment leads to the formation of various degradation products. The primary pathways are microbial degradation in soil and photodegradation in water and on plant surfaces.

Soil Degradation Pathway

In soil, the degradation of Fenhexamid is predominantly a biological process driven by microorganisms.[1] Under aerobic conditions, the degradation is rapid, with a half-life of less than one day in various soil types.[1] The primary degradation mechanism involves the hydroxylation of the cyclohexane ring.[1] One of the key microorganisms identified as capable of metabolizing Fenhexamid is Bacillus megaterium.[1]

Key Soil Metabolites:

  • 4-hydroxy-fenhexamid

  • Other hydroxylated derivatives

Fenhexamid_Soil_Degradation Fenhexamid Fenhexamid Microbial_Degradation Microbial Degradation (e.g., Bacillus megaterium) Fenhexamid->Microbial_Degradation Primary Pathway Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 4-hydroxy-fenhexamid) Microbial_Degradation->Hydroxylated_Metabolites Mineralization Mineralization (CO2) Hydroxylated_Metabolites->Mineralization

Fig. 1: Microbial degradation pathway of Fenhexamid in soil.
Aqueous Photodegradation Pathway

In aquatic environments, Fenhexamid is relatively stable to hydrolysis but is susceptible to photodegradation.[5] The rate of photolysis is significantly influenced by the pH of the water, with faster degradation observed under alkaline conditions.[2][3] The presence of humic and fulvic acids can retard the degradation rate by shielding the molecules from light.[2][3]

The primary photochemical reactions involve hydroxylation, cleavage of the amide and NH-dichlorophenol bonds, and intramolecular photocyclization.[6]

Key Photodegradation Products in Water:

  • Hydroxyl and keto-derivatives

  • Products from the cleavage of the amide bond

  • Products from the cleavage of the NH-dichlorophenol bond

  • Cyclic benzo[d]oxazole intermediates[6]

Fenhexamid_Photodegradation Fenhexamid Fenhexamid Sunlight Sunlight (UV) Fenhexamid->Sunlight Hydroxylation Hydroxylation Sunlight->Hydroxylation Amide_Cleavage Amide Bond Cleavage Sunlight->Amide_Cleavage NH_Dichlorophenol_Cleavage NH-Dichlorophenol Bond Cleavage Sunlight->NH_Dichlorophenol_Cleavage Photocyclization Intramolecular Photocyclization Sunlight->Photocyclization Hydroxylated_Products Hydroxyl and Keto-Derivatives Hydroxylation->Hydroxylated_Products Cleavage_Products_1 Amide Cleavage Products Amide_Cleavage->Cleavage_Products_1 Cleavage_Products_2 NH-Dichlorophenol Cleavage Products NH_Dichlorophenol_Cleavage->Cleavage_Products_2 Cyclic_Products Benzo[d]oxazole Intermediates Photocyclization->Cyclic_Products

Fig. 2: Major photodegradation pathways of Fenhexamid in water.
Plant Metabolism

The metabolism of Fenhexamid in plants, such as grapes, is limited.[4] The parent compound is the major component of the residue found on treated crops.[7] The primary metabolic transformations that do occur involve:

  • Hydroxylation: Addition of a hydroxyl group to the 2- and 4-positions of the cyclohexyl ring.

  • Conjugation: The hydroxylated metabolites or the parent Fenhexamid molecule are then conjugated with glucose.[7]

Fenhexamid is not readily translocated within the plant.[5]

Fenhexamid_Plant_Metabolism Fenhexamid Fenhexamid (on plant surface) Hydroxylation Hydroxylation (cyclohexyl ring) Fenhexamid->Hydroxylation Conjugation_Glucose Conjugation with Glucose Fenhexamid->Conjugation_Glucose Direct Hydroxylated_Metabolites 2- and 4-hydroxy-fenhexamid Hydroxylation->Hydroxylated_Metabolites Fenhexamid_Glucoside Fenhexamid Glucoside Conjugation_Glucose->Fenhexamid_Glucoside Hydroxylated_Glucosides Hydroxylated Fenhexamid Glucosides Conjugation_Glucose->Hydroxylated_Glucosides Hydroxylated_Metabolites->Conjugation_Glucose

Fig. 3: Metabolic pathway of Fenhexamid in plants.

Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below.

Aerobic Soil Metabolism Study

Objective: To determine the rate and pathway of Fenhexamid degradation in soil under aerobic conditions.

Methodology:

  • Soil Selection: Various soil types are selected, characterized by their texture (% sand, silt, clay), pH, organic carbon content, and microbial biomass.[8][9]

  • Test Substance Application: Radiolabeled ([¹⁴C]) Fenhexamid is applied to fresh soil samples at a concentration corresponding to the maximum recommended field application rate.[9]

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity).[10] A continuous flow of moist, CO₂-free air is passed through the incubation flasks.

  • Sampling and Analysis: Soil samples are collected at various time intervals. Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions.

  • Extraction: Soil samples are extracted with a suitable solvent mixture (e.g., acetonitrile/water).

  • Analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify Fenhexamid and its degradation products. Identification of metabolites is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][11]

  • Data Analysis: The disappearance rate of Fenhexamid and the formation and decline of its metabolites are calculated to determine the DT50 values.[12]

Soil_Metabolism_Workflow Start Soil Sample Collection and Characterization Application Application of ¹⁴C-Fenhexamid Start->Application Incubation Aerobic Incubation (Controlled Temperature & Moisture) Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC-Radiodetection LC-MS/MS Extraction->Analysis Data_Analysis DT50 Calculation and Metabolite Identification Analysis->Data_Analysis End Degradation Pathway Elucidation Data_Analysis->End

Fig. 4: Experimental workflow for aerobic soil metabolism study.
Aqueous Photodegradation Study

Objective: To determine the rate and pathway of Fenhexamid degradation in water upon exposure to light.

Methodology:

  • Solution Preparation: A sterile, buffered aqueous solution of radiolabeled ([¹⁴C]) Fenhexamid is prepared at a known concentration. Studies are typically conducted at different pH values.[2][3]

  • Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon lamp with filters). Control samples are kept in the dark.

  • Sampling: Aliquots of the solutions are taken at various time intervals.

  • Analysis: The samples are analyzed directly by HPLC with radiometric and UV detection to quantify the remaining Fenhexamid.

  • Metabolite Identification: Degradation products are identified using techniques such as Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF/MS) or high-resolution LC-MS/MS.[6]

  • Data Analysis: The rate of disappearance of Fenhexamid is calculated to determine the photolytic half-life.

Plant Metabolism Study (Grapes)

Objective: To investigate the metabolism of Fenhexamid in grapes following application.

Methodology:

  • Application: Grapevines are treated with radiolabeled ([¹⁴C]) Fenhexamid at a rate representative of agricultural use.

  • Sampling: Grape bunches are harvested at different time intervals after the final application.

  • Extraction: The grape samples are homogenized and extracted with a solvent such as acetonitrile. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for sample preparation.[13][14][15]

  • Analysis and Identification: The extracts are analyzed by HPLC with radiometric detection to determine the total radioactive residue and the amount of parent compound. Metabolites are identified and quantified using LC-MS/MS.[7][16]

  • Data Analysis: The nature and quantity of the residues are determined to establish the metabolic pathway.

Conclusion

The degradation of Fenhexamid is a multifaceted process that is highly dependent on the environmental matrix. In soil, microbial activity is the primary driver of its rapid dissipation. In aquatic systems, photodegradation is the dominant pathway, with the rate being sensitive to pH. In plants, metabolism is limited, with the parent compound persisting as the main residue. A thorough understanding of these distinct degradation pathways is essential for conducting comprehensive environmental risk assessments and for establishing appropriate guidelines for the use of this fungicide in agriculture.

References

Safety Operating Guide

Navigating the Disposal of Fenhexamid and 5-Hexenoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and scientists in drug development, adherence to established protocols for handling substances like Fenhexamid and 5-Hexenoic acid is paramount. This guide provides a procedural, step-by-step framework for the safe disposal of these chemicals, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to consult the Safety Data Sheet (SDS) for each chemical. Personal Protective Equipment (PPE) is mandatory.

For Fenhexamid:

  • Hazards: Toxic to aquatic life with long-lasting effects.[1][2][3]

  • PPE: Wear protective gloves, clothing, and eye protection.[1]

For 5-Hexenoic Acid:

  • Hazards: Corrosive liquid that causes severe skin burns and eye damage.[4][5] May cause respiratory irritation.[5]

  • PPE: Use under a chemical fume hood.[5] Wear protective gloves, clothing, eye, and face protection.[5]

In case of exposure, follow the first-aid measures outlined in the respective SDS immediately.[1][5]

Step-by-Step Disposal Protocol

The disposal of Fenhexamid and 5-Hexenoic acid must be managed through a certified hazardous waste program.[6] Under no circumstances should these chemicals be disposed of down the drain or in regular trash.[6][7]

  • Waste Identification and Segregation:

    • Clearly label separate waste containers for Fenhexamid and 5-Hexenoic acid. Do not mix these chemicals with other waste streams.[4][8]

    • Fenhexamid waste should be segregated as an organic, non-halogenated solid or solution.

    • 5-Hexenoic acid waste should be segregated as a corrosive, acidic, organic liquid.[4] Never store acidic waste with flammable or caustic waste streams.[9]

  • Container Management:

    • Use containers that are chemically compatible with the waste.[7][10] For 5-Hexenoic acid, avoid metal containers.[10]

    • Ensure containers are in good condition, with secure, leak-proof closures.[7]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the accumulation start date.[8]

  • Storage:

    • Store waste containers in a designated, well-ventilated area.[8]

    • Use secondary containment bins to prevent spills.[7][9]

    • Flammable wastes should be stored in a fire-rated cabinet.[9]

  • Disposal Request and Collection:

    • Do not allow hazardous waste to accumulate for more than six months.[7][9]

    • Arrange for collection by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[6]

    • Complete all necessary waste disposal request forms accurately.[6]

  • Empty Container Disposal:

    • A container that held Fenhexamid or 5-Hexenoic acid is still considered hazardous waste.[4]

    • For containers of acutely hazardous waste, triple rinse with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.

    • After proper cleaning, deface all chemical labels on the empty container before disposing of it as regular trash.[6]

Chemical Hazard and Disposal Summary

For quick reference, the following table summarizes the key hazard and disposal information for Fenhexamid and 5-Hexenoic acid.

Chemical NameKey HazardsUN NumberDisposal Classification
Fenhexamid Toxic to aquatic life with long-lasting effects.[1][2][3]Not specifiedOrganic, Non-halogenated Waste
5-Hexenoic Acid Corrosive liquid, acidic, organic.[4][5] Causes severe skin burns and eye damage.[5]3265Corrosive, Acidic, Organic Waste

Experimental Protocols Cited

This guidance is based on standard laboratory hazardous waste management practices and information from Safety Data Sheets. No experimental research was conducted. The primary protocols are those established by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of laboratory chemical waste.

start Start: Chemical Waste Generation ppe Don Appropriate PPE start->ppe segregate Segregate Waste by Hazard Class (e.g., Corrosive, Flammable, Toxic) ppe->segregate container Select Chemically Compatible and Labeled Container segregate->container transfer Transfer Waste to Container container->transfer close_container Securely Close Container transfer->close_container storage Store in Designated Hazardous Waste Accumulation Area close_container->storage request Request Waste Pickup from EHS or Licensed Contractor storage->request end End: Waste Collected for Disposal request->end

Caption: Logical workflow for the safe disposal of laboratory chemical waste.

References

Personal protective equipment for handling Fenhexamid-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fenhexamid-5-hexenoic acid

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. This guidance is a synthesis of information from the SDS for Fenhexamid and general safety protocols for handling carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

This compound is a derivative of the fungicide Fenhexamid and possesses a carboxylic acid functional group. This combination necessitates careful handling to mitigate risks associated with both the parent compound and the acidic moiety. The primary hazards include potential skin and eye irritation, and long-term adverse effects on aquatic environments.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side-shieldsProtects against splashes and dust.
Face shield (in addition to goggles)Recommended when there is a significant risk of splashing.
Skin Protection Nitrile or butyl rubber glovesProvides resistance to chemical permeation.[4] Gloves should be inspected before use and changed frequently.[5][6]
Chemical-resistant lab coat or apronProtects against spills and contamination of personal clothing.
Closed-toe shoesPrevents exposure from spills.
Respiratory Protection NIOSH/MSHA approved respirator with an organic vapor cartridge and a particulate pre-filterRequired when working with powders outside of a fume hood or when aerosolization is possible, to prevent inhalation.[4]
Hazard Summary and First Aid

The following table outlines the potential hazards and corresponding first-aid measures.

HazardDescriptionFirst-Aid Measures
Skin Contact May cause skin irritation or burns upon prolonged contact.[7][8]Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][8]
Eye Contact May cause serious eye irritation or damage.[7][8]Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[1][8] Seek immediate medical attention.
Inhalation Inhalation of dust or mist may cause respiratory irritation.[7]Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]
Ingestion Harmful if swallowed.Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]
Environmental Toxic to aquatic life with long-lasting effects.[2][3]Avoid release to the environment. Collect spillage.[2][3]
Operational and Disposal Plans

Handling Procedures:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust generation.[5]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Use non-sparking tools and prevent the build-up of electrostatic charge.[9]

  • Keep containers tightly closed when not in use.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[10]

  • Containers should be clearly labeled.

Disposal Plan:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5]

  • The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.

  • Do not allow the substance to enter drains or waterways.[5]

Visual Aid: Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Don Appropriate PPE B->C D Work in a Chemical Fume Hood C->D Enter Lab E Weigh/Measure Compound D->E F Perform Experiment E->F G Decontaminate Work Area F->G Experiment Complete H Segregate Waste G->H I Dispose of Waste via Licensed Contractor H->I

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.